Product packaging for Viquidil(Cat. No.:CAS No. 84-55-9)

Viquidil

Cat. No.: B1683566
CAS No.: 84-55-9
M. Wt: 324.4 g/mol
InChI Key: DKRSEIPLAZTSFD-LSDHHAIUSA-N
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Description

Viquidil is a member of quinolines.
vasodilator agent;  minor descriptor (75-86);  on line & INDEX MEDICUS search QUINOLINES (75-86);  RN given refers to ((3R-cis)-isomer)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24N2O2 B1683566 Viquidil CAS No. 84-55-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(3R,4R)-3-ethenylpiperidin-4-yl]-1-(6-methoxyquinolin-4-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-3-14-13-21-10-8-15(14)4-7-20(23)17-9-11-22-19-6-5-16(24-2)12-18(17)19/h3,5-6,9,11-12,14-15,21H,1,4,7-8,10,13H2,2H3/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRSEIPLAZTSFD-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(=O)CCC3CCNCC3C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)C(=O)CC[C@@H]3CCNC[C@@H]3C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401016739
Record name Viquidil
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Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84-55-9
Record name Viquidil
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Viquidil [INN:DCF]
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Record name Viquidil
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Record name Viquidil
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Record name VIQUIDIL
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Foundational & Exploratory

Viquidil's Mechanism of Action in Cerebral Vasodilation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The precise molecular mechanism of action for Viquidil (also known as Quinotoxine) in mediating cerebral vasodilation is not extensively documented in publicly available scientific literature. This guide summarizes the established effects of this compound on cerebral blood flow and presents a hypothesized mechanism of action based on the known pharmacology of related compounds and general principles of vasodilation. This inferred pathway requires experimental validation.

Introduction

This compound is a cerebral vasodilator agent that has demonstrated efficacy in increasing cerebral blood flow.[1] Chemically, it is an isomer of quinidine.[1][2][3] Beyond its vasodilatory effects, this compound has also been noted for its antithrombotic activity.[1] This technical guide provides an in-depth overview of the known quantitative effects of this compound on cerebral hemodynamics, details of experimental protocols used in its preclinical assessment, and a hypothesized signaling pathway for its vasodilatory action.

Quantitative Effects on Cerebral Blood Flow

A key preclinical study provides quantitative insight into the potent effect of this compound on cerebral hemodynamics. The following table summarizes the findings from a study conducted on rabbits.

Parameter MeasuredAnimal ModelThis compound DosageObserved EffectStatistical SignificanceReference
Cerebral Blood Flow (CBF)Rabbit5 mg/kg~50% increasep < 0.02De Valois, 1973

Detailed Experimental Protocols

The foundational data on this compound's effect on cerebral blood flow was established using a specific preclinical experimental setup.

Measurement of Cerebral Blood Flow in Rabbits
  • Animal Model: Rabbits were utilized for the in vivo assessment of cerebral blood flow.

  • Surgical Preparation: A thin polyethylene catheter was chronically implanted in one of the internal carotid arteries. This allowed for the direct injection of the isotope into the cerebral circulation.

  • Physiological Control: During the measurements, the animals were artificially ventilated to maintain stable and controlled arterial carbon dioxide tension (PaCO2), a critical factor influencing cerebral blood flow.

  • Drug Administration: this compound was administered at a dose of 5 mg/kg body weight through the implanted catheter.

  • Measurement Technique: The 85Krypton clearance technique was employed to quantify cerebral blood flow.

  • Experimental Timeline:

    • Two baseline control measurements of Cerebral Blood Flow (CBF) were taken before drug administration.

    • This compound was administered.

    • CBF was measured at 10 minutes and 40 minutes post-administration.

  • Endpoint Analysis: The percentage change in CBF from baseline was calculated to determine the effect of this compound.

G cluster_prep Animal Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis rabbit Rabbit Model catheter Internal Carotid Artery Catheterization rabbit->catheter ventilation Artificial Ventilation (PaCO2 Control) catheter->ventilation baseline Baseline CBF Measurement (85Kr Clearance) ventilation->baseline admin This compound Administration (5 mg/kg) baseline->admin post_admin Post-administration CBF Measurement (10 & 40 min) admin->post_admin analysis Calculate % Change in CBF post_admin->analysis

Experimental workflow for assessing this compound's effect on cerebral blood flow.

Hypothesized Mechanism of Action in Cerebral Vasodilation

While direct evidence is lacking for this compound, its structural relationship to quinine and quinidine, both known to interact with ion channels, allows for the formulation of a plausible, yet unproven, mechanism of action. It is hypothesized that this compound may induce cerebral vasodilation through the modulation of potassium (K+) and/or calcium (Ca2+) channels in vascular smooth muscle cells.

Inferred Signaling Pathway

The proposed pathway centers on the hyperpolarization of the vascular smooth muscle cell membrane, leading to relaxation and vasodilation.

  • Potassium Channel Modulation: this compound may act as an opener of voltage-gated or calcium-activated potassium channels on the smooth muscle cell membrane.

  • Potassium Efflux: Activation of these channels would lead to an efflux of K+ ions from the cell.

  • Hyperpolarization: The outward movement of positive charge results in membrane hyperpolarization.

  • Calcium Channel Inhibition: Hyperpolarization leads to the closing of voltage-gated L-type calcium channels.

  • Reduced Calcium Influx: The closure of these channels decreases the influx of extracellular Ca2+ into the cell.

  • Decreased Intracellular Calcium: The overall intracellular Ca2+ concentration is reduced.

  • Reduced Calmodulin Activation: With lower intracellular Ca2+, there is less binding to and activation of calmodulin.

  • Inhibition of Myosin Light Chain Kinase (MLCK): The Ca2+-calmodulin complex is a required activator for MLCK. Reduced complex formation leads to decreased MLCK activity.

  • Decreased Myosin Light Chain Phosphorylation: MLCK is responsible for phosphorylating the myosin light chains. Its inhibition results in lower levels of phosphorylated myosin.

  • Smooth Muscle Relaxation: Dephosphorylated myosin has a reduced ability to interact with actin, leading to smooth muscle relaxation and, consequently, cerebral vasodilation.

G cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_intracellular Intracellular Signaling This compound This compound k_channel K+ Channel This compound->k_channel Activates (?) hyperpolarization Hyperpolarization k_channel->hyperpolarization K+ Efflux ca_channel L-type Ca2+ Channel ca_influx Decreased Ca2+ Influx ca_channel->ca_influx hyperpolarization->ca_channel Inhibits calmodulin Reduced Calmodulin Activation ca_influx->calmodulin mlck MLCK Inhibition calmodulin->mlck mlp Decreased Myosin Light Chain Phosphorylation mlck->mlp vasodilation Cerebral Vasodilation mlp->vasodilation

Hypothesized signaling pathway for this compound-induced cerebral vasodilation.

Conclusion and Future Directions

This compound has been demonstrated to be a potent cerebral vasodilator, significantly increasing cerebral blood flow in preclinical models. However, a significant gap exists in the scientific literature regarding its precise molecular mechanism of action. The hypothesized pathway involving the modulation of ion channels in vascular smooth muscle cells provides a logical framework for its observed effects, but requires direct experimental confirmation.

Future research should focus on:

  • In vitro electrophysiological studies: Patch-clamp experiments on isolated cerebral artery smooth muscle cells are needed to determine if this compound directly modulates potassium or calcium channels.

  • Measurement of second messengers: Studies to measure the effect of this compound on intracellular levels of cyclic GMP and cyclic AMP in cerebral vascular tissue would clarify its potential role as a phosphodiesterase inhibitor.

  • Nitric oxide pathway investigation: Experiments to assess whether the vasodilatory effect of this compound is dependent on the nitric oxide synthase pathway are warranted.

Elucidation of the definitive mechanism of action will be crucial for the further development and potential therapeutic application of this compound and related compounds in the management of cerebrovascular disorders.

References

Viquidil's Effect on Platelet Aggregation: An Overview of Preclinical Findings

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Introduction

Platelet aggregation is a critical process in hemostasis and thrombosis. The modulation of platelet activity is a key therapeutic strategy in the prevention and treatment of cardiovascular and cerebrovascular diseases. Viquidil, a quinoline derivative, was initially investigated for its vasodilatory effects and subsequently for its potential as an antiplatelet agent. This guide will focus on the direct effects of this compound on platelet aggregation, based on the seminal studies that first described this activity.

Preclinical Data on Platelet Aggregation

The primary evidence for this compound's effect on platelet aggregation comes from in vitro and in vivo preclinical models. The foundational research indicates that this compound inhibits platelet aggregation, suggesting a potential mechanism for its observed antithrombotic activity.

In Vitro Studies

The initial discovery of this compound's anti-aggregation properties was reported by Lecrubier et al. in 1972. Their research, published in Arzneimittelforschung, described the effect of this novel cerebral vasodilator on the aggregation of blood platelets. While the full experimental details and quantitative data from this study are not widely accessible, the publication marks the first scientific report of this compound's platelet-inhibitory action.

In Vivo Studies

Further evidence of this compound's antithrombotic potential was provided by Sim et al. in a 1979 publication, also in Arzneimittelforschung. This study investigated the antithrombotic activity of this compound as a cerebral vasodilator. The findings from this research supported the earlier in vitro observations, demonstrating that this compound's effects on platelets could translate to a functional antithrombotic effect in a living organism.

Experimental Protocols

Detailed experimental protocols from the original studies are not available in publicly accessible formats. However, based on standard methodologies of the era for platelet aggregation studies, the following represents a likely, though hypothetical, experimental workflow.

Hypothetical In Vitro Platelet Aggregation Assay Workflow

This diagram illustrates a generalized workflow for an in vitro platelet aggregation study, which would be necessary to quantify the effects of this compound.

G Hypothetical In Vitro Platelet Aggregation Workflow cluster_prep Platelet-Rich Plasma (PRP) Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis blood Whole Blood Collection centrifuge1 Centrifugation (Low Speed) blood->centrifuge1 prp PRP Isolation centrifuge1->prp prp_aliquot PRP Aliquoting prp->prp_aliquot viquidil_add Addition of this compound or Vehicle prp_aliquot->viquidil_add agonist_add Addition of Aggregating Agent (e.g., ADP, Collagen) viquidil_add->agonist_add aggregometer Measurement in Aggregometer agonist_add->aggregometer data_acq Data Acquisition (Light Transmittance) aggregometer->data_acq inhibition_calc Calculation of % Inhibition data_acq->inhibition_calc ic50 Determination of IC50 inhibition_calc->ic50

Caption: A generalized workflow for in vitro platelet aggregation studies.

Signaling Pathways

The specific molecular targets and signaling pathways through which this compound exerts its antiplatelet effects have not been elucidated in the available literature. To understand its mechanism, further research would be required to investigate its interaction with key platelet activation pathways, such as those involving thromboxane A2, ADP receptors (P2Y1 and P2Y12), and collagen receptors (GPVI and α2β1).

The diagram below illustrates the primary signaling pathways involved in platelet aggregation, which would be the focus of mechanistic studies on this compound.

G Key Platelet Aggregation Signaling Pathways cluster_agonists Agonists cluster_receptors Receptors cluster_downstream Downstream Signaling cluster_final Final Common Pathway ADP ADP P2Y12 P2Y1/P2Y12 ADP->P2Y12 Collagen Collagen GPVI GPVI/α2β1 Collagen->GPVI COX1 COX-1 Activation Collagen->COX1 Thromboxane Thromboxane A2 TP TP Receptor Thromboxane->TP PLC Phospholipase C Activation P2Y12->PLC GPVI->PLC TP->PLC Ca ↑ Intracellular Ca2+ PLC->Ca PKC Protein Kinase C Activation PLC->PKC GPIIbIIIa GPIIb/IIIa Activation Ca->GPIIbIIIa PKC->GPIIbIIIa TXA2_Synth Thromboxane A2 Synthesis COX1->TXA2_Synth TXA2_Synth->Thromboxane Aggregation Platelet Aggregation GPIIbIIIa->Aggregation

Caption: Major signaling pathways leading to platelet aggregation.

Conclusion and Future Directions

The existing scientific literature, primarily from the 1970s, establishes this compound as a compound with inhibitory effects on platelet aggregation and antithrombotic activity. However, a significant knowledge gap exists regarding its potency, mechanism of action, and specific molecular targets. To fully understand the therapeutic potential of this compound as an antiplatelet agent, modern pharmacological and biochemical studies are necessary.

Future research should focus on:

  • Quantitative Analysis: Determining the IC50 values of this compound for platelet aggregation induced by various agonists (e.g., ADP, collagen, thrombin, arachidonic acid).

  • Mechanism of Action Studies: Investigating the effect of this compound on key signaling molecules within the platelet activation cascade, such as cyclooxygenase (COX), thromboxane synthase, and cyclic nucleotide levels.

  • Receptor Binding Assays: Identifying if this compound directly interacts with known platelet receptors.

  • In Vivo Thrombosis Models: Evaluating the efficacy and safety of this compound in established animal models of thrombosis and hemostasis.

By undertaking these studies, the scientific community can build upon the initial findings and determine if this compound or its derivatives hold promise as novel antiplatelet therapies.

An In-depth Technical Guide to the Pharmacological Profile of Viquidil

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Viquidil, also known as Quinotoxine, is a chemical isomer of the well-known antiarrhythmic drug, Quinidine.[1][2] It is primarily characterized as a cerebral vasodilator with antithrombotic properties.[1] This technical guide provides a comprehensive overview of the available pharmacological data on this compound, intended for researchers, scientists, and professionals in drug development. Due to the limited recent research on this specific compound, some information is presented in the context of general pharmacological principles and data from its isomer, Quinidine, with appropriate caveats.

Pharmacodynamics

The primary pharmacodynamic effects of this compound are cerebral vasodilation and antithrombotic activity.

Mechanism of Action

Cerebral Vasodilation

This compound's ability to increase cerebral blood flow has been demonstrated in animal models, though the precise molecular mechanism remains to be fully elucidated.[3] Generally, vasodilation is achieved through the relaxation of smooth muscle cells in blood vessel walls. Several signaling pathways can mediate this effect, and it is plausible that this compound acts on one or more of these.[4]

Potential mechanisms of vasodilation include:

  • Modulation of Nitric Oxide (NO) Signaling: Vasodilators can increase the production of nitric oxide, which in turn activates guanylyl cyclase to produce cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to the dephosphorylation of myosin light chains, causing smooth muscle relaxation.

  • Potassium Channel Opening: Activation of potassium channels in vascular smooth muscle cells leads to hyperpolarization of the cell membrane, which in turn inhibits voltage-gated calcium channels, reduces intracellular calcium, and causes relaxation.

  • Calcium Channel Blockade: Direct inhibition of L-type calcium channels prevents the influx of calcium necessary for smooth muscle contraction.

Vasodilation_Pathway cluster_EC Endothelial Cell cluster_SMC Smooth Muscle Cell This compound This compound eNOS eNOS This compound->eNOS Activates? NO_EC Nitric Oxide (NO) eNOS->NO_EC Converts L_Arg L-Arginine L_Arg->eNOS NO_SMC Nitric Oxide (NO) NO_EC->NO_SMC Diffuses sGC Soluble Guanylate Cyclase (sGC) NO_SMC->sGC Activates GTP GTP cGMP cGMP GTP->cGMP Converts PKG Protein Kinase G (PKG) cGMP->PKG Activates Myosin_LC_P Phosphorylated Myosin Light Chain PKG->Myosin_LC_P Inhibits (via phosphatase activation) Myosin_LC Myosin Light Chain Myosin_LC_P->Myosin_LC Relaxation Vasodilation Myosin_LC->Relaxation

A potential signaling pathway for this compound-induced vasodilation.

Antithrombotic Activity

This compound exhibits antithrombotic effects, which are likely mediated by its influence on platelet aggregation. The aggregation of platelets is a critical step in thrombus formation.

Potential mechanisms for antithrombotic activity include:

  • Inhibition of Thromboxane Synthesis: Thromboxane A2 is a potent platelet aggregator. Inhibition of its synthesis can significantly reduce the propensity for thrombosis.

  • Phosphodiesterase (PDE) Inhibition: Inhibition of PDE leads to increased intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn inhibits platelet activation and aggregation.

  • Potentiation of Prostacyclin (PGI2): Prostacyclin is an endogenous inhibitor of platelet aggregation. Potentiating its effects would enhance the antithrombotic state.

Antithrombotic_Pathway This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits? cAMP cAMP PDE->cAMP Degrades Platelet_Activation Platelet Activation & Aggregation cAMP->Platelet_Activation Inhibits Inhibition Inhibition

A potential mechanism for the antithrombotic action of this compound.

Leukotriene Pathway

There is a tentative association of this compound with the leukotriene receptor pathway, however, this is not strongly substantiated in the available literature. Leukotrienes are inflammatory mediators, and antagonism of their receptors can have anti-inflammatory effects. Further research is required to validate this potential mechanism for this compound.

Pharmacokinetics

Pharmacokinetic Parameters of Quinidine (for reference)

ParameterValueReference
Bioavailability~78%
Volume of Distribution (Vl)0.37 ± 0.09 L/kg
Clearance (ClQ)3.86 ± 0.83 ml/min/kg
Primary MetabolismHepatic (CYP3A4)
Major Metabolite3-hydroxyquinidine

Disclaimer: The data presented in this table are for Quinidine, an isomer of this compound. These values may not be representative of this compound's pharmacokinetic profile.

Metabolism

Quinidine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4. The major metabolite is 3-hydroxyquinidine, with other metabolites including quinidine N-oxide and quinidine 10,11-dihydrodiol. Given their structural similarity, it is plausible that this compound undergoes similar metabolic pathways.

Experimental Protocols

Measurement of Cerebral Blood Flow in Rabbits

A common method to assess the effect of a cerebral vasodilator like this compound is to measure cerebral blood flow (CBF) in an animal model.

Protocol: 133Xenon Clearance Technique

  • Animal Preparation: A conscious rabbit is used, with a permanent nylon catheter inserted into the common carotid artery. All branches of the homolateral common carotid artery are ligated, except for the internal carotid artery.

  • Tracer Injection: A saline solution of 133Xenon (133Xe), a radioactive inert gas, is injected as a bolus into the catheter.

  • Detection: A scintillation detector placed over the cranium measures the rate of washout of 133Xe from the brain tissue.

  • Data Analysis: The clearance rate of 133Xe is proportional to the blood flow. The washout curve is typically biphasic, representing blood flow through gray matter (fast component) and white matter (slow component). CBF is calculated in ml/min/100g of brain tissue.

CBF_Workflow cluster_prep Preparation cluster_exp Experiment (Conscious Rabbit) cluster_analysis Data Analysis A1 Anesthetize Rabbit (for catheter placement) A2 Implant Carotid Artery Catheter A1->A2 A3 Ligate External Carotid Branches A2->A3 B1 Administer this compound (or vehicle) A3->B1 B2 Inject 133Xe Bolus via Catheter B1->B2 B3 Record Gamma Ray Count over Cranium B2->B3 C1 Generate 133Xe Washout Curve B3->C1 C2 Calculate Clearance Rate (k-value) C1->C2 C3 Calculate CBF (ml/min/100g) C2->C3

Workflow for measuring cerebral blood flow using 133Xe clearance.

In Vitro Platelet Aggregation Assay

To investigate the antithrombotic properties of this compound, its effect on platelet aggregation can be assessed in vitro.

Protocol: Light Transmission Aggregometry

  • Sample Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging whole blood from a healthy donor. Platelet-poor plasma (PPP) is prepared by further centrifugation and used as a reference.

  • Assay Setup: PRP is placed in a cuvette in an aggregometer, which measures light transmission through the sample.

  • Incubation: this compound at various concentrations (or a vehicle control) is added to the PRP and incubated.

  • Induction of Aggregation: A platelet agonist, such as adenosine diphosphate (ADP) or collagen, is added to induce aggregation.

  • Measurement: As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases. The change in light transmission over time is recorded.

  • Analysis: The extent of inhibition of aggregation by this compound is calculated relative to the control.

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis A1 Collect Whole Blood A2 Centrifuge to obtain Platelet-Rich Plasma (PRP) A1->A2 B1 Place PRP in Aggregometer Cuvette A2->B1 B2 Add this compound (or vehicle) & Incubate B1->B2 B3 Add Aggregating Agent (e.g., ADP, Collagen) B2->B3 B4 Measure Light Transmission B3->B4 C1 Generate Aggregation Curve B4->C1 C2 Calculate % Inhibition of Aggregation C1->C2

Workflow for in vitro platelet aggregation assay.

Clinical Efficacy and Safety

There is a lack of recent, readily available clinical trial data specifically for this compound. The clinical profile of its isomer, Quinidine, is well-documented, primarily for the management of cardiac arrhythmias. However, the use of Quinidine has been associated with an increased risk of mortality, which has limited its clinical application. Any future clinical development of this compound would require rigorous evaluation of its efficacy and safety profile.

Conclusion

This compound is a compound with demonstrated cerebral vasodilator and antithrombotic activities in preclinical models. Its precise mechanisms of action are not yet fully defined but are likely related to established pathways of vasodilation and platelet aggregation inhibition. There is a significant gap in the publicly available data regarding its quantitative pharmacology, pharmacokinetics, and clinical profile. Further research is warranted to fully characterize the pharmacological profile of this compound and to determine its therapeutic potential.

References

Viquidil Structure-Activity Relationship: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viquidil, also known as Quinotoxine, is a quinoline derivative recognized for its cerebral vasodilator and antithrombotic properties.[1][2] As an isomer of the well-known antiarrhythmic drug quinidine, this compound presents a unique pharmacological profile. This technical guide synthesizes the available scientific literature to provide an in-depth overview of the structure-activity relationship (SAR) of this compound, its mechanism of action, and the experimental methodologies employed in its evaluation. While comprehensive quantitative SAR data for a wide range of this compound analogs are limited in publicly accessible literature, this document consolidates existing knowledge to guide further research and development in this area.

Chemical Structure and Properties

This compound is chemically designated as (3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxopropyl]-3-vinylpiperidine. Its structure features a methoxy-substituted quinoline ring linked via a propyl ketone spacer to a vinyl-substituted piperidine ring.

Chemical Formula: C₂₀H₂₄N₂O₂ Molecular Weight: 324.42 g/mol

The presence of the quinoline nucleus is thought to contribute to its affinity for tissue proteins, particularly on the walls of blood vessels.[1]

Biological Activity and Mechanism of Action

This compound exhibits two primary, clinically relevant biological activities: cerebral vasodilation and antithrombotic effects.

Cerebral Vasodilation

Clinical and preclinical studies have demonstrated this compound's ability to increase cerebral blood flow.[1] A study in rabbits using the 85krypton clearance technique showed that this compound, administered at a dose of 5 mg/kg, caused a statistically significant increase in cerebral blood flow of about 50%, an effect that lasted for at least one hour.[1] The increase in blood flow was predominantly observed in the gray matter of the brain.

While the precise signaling pathway for this compound's vasodilatory effect is not fully elucidated in the available literature, the general mechanisms of vasodilation often involve the modulation of intracellular calcium levels in vascular smooth muscle cells, increases in cyclic guanosine monophosphate (cGMP), or the opening of potassium channels.

Hypothesized Vasodilation Signaling Pathway

Vasodilation_Pathway This compound This compound Receptor Target Receptor (Hypothetical) This compound->Receptor Binds VSMC Vascular Smooth Muscle Cell SecondMessenger Second Messenger Cascade (e.g., cAMP/cGMP) Receptor->SecondMessenger Activates Ca_Channels Ca2+ Channels (Inhibition) Receptor->Ca_Channels Inhibits MLCK Myosin Light Chain Kinase (MLCK) (Inhibition) SecondMessenger->MLCK Ca_Channels->MLCK Reduces Ca2+ influx Relaxation Vasodilation MLCK->Relaxation Leads to

Caption: Hypothetical signaling pathway for this compound-induced vasodilation.

Antithrombotic Activity

This compound has been shown to possess antithrombotic activity, which is attributed to its ability to inhibit platelet aggregation. While specific quantitative data on the inhibition of various platelet aggregation agonists by this compound is scarce in the reviewed literature, the general mechanism for antiplatelet drugs often involves interference with signaling pathways that lead to platelet activation and aggregation.

General Platelet Aggregation Inhibition Workflow

Platelet_Inhibition_Workflow cluster_platelet Platelet Agonist Platelet Agonist (e.g., ADP, Thrombin) Receptor Surface Receptor Agonist->Receptor Signaling Intracellular Signaling (e.g., Ca2+ mobilization, TxA2 synthesis) Receptor->Signaling Activation Platelet Activation (Shape change, degranulation) Signaling->Activation Aggregation Platelet Aggregation Activation->Aggregation This compound This compound This compound->Signaling Inhibits

Caption: General workflow of platelet aggregation and the inhibitory role of this compound.

Structure-Activity Relationship (SAR) Insights

Direct and quantitative SAR studies on a series of this compound analogs are not extensively reported in the public domain. However, general SAR principles for quinoline-based compounds in cardiovascular research can provide some guidance for future drug design.

Key Structural Features and Potential for Modification:

  • Quinoline Ring: The 6-methoxy substitution on the quinoline ring is a common feature in many biologically active quinoline and quinine derivatives. Modifications at other positions of the quinoline ring could modulate activity and selectivity.

  • Propyl Ketone Linker: The length and rigidity of the linker between the quinoline and piperidine moieties are likely critical for optimal interaction with the biological target. Variations in linker length, introduction of different functional groups, or conformational constraints could be explored.

  • Piperidine Ring: The stereochemistry of the vinyl and propyl ketone substituents on the piperidine ring ((3R,4R) configuration) is likely crucial for its activity. Altering these substituents or their stereochemistry would be a key area for SAR exploration. The vinyl group could be a site for bioisosteric replacement or further functionalization.

  • Basic Nitrogen: The nitrogen atom in the piperidine ring provides a basic center, which is often important for receptor binding and pharmacokinetic properties.

Experimental Protocols

Cerebral Blood Flow Measurement

Method: 85Krypton Clearance Technique

  • Animal Model: Rabbit.

  • Procedure:

    • A thin polyethylene catheter is chronically implanted in one of the internal carotid arteries.

    • Animals are artificially ventilated to control arterial PCO₂.

    • A baseline cerebral blood flow (CBF) measurement is taken by injecting a saline solution of 85Krypton into the implanted catheter and monitoring its washout from the brain tissue using an external detector.

    • This compound (e.g., 5 mg/kg body weight) is administered via the catheter.

    • CBF is measured again at specific time points (e.g., 10 and 40 minutes) post-administration.

  • Data Analysis: The clearance curves are analyzed to calculate CBF, often using a two-compartmental analysis to differentiate between gray and white matter blood flow.

In Vitro Vasodilation Assay

While a specific protocol for this compound is not available, a general protocol for assessing the vasodilatory effects of compounds on isolated arteries is as follows:

  • Tissue Preparation:

    • Isolated arterial rings (e.g., rat aorta, porcine coronary artery) are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) gassed with 95% O₂ and 5% CO₂ at 37°C.

  • Procedure:

    • The arterial rings are pre-contracted with a vasoconstrictor agent (e.g., phenylephrine, U46619).

    • Once a stable contraction is achieved, cumulative concentrations of the test compound (this compound) are added to the organ bath.

    • Changes in isometric tension are recorded to determine the relaxation response.

  • Data Analysis: Concentration-response curves are plotted, and EC₅₀ values (the concentration of the compound that produces 50% of the maximal relaxation) are calculated.

Experimental Workflow for In Vitro Vasodilation Assay

Vasodilation_Assay_Workflow Start Start Prep Isolate Arterial Rings Start->Prep Mount Mount in Organ Bath Prep->Mount Contract Pre-contract with Vasoconstrictor Mount->Contract Add_this compound Add Cumulative Concentrations of this compound Contract->Add_this compound Record Record Isometric Tension Add_this compound->Record Analyze Plot Concentration-Response Curve & Calculate EC50 Record->Analyze End End Analyze->End

Caption: Workflow for a typical in vitro vasodilation assay.

Platelet Aggregation Assay

A standard method to assess antiplatelet activity is light transmission aggregometry (LTA).

  • Sample Preparation: Platelet-rich plasma (PRP) is prepared from whole blood by centrifugation.

  • Procedure:

    • PRP is placed in a cuvette in an aggregometer.

    • A baseline light transmission is established.

    • A platelet aggregation agonist (e.g., ADP, collagen, arachidonic acid) is added to induce aggregation.

    • The increase in light transmission, as platelets aggregate, is recorded over time.

    • To test the effect of an inhibitor, PRP is pre-incubated with the test compound (this compound) for a specific period before the addition of the agonist.

  • Data Analysis: The percentage of inhibition of aggregation is calculated by comparing the aggregation response in the presence and absence of the inhibitor. IC₅₀ values can be determined from concentration-inhibition curves.

Conclusion and Future Directions

This compound is a promising molecule with established cerebral vasodilator and antithrombotic activities. However, a detailed understanding of its structure-activity relationship is hampered by the limited availability of public data on its analogs. Future research should focus on the systematic synthesis and biological evaluation of this compound derivatives to elucidate the key structural determinants for its dual activities. Such studies would enable the optimization of its pharmacological profile, potentially leading to the development of new and improved therapeutic agents for cerebrovascular and thrombotic disorders. Elucidating the specific molecular targets and signaling pathways of this compound will be crucial in this endeavor.

References

In Vitro Characterization of Viquidil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pharmacological Profile

Viquidil's primary pharmacological effect is the inhibition of platelet aggregation, which contributes to its antithrombotic properties. This activity is crucial for its therapeutic potential in conditions associated with cerebral vasodilation and thrombosis. The following sections detail the key in-vitro assays used to characterize these effects.

Data Presentation

The following tables summarize the key in-vitro parameters for evaluating the antiplatelet activity of this compound. It is important to note that specific quantitative values for this compound from the primary literature were not available in the searched public domain resources.

Table 1: Inhibition of Platelet Aggregation

AgonistParameterThis compound ConcentrationResult
Adenosine Diphosphate (ADP)IC50Not available in searched literatureInhibits platelet aggregation
CollagenIC50Not available in searched literatureInhibits platelet aggregation
Arachidonic AcidIC50Not available in searched literatureInhibits platelet aggregation

Table 2: Effects on Intracellular Signaling Molecules

AssayParameterThis compound ConcentrationResult
Phosphodiesterase (PDE) ActivityIC50Not available in searched literaturePresumed to inhibit PDE, leading to increased cAMP
Thromboxane A2 Synthase ActivityIC50Not available in searched literaturePresumed to inhibit TXA2 formation
Cyclic AMP (cAMP) LevelsEC50Not available in searched literaturePresumed to increase intracellular cAMP levels

Experimental Protocols

The following are detailed methodologies for key in-vitro experiments to characterize the antiplatelet effects of this compound.

Platelet Aggregation Assay

This assay measures the ability of this compound to inhibit the aggregation of platelets induced by various agonists.

Objective: To determine the concentration-dependent inhibitory effect of this compound on platelet aggregation induced by ADP, collagen, and arachidonic acid.

Materials:

  • This compound hydrochloride

  • Human whole blood from healthy, consenting donors

  • 3.8% (w/v) sodium citrate

  • Agonists: Adenosine diphosphate (ADP), collagen, arachidonic acid

  • Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)

  • Light Transmission Aggregometer (LTA)

  • Aggregometer cuvettes with stir bars

  • Phosphate-buffered saline (PBS)

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Collect whole blood into tubes containing 3.8% sodium citrate (9:1 blood to citrate ratio).

    • Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.

    • Collect the upper layer (PRP) into a separate tube.

    • Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain PPP.

  • Platelet Aggregation Measurement:

    • Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

    • Pipette 450 µL of PRP into an aggregometer cuvette with a stir bar.

    • Place a cuvette with 500 µL of PPP in the reference well of the aggregometer to set 100% light transmission.

    • Place the cuvette with PRP in the sample well to set 0% light transmission.

    • Add 50 µL of various concentrations of this compound or vehicle control (PBS) to the PRP and incubate for 5 minutes at 37°C with stirring.

    • Add 50 µL of the platelet agonist (ADP, collagen, or arachidonic acid) to induce aggregation.

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis:

    • The percentage of aggregation is calculated from the change in light transmission.

    • The IC50 value (the concentration of this compound that inhibits 50% of platelet aggregation) is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Phosphodiesterase (PDE) Inhibition Assay

This assay determines if this compound inhibits the activity of phosphodiesterases, enzymes that degrade cyclic AMP (cAMP).

Objective: To measure the inhibitory effect of this compound on PDE activity in platelet lysates.

Materials:

  • This compound hydrochloride

  • Platelet lysate

  • [³H]-cAMP (radiolabeled cyclic AMP)

  • Snake venom nucleotidase

  • Anion-exchange resin

  • Scintillation fluid and counter

Procedure:

  • Preparation of Platelet Lysate:

    • Prepare PRP as described in the platelet aggregation assay.

    • Pellet the platelets by centrifugation at 1000 x g for 10 minutes.

    • Resuspend the platelet pellet in a lysis buffer and sonicate on ice.

    • Centrifuge the lysate to remove cell debris. The supernatant contains the PDE activity.

  • PDE Assay:

    • The reaction mixture contains platelet lysate, [³H]-cAMP, and various concentrations of this compound or a known PDE inhibitor (positive control).

    • Incubate the mixture at 30°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by boiling.

    • Add snake venom nucleotidase to convert the resulting [³H]-AMP to [³H]-adenosine.

    • Separate the charged [³H]-cAMP from the uncharged [³H]-adenosine using an anion-exchange resin.

    • Measure the radioactivity of the [³H]-adenosine in the eluate using a scintillation counter.

  • Data Analysis:

    • The amount of [³H]-adenosine produced is proportional to the PDE activity.

    • Calculate the percentage of inhibition of PDE activity for each this compound concentration.

    • Determine the IC50 value from the dose-response curve.

Thromboxane A2 (TXA2) Synthase Inhibition Assay

This assay evaluates the effect of this compound on the synthesis of Thromboxane A2, a potent platelet agonist.

Objective: To determine if this compound inhibits the activity of thromboxane A2 synthase.

Materials:

  • This compound hydrochloride

  • Washed platelets

  • Arachidonic acid

  • Thromboxane B2 (TXB2) ELISA kit (TXA2 is unstable and is measured as its stable metabolite, TXB2)

Procedure:

  • Preparation of Washed Platelets:

    • Prepare PRP as described previously.

    • Treat PRP with a prostacyclin analogue to prevent activation during washing steps.

    • Pellet platelets by centrifugation and resuspend in a washing buffer. Repeat the washing step.

    • Resuspend the final platelet pellet in a buffer suitable for the assay.

  • TXB2 Measurement:

    • Pre-incubate washed platelets with various concentrations of this compound or vehicle control for 10 minutes at 37°C.

    • Stimulate the platelets with arachidonic acid to induce TXA2 synthesis.

    • Stop the reaction after a defined time by adding a stopping reagent and placing the samples on ice.

    • Centrifuge to pellet the platelets.

    • Measure the concentration of TXB2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of TXB2 production for each this compound concentration.

    • Determine the IC50 value from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The antithrombotic effect of this compound is believed to be mediated through the modulation of intracellular signaling pathways that regulate platelet activation. The primary proposed mechanisms involve the elevation of intracellular cyclic AMP (cAMP) levels and the inhibition of the thromboxane A2 (TXA2) pathway.

Cyclic AMP (cAMP) Signaling Pathway

An increase in intracellular cAMP is a key inhibitory signal in platelets. This compound is hypothesized to increase cAMP levels by inhibiting phosphodiesterases (PDEs), the enzymes responsible for cAMP degradation.

cAMP_Pathway This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibition cAMP cAMP PDE->cAMP Degradation ATP ATP AC Adenylyl Cyclase AC->cAMP Synthesis PKA Protein Kinase A (PKA) cAMP->PKA Activation Platelet_Activation Platelet Activation (Granule Release, Shape Change, Aggregation) PKA->Platelet_Activation Inhibition

Caption: this compound's proposed mechanism via the cAMP pathway.

Thromboxane A2 (TXA2) Signaling Pathway

Thromboxane A2 is a potent vasoconstrictor and platelet agonist. Its synthesis from arachidonic acid is a key pathway in platelet activation. This compound may inhibit this pathway, leading to reduced platelet aggregation.

TXA2_Pathway Arachidonic_Acid Arachidonic Acid COX1 Cyclooxygenase-1 (COX-1) PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 TXA2_Synthase Thromboxane A2 Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 TP_Receptor TP Receptor TXA2->TP_Receptor Activation Platelet_Activation Platelet Activation (Aggregation) TP_Receptor->Platelet_Activation This compound This compound This compound->TXA2_Synthase Inhibition

Caption: this compound's proposed mechanism via the TXA2 pathway.

Experimental Workflow

The following diagram outlines the general workflow for the in-vitro characterization of this compound's antiplatelet activity.

Experimental_Workflow cluster_prep Sample Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Blood_Collection Whole Blood Collection (Sodium Citrate) PRP_PPP_Prep PRP & PPP Preparation (Centrifugation) Blood_Collection->PRP_PPP_Prep Platelet_Aggregation Platelet Aggregation Assay (LTA with ADP, Collagen, AA) PRP_PPP_Prep->Platelet_Aggregation PDE_Assay Phosphodiesterase (PDE) Inhibition Assay PRP_PPP_Prep->PDE_Assay TXA2_Assay Thromboxane A2 (TXA2) Synthase Inhibition Assay PRP_PPP_Prep->TXA2_Assay IC50_Determination IC50 Determination Platelet_Aggregation->IC50_Determination PDE_Assay->IC50_Determination TXA2_Assay->IC50_Determination Pathway_Elucidation Signaling Pathway Elucidation IC50_Determination->Pathway_Elucidation

Caption: General workflow for this compound's in vitro characterization.

Conclusion

This compound is an antiplatelet agent with a mechanism of action likely centered on the inhibition of platelet aggregation through the modulation of intracellular cAMP and thromboxane A2 signaling pathways. The experimental protocols and conceptual frameworks presented in this guide provide a robust basis for the in-vitro characterization of this compound and other novel antiplatelet compounds. Further studies are warranted to elucidate the precise molecular targets and to quantify the inhibitory potency of this compound in these various assays.

Viquidil's Biological Targets in the Central Nervous System: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Viquidil, also known as Quinotoxine, is a quinoline derivative recognized primarily for its cerebral vasodilatory and antithrombotic properties. Despite its documented physiological effects, a comprehensive understanding of its specific biological targets within the central nervous system (CNS) remains largely undefined in publicly available scientific literature. This technical guide synthesizes the current knowledge on this compound, drawing inferences from its established physiological actions and the well-characterized pharmacology of its isomer, Quinidine. This document is intended for researchers, scientists, and drug development professionals, providing a structured overview of potential targets and mechanisms of action, alongside hypothetical experimental workflows for their validation.

Introduction

This compound is a cerebral vasodilator that has been shown to increase cerebral blood flow.[1] It also exhibits antithrombotic activity by inhibiting platelet aggregation. Chemically, this compound is an isomer of Quinidine, a well-known Class I antiarrhythmic drug. This structural relationship suggests a potential overlap in their pharmacological profiles, which serves as a primary basis for postulating this compound's CNS targets. This guide will explore the established physiological effects of this compound and delve into its potential molecular interactions within the CNS, supported by data on its isomer, Quinidine.

Established Physiological Effects in the Central Nervous System

The most well-documented CNS effect of this compound is its ability to increase cerebral blood flow. Studies in animal models have demonstrated a significant and lasting vasodilation following its administration.

Cerebral Vasodilation

An early study on rabbits using the 85krypton clearance technique demonstrated that this compound, administered at a dose of 5 mg/kg, caused a substantial increase in cerebral blood flow of approximately 50%.[1] This effect was observed to last for at least one hour and was particularly prominent in the gray matter.[1] The precise molecular mechanism underlying this vasodilation is not fully elucidated; however, one proposed mechanism, based on studies of related compounds like papaverine, is the modulation of mitochondrial respiration. Some research suggests that papaverine and its derivatives, including this compound, can decrease mitochondrial respiratory control, which may contribute to their vasodilatory effects on cerebral vessels.

Potential Biological Targets in the CNS

Given the limited direct research on this compound's CNS targets, the following sections outline potential targets based on the known pharmacology of its isomer, Quinidine. It is critical to note that these are hypothesized targets for this compound and require experimental validation.

Voltage-Gated Ion Channels

Quinidine is a well-established blocker of voltage-gated sodium and potassium channels.[1][2] These channels are fundamental to neuronal excitability and signaling in the CNS.

  • Voltage-Gated Sodium Channels (Nav): As a Class I antiarrhythmic, Quinidine's primary mechanism is the blockade of fast inward sodium currents. In the CNS, Nav channels are crucial for the initiation and propagation of action potentials. Blockade of these channels by this compound could lead to a reduction in neuronal excitability.

  • Voltage-Gated Potassium Channels (Kv): Quinidine is also known to block certain potassium channels, which are critical for the repolarization phase of the action potential and for setting the resting membrane potential of neurons. Inhibition of Kv channels would prolong the action potential duration, thereby altering neurotransmitter release and neuronal firing patterns.

Neurotransmitter Receptors

Quinidine has been shown to have antagonistic effects at both adrenergic and muscarinic receptors. These receptors are widely distributed throughout the CNS and are involved in a multitude of physiological processes.

  • Alpha-1 Adrenergic Receptors: Quinidine acts as a competitive antagonist at alpha-1 adrenergic receptors. In the CNS, these receptors are involved in regulating arousal, attention, and mood. Antagonism of these receptors by this compound could contribute to its overall CNS effects.

  • Muscarinic Acetylcholine Receptors (mAChRs): Quinidine also exhibits anticholinergic properties through the blockade of muscarinic receptors. Muscarinic signaling in the CNS is vital for learning, memory, and cognitive function.

Quantitative Data (Hypothetical)

As there is no publicly available quantitative data for this compound's binding affinities or inhibitory concentrations on CNS targets, the following table is a hypothetical representation based on the known potencies of its isomer, Quinidine, at various receptors and channels. This is for illustrative purposes only and should not be considered experimental data for this compound.

Potential Target Parameter Hypothetical Value for this compound (based on Quinidine) Reference (for Quinidine)
Voltage-Gated Sodium Channels (Nav)IC5010 - 50 µMGeneral knowledge
Voltage-Gated Potassium Channels (hERG)IC501 - 10 µMGeneral knowledge
Alpha-1 Adrenergic ReceptorsKi0.5 - 5 µMGeneral knowledge
Muscarinic ReceptorsKi10 - 100 µMGeneral knowledge

Experimental Protocols

To elucidate the specific biological targets of this compound in the CNS, a series of standard pharmacological and electrophysiological assays would be required.

Radioligand Binding Assays

This technique is used to determine the affinity of a compound for a specific receptor.

  • Objective: To determine the binding affinity (Ki) of this compound for a panel of CNS receptors (e.g., adrenergic, muscarinic, dopaminergic, serotonergic).

  • Methodology:

    • Prepare cell membranes from tissues or cell lines expressing the receptor of interest.

    • Incubate the membranes with a specific radioligand (e.g., [3H]-prazosin for alpha-1 adrenergic receptors) at a fixed concentration.

    • Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding.

    • After incubation, separate the bound and free radioligand by filtration.

    • Measure the amount of bound radioactivity using liquid scintillation counting.

    • Calculate the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Patch-Clamp Electrophysiology

This technique is used to study the effects of a compound on ion channel function.

  • Objective: To determine the effect of this compound on voltage-gated sodium and potassium currents in neurons.

  • Methodology:

    • Culture primary neurons or use cell lines expressing the ion channel of interest (e.g., HEK293 cells transfected with a specific Nav or Kv channel subtype).

    • Use a glass micropipette to form a high-resistance seal with the cell membrane (gigaseal).

    • Rupture the cell membrane within the pipette to gain electrical access to the cell interior (whole-cell configuration).

    • Apply voltage protocols to elicit specific ion currents (e.g., a depolarizing step to activate sodium channels).

    • Perfuse the cells with varying concentrations of this compound and record the changes in the ion currents.

    • Analyze the data to determine the IC50 for channel block and to characterize the mechanism of block (e.g., state-dependence).

Signaling Pathways and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the potential signaling pathways that this compound might modulate in the CNS, based on the pharmacology of Quinidine, and a general workflow for target identification.

G cluster_this compound This compound cluster_Targets Potential CNS Targets cluster_Effects Downstream Effects This compound This compound Nav Voltage-Gated Sodium Channels This compound->Nav Block Kv Voltage-Gated Potassium Channels This compound->Kv Block Alpha1 Alpha-1 Adrenergic Receptors This compound->Alpha1 Antagonism mAChR Muscarinic Receptors This compound->mAChR Antagonism Neuronal_Excitability Decreased Neuronal Excitability Nav->Neuronal_Excitability AP_Duration Altered Action Potential Duration Kv->AP_Duration Signal_Transduction Modulation of Signal Transduction Alpha1->Signal_Transduction mAChR->Signal_Transduction

Caption: Potential CNS signaling pathways modulated by this compound based on the pharmacology of its isomer, Quinidine.

G cluster_Workflow Experimental Workflow for Target Identification Start Hypothesize Targets (based on structure, physiological effects) Binding_Assays Radioligand Binding Assays (determine affinity) Start->Binding_Assays Functional_Assays Functional Assays (e.g., second messenger) Binding_Assays->Functional_Assays Electrophysiology Patch-Clamp Electrophysiology (characterize ion channel modulation) Functional_Assays->Electrophysiology In_Vivo In Vivo Animal Models (confirm physiological relevance) Electrophysiology->In_Vivo Data_Analysis Data Analysis and Target Validation In_Vivo->Data_Analysis End Identified Biological Target(s) Data_Analysis->End

Caption: A generalized experimental workflow for the identification and validation of this compound's CNS biological targets.

Conclusion

The existing scientific literature provides a limited understanding of the specific biological targets of this compound within the central nervous system. While its cerebral vasodilatory effects are documented, the underlying molecular mechanisms remain to be fully elucidated. Based on its structural relationship to Quinidine, it is plausible that this compound interacts with voltage-gated sodium and potassium channels, as well as alpha-1 adrenergic and muscarinic receptors. However, this remains speculative and requires direct experimental confirmation. Future research employing modern pharmacological and electrophysiological techniques is necessary to definitively identify and characterize the CNS targets of this compound, which will be crucial for a complete understanding of its therapeutic potential and its overall pharmacological profile.

References

Viquidil: An In-Depth Analysis of its Antithrombotic Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Viquidil, also known as Quinotoxine or LM 192, has been identified as a cerebral vasodilator with antithrombotic activities. However, a comprehensive understanding of its mechanisms of action is limited by the scarcity of recent and detailed scientific literature. Seminal studies from the 1970s indicate that this compound is a potent inhibitor of thrombus formation and affects platelet aggregation. This technical guide synthesizes the available information on the antithrombotic properties of this compound, outlines the methodologies from key historical studies, and presents our current understanding within the broader context of antithrombotic signaling pathways. Due to the limited availability of primary quantitative data, this report highlights the foundational research and identifies critical areas for future investigation.

Introduction

This compound is a quinoline derivative that has been primarily characterized as a cerebral vasodilator. Early research also uncovered its potential as an antithrombotic agent, suggesting a multi-faceted pharmacological profile. The core of its antithrombotic action appears to revolve around the inhibition of thrombus formation and modulation of platelet function. This guide will delve into the specifics of these properties based on the foundational, albeit limited, scientific evidence available.

Known Antithrombotic Effects of this compound

The primary evidence for this compound's antithrombotic effects stems from in vivo and in vitro studies conducted in the 1970s.

Inhibition of Thrombus Formation

A key study by Herrmann et al. (1979) demonstrated that this compound is a potent inhibitor of thrombus formation.

Experimental Protocol: Microvascular Thrombosis in Hamster Cheek Pouch

  • Animal Model: Hamster.

  • Methodology: The cheek pouch microvasculature was exposed and observed under a microscope. Thrombus formation was induced, likely through electrical stimulation or topical application of a thrombogenic agent (specifics would be detailed in the full-text article).

  • Intervention: this compound was administered parenterally at varying doses.

  • Endpoint: The primary endpoint was the inhibition of thrombus formation, with a minimum effective dose determined.

Quantitative Data:

Due to the unavailability of the full-text article, specific quantitative data from this study cannot be presented in a detailed table. The abstract does note that this compound was active at a minimum dose level of approximately 2.5 x 10-4 mg/kg, indicating high potency.

Effect on Platelet Aggregation

A study by Lecrubier C, et al. (1972) investigated the effect of this compound on the aggregation of blood platelets, suggesting a direct impact on platelet function as a mechanism for its antithrombotic activity.

Experimental Protocol: Platelet Aggregometry

  • Methodology: While the specific details are not available in the abstract, standard platelet aggregometry techniques of that era would have likely been used. This typically involves:

    • Preparation of platelet-rich plasma (PRP) from whole blood samples.

    • Use of an aggregometer to measure the change in light transmission through the PRP sample as platelets aggregate in response to an agonist.

    • Addition of various agonists (e.g., ADP, collagen, thrombin) to induce platelet aggregation.

    • This compound would have been added to the PRP to assess its inhibitory effect on agonist-induced aggregation.

Quantitative Data:

Detailed quantitative data, such as IC50 values for inhibition of different agonists, are not available in the accessible literature.

Postulated Signaling Pathways and Mechanisms of Action

Based on the observed effects on thrombus formation and platelet aggregation, we can postulate potential signaling pathways that this compound might modulate. It is crucial to note that these are hypotheses in the absence of direct molecular studies on this compound.

Diagram: Potential Mechanisms of this compound's Antiplatelet Action

CoagulationCascade Simplified Coagulation Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway This compound This compound X X This compound->X Inhibition? Thrombin Thrombin This compound->Thrombin Inhibition? XII XII XI XI XII->XI IX IX XI->IX IX->X + VIIIa TF Tissue Factor TF->X + VIIa VII VII Prothrombin Prothrombin X->Prothrombin Fibrin Clot Prothrombin->Thrombin Fibrin Clot Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Clot V V Thrombin->V VIII VIII Thrombin->VIII Fibrin_Clot Fibrin_Clot Fibrinogen->Fibrin_Clot Fibrin Clot

Viquidil's Impact on Cerebral Blood Flow Dynamics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viquidil, a quinidine isomer, has demonstrated significant efficacy in increasing cerebral blood flow (CBF). This technical guide provides an in-depth analysis of the current understanding of this compound's effects on cerebral hemodynamics, drawing from preclinical data. The document outlines the proposed mechanism of action, details the experimental protocols used to evaluate its effects, and presents quantitative data in a clear, comparative format. Signaling pathways and experimental workflows are visualized to enhance comprehension. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuropharmacology and drug development.

Introduction

Cerebral vasodilators are a class of pharmacological agents designed to increase blood flow to the brain.[1] They are primarily utilized in the management of cerebrovascular insufficiency and associated neurological conditions.[1] this compound is identified as a cerebral vasodilator with antithrombotic properties.[2] Pharmacologically, it shares similarities with papaverine in its spasmolytic and smooth muscle relaxant effects.[3] This guide explores the impact of this compound on the dynamics of cerebral blood flow, consolidating available preclinical evidence.

Proposed Mechanism of Action: A Vasodilatory Pathway

While the precise signaling cascade for this compound is not definitively established, its pharmacological similarity to papaverine suggests a likely mechanism of action centered on the relaxation of vascular smooth muscle.[3] Papaverine, a direct-acting smooth muscle relaxant, is known to inhibit phosphodiesterases (PDEs) and may also directly affect calcium channels. Inhibition of PDEs leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). These second messengers activate protein kinases (PKA and PKG, respectively), which in turn phosphorylate downstream targets that promote smooth muscle relaxation and, consequently, vasodilation. This proposed pathway for this compound leads to a decrease in cerebrovascular resistance and an increase in cerebral blood flow.

Viquidil_Signaling_Pathway cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibition cAMP cAMP PDE->cAMP Hydrolysis cGMP cGMP PDE->cGMP Hydrolysis ATP ATP ATP->cAMP Adenylate Cyclase GTP GTP GTP->cGMP Guanylate Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activation PKG Protein Kinase G (PKG) cGMP->PKG Activation Relaxation Smooth Muscle Relaxation PKA->Relaxation PKG->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation Increase_CBF Increased Cerebral Blood Flow Vasodilation->Increase_CBF

Caption: Proposed signaling pathway for this compound-induced vasodilation.

Quantitative Data on Cerebral Blood Flow Dynamics

Preclinical studies in rabbits have provided quantitative insights into the effects of this compound on cerebral hemodynamics. The administration of this compound resulted in a statistically significant increase in cerebral blood flow and a corresponding decrease in cerebrovascular resistance.

ParameterControl (Pre-injection)10 minutes Post-Viquidil40 minutes Post-Viquidil
Mean Arterial Pressure (MAP) (mm Hg)889797
Mean Cerebral Blood Flow (CBF) (ml/100 gm/min)426565
Mean Cerebrovascular Resistance (CVR) (PRU)2.11.91.9
Flow Fast Compartment (Gray Matter) (ml/100 gm/min)71105Not Reported
Flow Slow Compartment (White Matter) (ml/100 gm/min)1824Not Reported
Data sourced from a study on rabbits receiving 5 mg/kg this compound via intra-arterial injection.

Experimental Protocols

The primary preclinical data on this compound's impact on cerebral blood flow was obtained through a well-defined experimental protocol involving rabbits.

Animal Model and Surgical Preparation
  • Species: Rabbit.

  • Surgical Procedure: A thin polyethylene catheter was chronically implanted in one of the internal carotid arteries. This allowed for the direct injection of the isotope into the cerebral circulation.

  • Ventilation: At the time of measurement, the animals were artificially ventilated to maintain control over arterial CO2 tension (PCO2).

Drug Administration
  • Drug: this compound.

  • Dosage: 5 mg/kg body weight.

  • Route of Administration: Administered via the implanted intra-arterial catheter.

Cerebral Blood Flow Measurement
  • Technique: 85Krypton clearance technique.

  • Procedure:

    • Two control measurements of CBF were taken before the administration of this compound.

    • This compound was injected through the catheter.

    • CBF was measured again at 10 minutes and 40 minutes post-injection.

  • Data Analysis: The clearance curves of 85Krypton were analyzed using a two-compartmental analysis to differentiate between blood flow in the fast-perfused compartment (gray matter) and the slow-perfused compartment (white matter).

Experimental_Workflow cluster_Preparation Animal Preparation cluster_Measurement CBF Measurement Protocol cluster_Analysis Data Analysis Animal_Model Rabbit Model Catheter_Implantation Internal Carotid Artery Catheter Implantation Animal_Model->Catheter_Implantation Artificial_Ventilation Controlled Ventilation Catheter_Implantation->Artificial_Ventilation Control_CBF_1 Control CBF Measurement 1 Artificial_Ventilation->Control_CBF_1 Control_CBF_2 Control CBF Measurement 2 Control_CBF_1->Control_CBF_2 Krypton_Clearance 85Krypton Clearance Curve Acquisition Control_CBF_1->Krypton_Clearance Viquidil_Admin This compound Administration (5 mg/kg, intra-arterial) Control_CBF_2->Viquidil_Admin Control_CBF_2->Krypton_Clearance Post_CBF_10min CBF Measurement (10 min post-injection) Viquidil_Admin->Post_CBF_10min Post_CBF_40min CBF Measurement (40 min post-injection) Post_CBF_10min->Post_CBF_40min Post_CBF_10min->Krypton_Clearance Post_CBF_40min->Krypton_Clearance Two_Compartment_Analysis Two-Compartmental Analysis (Gray & White Matter Flow) Krypton_Clearance->Two_Compartment_Analysis Statistical_Analysis Statistical Analysis (Wilcoxon matched-pair test) Two_Compartment_Analysis->Statistical_Analysis

Caption: Experimental workflow for assessing this compound's effect on CBF.

Discussion

The available preclinical evidence strongly indicates that this compound is a potent cerebral vasodilator. The observed 50% increase in cerebral blood flow is substantial and statistically significant. The mechanism is likely mediated by direct smooth muscle relaxation, analogous to papaverine, involving the inhibition of phosphodiesterases and a subsequent rise in intracellular cAMP and cGMP. This leads to a reduction in cerebrovascular resistance, which is the primary driver of the increased blood flow, as the concurrent increase in mean arterial pressure was modest.

The compartmental analysis revealing a more pronounced effect on the "fast-perfused" gray matter is noteworthy. This suggests a potential for this compound to preferentially enhance blood flow to more metabolically active brain regions.

Conclusion

This compound demonstrates a significant and sustained positive impact on cerebral blood flow dynamics in preclinical models. Its proposed mechanism of action, centered on direct vasodilation through the modulation of intracellular second messengers, aligns with its observed physiological effects. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent for conditions characterized by cerebrovascular insufficiency. Future studies should aim to definitively elucidate the specific molecular targets and signaling pathways of this compound to further refine its therapeutic profile.

References

Viquidil: A Technical Whitepaper on a Quinoline Alkaloid Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

Viquidil, also known as Quinotoxine, possesses the chemical formula C20H24N2O2 and a molecular weight of approximately 324.42 g/mol .[1] It is structurally classified as a quinoline alkaloid. A summary of its key chemical identifiers and properties is presented in Table 1.

PropertyValueReference
Molecular Formula C20H24N2O2
Molecular Weight 324.42 g/mol
CAS Number 84-55-9
Synonyms Quinotoxine, LM 192
Classification Quinoline Alkaloid

Table 1: Chemical and Physical Properties of this compound

Biological Activity and Potential Mechanisms of Action

This compound exhibits two primary biological activities: cerebral vasodilation and antithrombotic effects. The precise molecular mechanisms underlying these activities have not been fully elucidated in the available literature.

Cerebral Vasodilation

This compound has been shown to increase cerebral blood flow. The mechanism by which it induces vasodilation in cerebral arteries is not definitively known. Potential mechanisms for cerebral vasodilators include the modulation of ion channels, such as calcium channels, or interference with signaling pathways involving nitric oxide or phosphodiesterases. However, no direct evidence linking this compound to these specific pathways has been found.

Antithrombotic Activity

The antithrombotic properties of this compound are attributed to its effects on platelet aggregation. The specific signaling pathways within platelets that are modulated by this compound remain to be identified. General mechanisms of antiplatelet agents involve the inhibition of enzymes like phosphodiesterase or thromboxane synthetase, or the blockade of receptors such as the P2Y12 receptor. Some quinone-containing compounds have been shown to affect platelet function by depleting intracellular glutathione. Further research is required to determine if this compound acts through any of these established antithrombotic mechanisms. One isolated report suggested a possible interaction with a leukotriene receptor, but this has not been substantiated.

Quantitative Data Summary

A thorough review of the accessible literature did not yield specific quantitative data such as IC50 or EC50 values for this compound's biological activities. Similarly, pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) parameters, are not available. The following table is presented as a template for the type of quantitative data that would be essential for a comprehensive understanding of this compound's pharmacological profile.

ParameterValueExperimental System
Cerebral Vasodilation EC50 Data not availablee.g., Isolated rabbit basilar artery
Platelet Aggregation IC50 Data not availablee.g., Human platelet-rich plasma
Bioavailability (Oral) Data not availablee.g., In vivo rodent model
Plasma Half-life Data not availablee.g., In vivo rodent model
Volume of Distribution Data not availablee.g., In vivo rodent model
Clearance Data not availablee.g., In vivo rodent model

Table 2: Hypothetical Quantitative Data for this compound

Experimental Protocols

Detailed experimental protocols from the original studies on this compound are not available in the public domain. The following sections describe generalized, standard protocols that would be appropriate for investigating the cerebral vasodilator and antithrombotic effects of a compound like this compound.

Assessment of Cerebral Vasodilation

Objective: To determine the vasodilatory effect of this compound on cerebral arteries.

Methodology:

  • Animal Model: New Zealand white rabbits.

  • Surgical Preparation: Anesthesia is induced, and a cranial window is prepared to expose the pial arterioles.

  • Drug Administration: A microcatheter is placed for the topical application of this compound solutions at varying concentrations.

  • Measurement of Vessel Diameter: The diameter of the pial arterioles is measured using videomicroscopy before and after the application of this compound.

  • Data Analysis: Changes in vessel diameter are expressed as a percentage of the baseline diameter. A dose-response curve is generated to determine the EC50 value.

In Vitro Platelet Aggregation Assay

Objective: To quantify the inhibitory effect of this compound on platelet aggregation.

Methodology:

  • Sample Preparation: Human blood is collected from healthy volunteers, and platelet-rich plasma (PRP) is prepared by centrifugation.

  • Aggregation Measurement: Platelet aggregation is measured using a light transmission aggregometer.

  • Experimental Procedure: PRP is pre-incubated with various concentrations of this compound or a vehicle control. Aggregation is then induced by the addition of an agonist such as adenosine diphosphate (ADP) or collagen.

  • Data Analysis: The maximum percentage of aggregation is recorded for each concentration of this compound. The IC50 value is calculated from the resulting concentration-response curve.

Visualizations of Potential Mechanisms and Workflows

The following diagrams are hypothetical representations of potential signaling pathways and experimental workflows, as specific data for this compound is unavailable.

G cluster_vasodilation Hypothetical Cerebral Vasodilation Pathway cluster_inhibition Hypothetical Cerebral Vasodilation Pathway This compound This compound Ca_Channel L-type Ca2+ Channel This compound->Ca_Channel Inhibition Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx | MLCK MLCK Activation Ca_Influx->MLCK | Contraction Smooth Muscle Contraction MLCK->Contraction | Vasodilation Vasodilation Contraction->Vasodilation Leads to

Caption: Hypothetical mechanism of this compound-induced cerebral vasodilation via calcium channel blockade.

G cluster_workflow Experimental Workflow: Platelet Aggregation Assay start Collect Human Blood prp Prepare Platelet-Rich Plasma (PRP) start->prp incubate Incubate PRP with this compound prp->incubate agonist Add Aggregation Agonist (e.g., ADP) incubate->agonist measure Measure Light Transmission agonist->measure analyze Analyze Aggregation Data measure->analyze

Caption: A generalized workflow for an in vitro platelet aggregation assay.

Conclusion and Future Directions

This compound is a quinoline alkaloid derivative with documented cerebral vasodilator and antithrombotic activities. However, a significant gap exists in the scientific literature regarding its specific mechanism of action, quantitative pharmacological profile, and the detailed experimental conditions under which its effects have been characterized. To advance the understanding of this compound for potential therapeutic development, future research should focus on:

  • Elucidating the Molecular Mechanism: Investigating the interaction of this compound with specific molecular targets, such as ion channels, enzymes, or receptors, is crucial.

  • Quantitative Pharmacological Studies: Performing dose-response studies to determine EC50 and IC50 values and comprehensive pharmacokinetic analyses are necessary.

  • Modern Mechanistic Studies: Utilizing contemporary techniques in cell and molecular biology to explore the signaling pathways modulated by this compound in vascular smooth muscle cells and platelets.

Accessing the full-text versions of the original research articles from the 1970s would be a critical first step in revitalizing research into this potentially valuable therapeutic agent.

References

Methodological & Application

Viquidil Experimental Protocol for In Vivo Studies: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viquidil, also known as Quinotoxine, is a quinidine isomer recognized for its properties as a cerebral vasodilator and its antithrombotic activity.[1][2] These characteristics suggest its potential therapeutic application in conditions marked by cerebrovascular insufficiency and thrombotic events. This document provides detailed application notes and protocols for in vivo studies designed to investigate the pharmacological effects of this compound. The protocols are based on historical studies and established methodologies for assessing cerebral blood flow and antithrombotic efficacy.

Mechanism of Action

The precise molecular mechanism of this compound has not been extensively elucidated in recent literature. However, its vasodilatory effects are thought to be similar to papaverine, suggesting a potential influence on smooth muscle relaxation.[1] The antithrombotic activity likely involves the inhibition of platelet aggregation.[1][2]

Data Presentation

In Vivo Efficacy of this compound on Cerebral Blood Flow in Rabbits

The following table summarizes the quantitative data from an in vivo study assessing the effect of this compound on cerebral blood flow (CBF) in rabbits.

Time PointMean Cerebral Blood Flow (ml/100g/min)Mean Cerebrovascular Resistance (PRU)Mean Arterial Blood Pressure (mmHg)
Before this compound 422.188
10 min after this compound 651.997
40 min after this compound 651.997

Data adapted from De Valois, J.C. (1973). Stroke, 4(2), 218-220.

Experimental Protocols

In Vivo Assessment of Cerebral Blood Flow in Rabbits

This protocol is based on the methodology described by De Valois (1973) to determine the effect of this compound on cerebral blood flow using the 85Krypton clearance technique.

Materials:

  • This compound hydrochloride

  • 85Krypton saline solution

  • Adult rabbits (specify strain, weight, and sex)

  • Anesthesia (e.g., pentobarbital sodium)

  • Polyethylene catheters

  • Statham pressure transducer

  • EEG electrodes

  • Scintillation detector with a collimator

  • Apparatus for artificial ventilation

Procedure:

  • Animal Preparation:

    • Anesthetize the rabbit and maintain a stable level of anesthesia throughout the experiment.

    • Chronically implant a thin polyethylene catheter into one of the internal carotid arteries for the injection of 85Krypton and this compound.

    • Cannulate the femoral artery on one side and connect it to a Statham pressure transducer to monitor systemic blood pressure.

    • Place EEG electrodes over the sensorimotor cortex to monitor brain activity.

    • Perform a tracheotomy and initiate artificial ventilation to maintain a constant arterial PCO2.

  • Baseline Cerebral Blood Flow Measurement:

    • Administer a bolus injection of 85Krypton in saline solution via the internal carotid artery catheter.

    • Record the clearance of the isotope from the brain tissue using a scintillation detector placed over the skull.

    • Calculate the cerebral blood flow (CBF) from the clearance curve. Perform two baseline measurements to ensure stability.

  • This compound Administration:

    • Administer this compound at a dose of 5 mg/kg body weight via the implanted internal carotid artery catheter.

  • Post-Treatment Cerebral Blood Flow Measurement:

    • At 10 minutes and 40 minutes post-Viquidil administration, repeat the CBF measurement by injecting 85Krypton and recording its clearance.

  • Data Analysis:

    • Calculate the percentage change in CBF before and after this compound administration.

    • Calculate cerebrovascular resistance (CVR) using the formula: CVR = Mean Arterial Blood Pressure / Cerebral Blood Flow.

    • Perform statistical analysis (e.g., paired t-test) to determine the significance of the observed changes.

In Vivo Assessment of Antithrombotic Activity (General Protocol)

This is a representative protocol for assessing the antithrombotic activity of a compound in a rodent model of arterial thrombosis. This protocol has not been specifically validated for this compound but is based on established pharmacological methods.

Materials:

  • This compound hydrochloride

  • Male Wistar rats (or other suitable rodent model)

  • Anesthesia (e.g., urethane)

  • Thrombosis-inducing agent (e.g., collagen-epinephrine mixture, ferric chloride)

  • Surgical instruments for vessel exposure

  • Doppler flow probe or other means to monitor blood flow

Procedure:

  • Animal Preparation:

    • Anesthetize the rat and maintain a stable level of anesthesia.

    • Surgically expose a carotid artery.

    • Place a Doppler flow probe around the artery to monitor blood flow continuously.

  • This compound Administration:

    • Administer this compound orally or intraperitoneally at predetermined doses. A vehicle control group should be included.

  • Induction of Thrombosis:

    • After a suitable absorption period for the drug (e.g., 60 minutes), induce thrombosis.

    • Chemical Induction: Apply a filter paper saturated with a ferric chloride solution to the adventitial surface of the carotid artery for a defined period (e.g., 10 minutes).

    • Mechanical/Agonist Induction: Alternatively, a collagen-epinephrine mixture can be injected intravenously to induce thromboembolism.

  • Monitoring and Endpoint Measurement:

    • Continuously monitor blood flow in the carotid artery using the Doppler flow probe.

    • The primary endpoint is the time to occlusion (the time from the start of the thrombotic challenge to the cessation of blood flow).

    • After the experiment, the thrombotic vessel segment can be excised, and the thrombus weight can be measured.

  • Data Analysis:

    • Compare the time to occlusion and/or thrombus weight between the this compound-treated groups and the vehicle control group.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the dose-dependent antithrombotic effect of this compound.

Visualizations

Signaling Pathways

The following diagrams illustrate hypothesized signaling pathways for cerebral vasodilation and the inhibition of platelet aggregation. These are general pathways and have not been specifically confirmed for this compound.

cerebral_vasodilation cluster_endothelium Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell This compound This compound eNOS eNOS This compound->eNOS Activates? NO Nitric Oxide (NO) eNOS->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Diffuses and Activates cGMP cGMP sGC->cGMP Converts GTP to PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Vasodilation (Relaxation) PKG->Relaxation Leads to

Caption: Hypothesized pathway for this compound-induced cerebral vasodilation.

platelet_inhibition cluster_platelet Platelet cluster_agonists Platelet Agonists This compound This compound AC Adenylyl Cyclase (AC) This compound->AC Stimulates? cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_release Inhibition of Ca2+ Release PKA->Ca_release Aggregation Platelet Aggregation Ca_release->Aggregation Prevents Collagen Collagen Collagen->Aggregation Thrombin Thrombin Thrombin->Aggregation ADP ADP ADP->Aggregation

Caption: Potential mechanism for this compound's antiplatelet aggregation effect.

Experimental Workflow

experimental_workflow cluster_cbf Cerebral Blood Flow Study (Rabbit) cluster_antithrombotic Antithrombotic Study (Rodent) A1 Animal Preparation (Anesthesia, Catheter Implantation) B1 Baseline CBF Measurement (85Krypton Clearance) A1->B1 C1 This compound Administration (5 mg/kg, i.a.) B1->C1 D1 Post-treatment CBF Measurement (10 and 40 min) C1->D1 E1 Data Analysis (% Change in CBF, CVR) D1->E1 A2 Animal Preparation (Anesthesia, Vessel Exposure) B2 This compound Administration (Oral or IP) A2->B2 C2 Induction of Thrombosis (e.g., Ferric Chloride) B2->C2 D2 Monitor Blood Flow (Time to Occlusion) C2->D2 E2 Data Analysis (Comparison to Control) D2->E2

Caption: In vivo experimental workflows for this compound studies.

References

Viquidil Dosage Calculation for Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viquidil, an isomer of quinidine, is a cerebral vasodilator with demonstrated antithrombotic activity.[1] This document provides detailed application notes and protocols for the calculation of this compound dosage in animal models, supporting preclinical research in areas such as cerebral ischemia and thrombosis. The following sections outline the mechanism of action, provide calculated dosages for common animal models based on available data, and detail experimental protocols for relevant disease models.

Mechanism of Action

This compound's primary vasodilatory effect is attributed to its activity as a peripheral α-adrenergic antagonist.[2] Like its isomer quinidine, this compound likely blocks α1-adrenoceptors on vascular smooth muscle. This action inhibits the binding of norepinephrine, a potent vasoconstrictor, leading to the relaxation of the smooth muscle, vasodilation, and a subsequent increase in blood flow.[3][4]

The signaling cascade for α1-adrenoceptor-mediated vasoconstriction, which this compound antagonizes, involves the Gq-protein coupled receptor activating the phospholipase C (PLC) pathway. This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, increasing intracellular calcium concentration and leading to smooth muscle contraction. By blocking this pathway, this compound reduces intracellular calcium levels, causing vasodilation.

Signaling Pathway of this compound-induced Vasodilation

Viquidil_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Norepinephrine Norepinephrine Alpha1_Receptor α1-Adrenergic Receptor Norepinephrine->Alpha1_Receptor Binds Gq_Protein Gq-protein Alpha1_Receptor->Gq_Protein Activates This compound This compound This compound->Alpha1_Receptor Blocks Vasodilation Vasodilation This compound->Vasodilation Promotes PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Acts on Ca2_release Ca²⁺ Release SR->Ca2_release Contraction Smooth Muscle Contraction Ca2_release->Contraction Leads to MCAO_Workflow Start Start Anesthesia Anesthetize Rat Start->Anesthesia Surgery Expose Carotid Arteries Anesthesia->Surgery Occlusion Insert Filament to Occlude MCA Surgery->Occlusion Treatment Administer this compound or Vehicle Occlusion->Treatment Reperfusion Withdraw Filament for Reperfusion Treatment->Reperfusion Recovery Suture and Animal Recovery Reperfusion->Recovery Assessment_24h Neurological Scoring at 24h Recovery->Assessment_24h Euthanasia Euthanize Animal Assessment_24h->Euthanasia Brain_Extraction Extract and Slice Brain Euthanasia->Brain_Extraction TTC_Staining TTC Staining Brain_Extraction->TTC_Staining Analysis Measure Infarct Volume TTC_Staining->Analysis End End Analysis->End Thrombosis_Logic Baseline Measure Baseline Carotid Blood Flow Injury Induce Endothelial Injury (FeCl₃ Application) Baseline->Injury Thrombus_Formation Thrombus Formation Injury->Thrombus_Formation Occlusion Arterial Occlusion Thrombus_Formation->Occlusion Outcome Assess Antithrombotic Effect (Blood Flow, Histology) Occlusion->Outcome Viquidil_Admin This compound Administration Viquidil_Admin->Outcome

References

Preparation of Viquidil Stock Solutions for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed application notes and protocols for the preparation of Viquidil and this compound hydrochloride stock solutions for use in scientific research. This compound is a cerebral vasodilator with potential applications in studies of vascular function and antithrombotic activity. Accurate preparation of stock solutions is paramount for obtaining reproducible and reliable experimental results. This guide covers the essential physicochemical properties of this compound, step-by-step protocols for solubilization, and recommendations for storage to ensure solution stability.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is crucial for the accurate preparation of stock solutions. The key properties of this compound and its hydrochloride salt are summarized below.

PropertyThis compoundThis compound Hydrochloride
Synonyms QuinotoxineQuinotoxine hydrochloride
Molecular Formula C₂₀H₂₄N₂O₂C₂₀H₂₅ClN₂O₂
Molecular Weight 324.42 g/mol 360.88 g/mol
Appearance White to off-white solidData not available
Solubility DMSO: 125 mg/mL (385.30 mM)[1][2]PBS (pH 7.2): 50 mg/mL (138.55 mM)[3][4]
Storage of Solid Store at -20°CStore at -20°C
Storage of Stock Solution Data not available-80°C for 6 months; -20°C for 1 month (protect from light)[3]

Experimental Protocols

The following protocols provide detailed methodologies for the preparation of this compound and this compound hydrochloride stock solutions. It is recommended to use high-purity solvents and sterile techniques to avoid contamination.

Protocol for Preparing a High-Concentration this compound Stock Solution in DMSO

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound due to its high solubility.

Materials:

  • This compound solid

  • Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Calculation of Required Mass: To prepare a 100 mM stock solution in 1 mL of DMSO, calculate the required mass of this compound:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass = 0.1 mol/L × 0.001 L × 324.42 g/mol × 1000 mg/g = 32.44 mg

  • Weighing: On a calibrated analytical balance, accurately weigh the calculated amount of this compound solid in a sterile weighing boat or directly into a pre-weighed sterile tube.

  • Dissolution:

    • Add the weighed this compound solid to a sterile tube.

    • Add the calculated volume of DMSO (e.g., 1 mL for a 100 mM solution).

    • Cap the tube securely and vortex at a high speed until the solid is completely dissolved.

    • If dissolution is slow, brief sonication in an ultrasonic water bath may be necessary to fully dissolve the compound. Visually inspect the solution to ensure no particulates remain.

  • Aliquoting and Storage:

    • Once fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting tubes to minimize freeze-thaw cycles.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

Protocol for Preparing a this compound Hydrochloride Stock Solution in PBS

This compound hydrochloride exhibits good solubility in aqueous buffers like PBS, making it suitable for direct preparation of stock solutions for in vitro assays.

Materials:

  • This compound hydrochloride solid

  • Phosphate-Buffered Saline (PBS), pH 7.2, sterile

  • Analytical balance

  • Sterile conical or microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Sterile 0.22 µm filter (optional, for sterile applications)

Procedure:

  • Calculation of Required Mass: To prepare a 50 mM stock solution in 1 mL of PBS, calculate the required mass of this compound hydrochloride:

    • Mass (mg) = 0.05 mol/L × 0.001 L × 360.88 g/mol × 1000 mg/g = 18.04 mg

  • Weighing: Accurately weigh the calculated amount of this compound hydrochloride solid.

  • Dissolution:

    • Transfer the weighed solid to a sterile tube.

    • Add the desired volume of sterile PBS (pH 7.2).

    • Vortex thoroughly. If needed, sonication can be used to aid dissolution.

  • Sterilization (Optional): For cell-based assays or other sterile applications, the prepared stock solution can be filter-sterilized using a 0.22 µm syringe filter.

  • Aliquoting and Storage:

    • Dispense the stock solution into single-use aliquots in sterile tubes.

    • Store the aliquots at -20°C for up to one month or at -80°C for up to six months. Ensure the solutions are protected from light.

Preparation of Working Solutions

For most experimental applications, the high-concentration stock solution will need to be diluted to a final working concentration in the appropriate aqueous buffer or cell culture medium.

Important Considerations:

  • Solvent Effects: When diluting a DMSO stock solution into an aqueous medium, the final concentration of DMSO should be kept as low as possible (typically <0.5%) to avoid solvent-induced artifacts. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • Precipitation: When diluting a DMSO stock into an aqueous buffer, the compound may precipitate. To avoid this, add the stock solution to the buffer while vortexing to ensure rapid mixing.

  • Freshness: It is recommended to prepare fresh working solutions from the frozen stock for each experiment to ensure consistency and avoid degradation.

Mechanism of Action and Signaling Pathway

This compound is known to be a cerebral vasodilator. While its precise molecular mechanism is not fully elucidated, many vasodilators act through the nitric oxide (NO) signaling pathway. Additionally, there is some indication that this compound may interact with leukotriene receptors.

Vasodilation_Pathway cluster_EC Endothelial Cell cluster_SMC Smooth Muscle Cell Vaso_agonist Vasodilator Agonist (e.g., Acetylcholine) eNOS_inactive eNOS (inactive) Vaso_agonist->eNOS_inactive Activates eNOS_active eNOS (active) eNOS_inactive->eNOS_active Ca²⁺/Calmodulin L_Arginine L-Arginine NO Nitric Oxide (NO) L_Arginine->NO eNOS sGC_inactive sGC (inactive) NO->sGC_inactive Diffuses and Activates sGC_active sGC (active) sGC_inactive->sGC_active GTP GTP cGMP cGMP GTP->cGMP sGC PKG PKG cGMP->PKG Activates Ca_decrease [Ca²⁺]ᵢ Decrease PKG->Ca_decrease Leads to Relaxation Vasodilation Ca_decrease->Relaxation This compound This compound Leukotriene_R Leukotriene Receptor This compound->Leukotriene_R Potential Antagonist (?) Leukotriene_R->Relaxation Inhibition of constriction Leukotriene Leukotrienes Leukotriene->Leukotriene_R Binds

References

Application Notes and Protocols for Viquidil in Stroke and Cerebral Ischemia Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viquidil, also known by its alternative names Quinotoxine and Desclidium, is a cerebral vasodilator agent. Structurally, it is an isomer of the well-known antiarrhythmic drug, quinidine.[1][2][3] Its primary recognized effect in the context of cerebrovascular research is its ability to increase cerebral blood flow.[1] This property has led to its investigation for potential therapeutic applications in conditions characterized by reduced blood flow to the brain, such as stroke and cerebral ischemia.

These application notes provide a summary of the currently available information on this compound and outline protocols for its investigation in preclinical stroke models. It is important to note that while the vasodilatory effect of this compound is documented, extensive research into its broader neuroprotective mechanisms and its efficacy in a variety of stroke models is limited in publicly available scientific literature. Therefore, the following protocols are based on a combination of the specific data available for this compound and established methodologies for evaluating neuroprotective agents in stroke research.

Mechanism of Action and Therapeutic Rationale

The principal mechanism of action attributed to this compound is vasodilation, leading to an increase in cerebral blood flow. By widening blood vessels in the brain, this compound may help to restore or improve blood supply to ischemic or hypo-perfused brain regions, a critical factor in mitigating neuronal damage during and after a stroke.

Beyond this primary vasodilatory effect, the potential for other neuroprotective mechanisms can be hypothesized based on its structural relationship to quinidine and the general pathophysiology of ischemic stroke. These potential, yet unconfirmed, mechanisms for this compound could include:

  • Anti-excitotoxic effects: By improving energy supply through enhanced blood flow, this compound might indirectly counteract the excitotoxic cascade, a major driver of neuronal death in stroke.

  • Anti-inflammatory effects: As inflammation is a key component of the secondary injury cascade in stroke, any anti-inflammatory properties of this compound could contribute to neuroprotection.

  • Antioxidant properties: Ischemic tissue is subject to high levels of oxidative stress. Compounds with antioxidant activity can help to neutralize harmful reactive oxygen species.

  • Anti-apoptotic effects: this compound could potentially interfere with programmed cell death pathways that are activated in the ischemic penumbra.

Further research is required to substantiate these potential mechanisms.

Data Presentation

The available quantitative data on the effect of this compound on cerebral blood flow is summarized in the table below.

Animal ModelDrug/CompoundDosageAdministration RouteKey Quantitative Findings
RabbitThis compound5 mg/kgInternal carotid artery catheterApproximately 50% increase in cerebral blood flow.

Experimental Protocols

The following are detailed protocols for investigating the effects of this compound in common preclinical models of stroke.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

The MCAO model is a widely used method to mimic focal ischemic stroke in humans.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • This compound (or this compound hydrochloride)

  • Vehicle (e.g., sterile saline or other appropriate solvent)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for MCAO

  • 4-0 monofilament nylon suture with a rounded tip

  • Laser Doppler flowmeter for monitoring cerebral blood flow

  • 2,3,5-triphenyltetrazolium chloride (TTC) for infarct volume analysis

Procedure:

  • Animal Preparation: Anesthetize the rat with isoflurane (e.g., 4% for induction, 1.5-2% for maintenance) in a mixture of N₂O and O₂. Monitor rectal temperature and maintain it at 37°C using a heating pad.

  • Surgical Procedure (Intraluminal Filament MCAO):

    • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal end of the ECA and the proximal end of the CCA.

    • Insert a 4-0 monofilament nylon suture with a rounded tip into the ECA stump and gently advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, as measured by a laser Doppler flowmeter placed on the skull over the MCA territory, confirms successful occlusion.

    • After the desired occlusion period (e.g., 60, 90, or 120 minutes for transient MCAO), withdraw the filament to allow reperfusion. For permanent MCAO, the filament is left in place.

  • This compound Administration:

    • Based on the limited available data, a starting dose of 5 mg/kg can be explored. The route of administration (e.g., intravenous, intraperitoneal, or direct intracarotid) and the timing of administration (pre-ischemia, at the onset of reperfusion, or post-reperfusion) should be systematically investigated.

    • Prepare this compound solution in the chosen vehicle.

    • Administer the this compound or vehicle solution to the respective animal groups.

  • Neurological Deficit Scoring: At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system (e.g., a 0-5 scale where 0 is no deficit and 5 is severe deficit).

  • Infarct Volume Measurement: At a predetermined time point (e.g., 24 or 48 hours post-MCAO), euthanize the animals and harvest the brains.

    • Slice the brain into 2 mm coronal sections.

    • Stain the slices with 2% TTC solution at 37°C for 15-30 minutes. Healthy tissue will stain red, while the infarcted tissue will remain white.

    • Quantify the infarct volume using image analysis software.

In Vitro Oxygen-Glucose Deprivation (OGD) Model

The OGD model is an in vitro method to simulate ischemic conditions in cultured neuronal cells.

Materials:

  • Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y, PC12)

  • Cell culture reagents (e.g., DMEM, fetal bovine serum, antibiotics)

  • Glucose-free DMEM

  • Hypoxia chamber or incubator with controlled O₂ and CO₂ levels

  • This compound

  • Reagents for cell viability assays (e.g., MTT, LDH assay)

  • Reagents for apoptosis, oxidative stress, and inflammatory marker analysis (e.g., antibodies for western blotting, ELISA kits)

Procedure:

  • Cell Culture: Culture the neuronal cells under standard conditions until they reach the desired confluency.

  • OGD Induction:

    • Replace the normal culture medium with glucose-free DMEM.

    • Place the cells in a hypoxia chamber with a low oxygen atmosphere (e.g., 1% O₂, 5% CO₂, 94% N₂) for a predetermined duration (e.g., 1-4 hours).

  • Reoxygenation and this compound Treatment:

    • After the OGD period, replace the glucose-free medium with normal culture medium containing glucose.

    • Add this compound at various concentrations to the culture medium. A dose-response study is recommended to determine the optimal concentration.

  • Assessment of Neuroprotection: At different time points after reoxygenation (e.g., 24, 48, 72 hours), assess the following:

    • Cell Viability: Use MTT or LDH assays to quantify cell survival.

    • Apoptosis: Perform TUNEL staining or western blot analysis for cleaved caspase-3.

    • Oxidative Stress: Measure reactive oxygen species (ROS) production using fluorescent probes (e.g., DCFH-DA).

    • Inflammation: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the culture supernatant using ELISA.

Visualization of Workflows and Potential Pathways

MCAO_Workflow cluster_pre_op Pre-Operative cluster_op Operative cluster_treatment Treatment cluster_post_op Post-Operative Assessment Animal_Prep Animal Preparation (Anesthesia, Temp. Control) Surgical_Exposure Surgical Exposure (CCA, ECA, ICA) Animal_Prep->Surgical_Exposure MCAO MCA Occlusion (Filament Insertion) Surgical_Exposure->MCAO Reperfusion Reperfusion (Filament Withdrawal) MCAO->Reperfusion Viquidil_Admin This compound/Vehicle Administration Reperfusion->Viquidil_Admin Neuro_Scoring Neurological Scoring (24h) Viquidil_Admin->Neuro_Scoring Infarct_Analysis Infarct Volume Analysis (TTC Staining) Neuro_Scoring->Infarct_Analysis

Experimental workflow for the MCAO model.

OGD_Workflow cluster_culture Cell Culture cluster_ogd Ischemic Insult cluster_treatment Treatment & Reoxygenation cluster_assessment Assessment Cell_Seeding Neuronal Cell Culture OGD Oxygen-Glucose Deprivation (OGD) Cell_Seeding->OGD Reoxygenation Reoxygenation OGD->Reoxygenation Viquidil_Treatment This compound Treatment Reoxygenation->Viquidil_Treatment Viability Cell Viability (MTT/LDH) Viquidil_Treatment->Viability Apoptosis Apoptosis (TUNEL/Caspase-3) Viquidil_Treatment->Apoptosis Oxidative_Stress Oxidative Stress (ROS Measurement) Viquidil_Treatment->Oxidative_Stress Inflammation Inflammation (Cytokine Measurement) Viquidil_Treatment->Inflammation

Experimental workflow for the in vitro OGD model.

Vasodilation_Pathway This compound This compound Vascular_Smooth_Muscle Vascular Smooth Muscle Cells This compound->Vascular_Smooth_Muscle Acts on Vasodilation Vasodilation Vascular_Smooth_Muscle->Vasodilation Leads to Increased_CBF Increased Cerebral Blood Flow Vasodilation->Increased_CBF Results in

Hypothesized primary mechanism of this compound.

Conclusion

This compound presents a pharmacological profile of interest for the study of cerebral ischemia and stroke due to its established vasodilatory effects. The provided protocols offer a starting point for researchers to systematically evaluate its potential neuroprotective efficacy and to elucidate its mechanisms of action beyond simply increasing cerebral blood flow. Given the limited current data, further well-designed preclinical studies are essential to determine the therapeutic potential of this compound in the context of ischemic stroke.

References

Application of Viquidil in Neurodegenerative Disease Research: A Hypothetical Framework

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are presented as a hypothetical framework for research. To date, there is a significant lack of direct scientific literature investigating the application of Viquidil in the context of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The proposed applications are based on the known pharmacological properties of this compound as a cerebral vasodilator and antithrombotic agent, and the established role of vascular and thrombotic mechanisms in the pathophysiology of neurodegenerative disorders.

Introduction

This compound is an isomer of Quinidine, historically recognized for its properties as a cerebral vasodilator and its antithrombotic activity.[1] While its direct role in neurodegenerative disease remains unexplored, these characteristics present a compelling rationale for its investigation in this field. Neurodegenerative diseases are increasingly understood to have a significant vascular component, including impaired cerebral blood flow (CBF), blood-brain barrier (BBB) dysfunction, and a pro-thrombotic state, all of which may contribute to neuronal damage and cognitive decline.[2][3] this compound's potential to modulate these vascular and hemostatic processes suggests it could be a valuable tool for research into the vascular underpinnings of neurodegeneration.

This document outlines potential applications and detailed, hypothetical protocols for investigating this compound in in vitro and in vivo models relevant to neurodegenerative disease research.

Potential Research Applications

  • Investigation of this compound's effect on cerebral blood flow in animal models of neurodegeneration. Reduced CBF is an early feature in Alzheimer's disease models and patients, preceding amyloid plaque deposition and cognitive decline.[2][4] this compound could be used to explore whether restoring cerebral perfusion can mitigate pathological changes and improve cognitive function.

  • Assessment of this compound's impact on the integrity and function of the neurovascular unit (NVU) in in vitro models. The NVU is critical for maintaining BBB function, and its disruption is implicated in many neurodegenerative conditions. This compound's effects on endothelial cells, pericytes, and astrocytes within a modeled NVU could reveal potential protective mechanisms.

  • Evaluation of this compound's antithrombotic effects in the context of neuroinflammation and hypercoagulability associated with neurodegenerative diseases. Platelet hyperactivity and a prothrombotic environment can exacerbate neuroinflammation and contribute to the progression of several neurodegenerative diseases. This compound's known antithrombotic properties could be investigated for their potential to reduce these pathological processes.

Quantitative Data Summary

The following tables present a hypothetical summary of quantitative data that could be generated from the experimental protocols described below.

Table 1: Hypothetical In Vivo Effects of this compound on Cerebral Blood Flow and Cognitive Performance in a Mouse Model of Alzheimer's Disease (e.g., 5xFAD mice)

Treatment GroupDose (mg/kg)Cerebral Blood Flow (% change from baseline)Morris Water Maze Escape Latency (seconds)Y-Maze Spontaneous Alternation (%)
Vehicle Control--25 ± 560 ± 855 ± 4
This compound1015 ± 445 ± 668 ± 5
This compound2028 ± 638 ± 575 ± 6

Table 2: Hypothetical In Vitro Effects of this compound on Neurovascular Unit Integrity and Permeability

ConditionThis compound Conc. (µM)Trans-Endothelial Electrical Resistance (TEER) (Ω·cm²)FITC-Dextran Permeability (fold change vs. control)
Control0250 ± 201.0 ± 0.1
Aβ (1-42) Oligomers0120 ± 152.5 ± 0.3
Aβ (1-42) + this compound10180 ± 181.8 ± 0.2
Aβ (1-42) + this compound50220 ± 221.3 ± 0.15

Experimental Protocols

Protocol 1: In Vivo Assessment of this compound on Cerebral Blood Flow in a Mouse Model of Alzheimer's Disease

Objective: To determine if chronic administration of this compound can improve cerebral blood flow and cognitive function in a transgenic mouse model of Alzheimer's disease.

Materials:

  • 5xFAD transgenic mice (or other suitable AD model) and wild-type littermates.

  • This compound hydrochloride.

  • Vehicle (e.g., sterile saline).

  • Laser Doppler Flowmetry (LDF) or Arterial Spin Labeling (ASL)-MRI for CBF measurement.

  • Morris Water Maze and Y-Maze apparatus for cognitive testing.

Procedure:

  • Animal Groups: Divide 6-month-old 5xFAD and wild-type mice into three groups (n=10-12/group): Vehicle control, this compound (10 mg/kg), and this compound (20 mg/kg).

  • Drug Administration: Administer this compound or vehicle daily via oral gavage for 4 weeks.

  • Cerebral Blood Flow Measurement:

    • At the end of the treatment period, anesthetize the mice.

    • Measure regional CBF using either LDF with a probe placed over the somatosensory cortex or non-invasively using ASL-MRI.

    • Record baseline CBF and CBF changes in response to a vasodilator challenge (e.g., hypercapnia).

  • Cognitive Testing:

    • Morris Water Maze: Assess spatial learning and memory by training mice to find a hidden platform in a pool of water. Record escape latency and path length over 5 days of training and perform a probe trial on day 6.

    • Y-Maze: Evaluate short-term spatial working memory by measuring the percentage of spontaneous alternations in a three-arm maze.

  • Data Analysis: Analyze CBF data as a percentage change from baseline. Analyze cognitive testing data using appropriate statistical tests (e.g., ANOVA).

Protocol 2: In Vitro Assessment of this compound on a Human Neurovascular Unit Model

Objective: To investigate the potential protective effects of this compound on the integrity of the blood-brain barrier in an in vitro model of the neurovascular unit exposed to amyloid-beta (Aβ) oligomers.

Materials:

  • Human cerebral microvascular endothelial cells (hCMECs), human astrocytes, and human pericytes.

  • Transwell inserts (e.g., 24-well format).

  • This compound hydrochloride.

  • Synthetic Aβ (1-42) oligomers.

  • Trans-Endothelial Electrical Resistance (TEER) measurement system.

  • FITC-Dextran (4 kDa).

  • Fluorescence plate reader.

Procedure:

  • Constructing the NVU Model:

    • Culture hCMECs on the apical side of the Transwell insert.

    • Co-culture human astrocytes and pericytes on the basolateral side of the insert.

    • Allow the co-culture to establish a stable barrier, monitored by TEER measurements.

  • Treatment:

    • Once a stable TEER is achieved, treat the basolateral compartment with pathogenic concentrations of Aβ (1-42) oligomers (e.g., 5 µM) with or without this compound (10 and 50 µM) for 24 hours.

  • Barrier Integrity Assessment:

    • TEER Measurement: Measure TEER across the endothelial monolayer at baseline and after the 24-hour treatment period. A decrease in TEER indicates increased permeability.

    • Permeability Assay: Add FITC-Dextran to the apical chamber and incubate for 1 hour. Measure the fluorescence in the basolateral chamber to quantify the flux of the tracer across the barrier.

  • Data Analysis: Express TEER values as Ω·cm². Calculate the permeability of FITC-Dextran as a fold change relative to the untreated control. Use statistical analysis to compare treatment groups.

Visualizations

G cluster_0 Vascular Dysfunction in Neurodegeneration cluster_1 Hypothetical Therapeutic Intervention with this compound Reduced CBF Reduced CBF Neuronal Damage Neuronal Damage Reduced CBF->Neuronal Damage BBB Dysfunction BBB Dysfunction BBB Dysfunction->Neuronal Damage Thrombosis Thrombosis Thrombosis->Neuronal Damage Cognitive Decline Cognitive Decline Neuronal Damage->Cognitive Decline This compound This compound Vasodilation Vasodilation This compound->Vasodilation Antithrombotic Activity Antithrombotic Activity This compound->Antithrombotic Activity Improved CBF Improved CBF Vasodilation->Improved CBF Reduced Thrombosis Reduced Thrombosis Antithrombotic Activity->Reduced Thrombosis Neuroprotection Neuroprotection Improved CBF->Neuroprotection Reduced Thrombosis->Neuroprotection

Caption: Hypothetical mechanism of this compound in neurodegeneration.

G cluster_0 In Vivo Experimental Workflow start Select AD Mouse Model (e.g., 5xFAD) treatment Chronic this compound Administration (4 weeks) start->treatment cbf Measure Cerebral Blood Flow (LDF/MRI) treatment->cbf cog Assess Cognitive Function (MWM, Y-Maze) treatment->cog analysis Data Analysis and Interpretation cbf->analysis cog->analysis

Caption: Workflow for in vivo this compound studies.

G cluster_1 In Vitro NVU Model Workflow setup Establish Tri-culture NVU Model (Transwell) pathogen Induce Pathology (Aβ Oligomers) setup->pathogen treat Treat with this compound pathogen->treat teer Measure TEER treat->teer permeability Assess FITC-Dextran Permeability treat->permeability analyze Analyze Barrier Integrity teer->analyze permeability->analyze

Caption: Workflow for in vitro this compound studies.

Conclusion

While direct evidence is currently lacking, the known pharmacological profile of this compound as a cerebral vasodilator and antithrombotic agent provides a strong rationale for its investigation in the context of neurodegenerative diseases. The hypothetical application notes and protocols outlined here offer a starting point for researchers to explore the potential of this compound to modulate the vascular and thrombotic pathways that contribute to neurodegeneration. Such studies could not only elucidate the therapeutic potential of this compound but also further our understanding of the critical role of the neurovascular system in brain health and disease.

References

Viquidil Administration in Preclinical Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viquidil (also known as Quinotoxine) is an isomer of Quinidine, recognized for its properties as a cerebral vasodilator and its antithrombotic activity. These characteristics suggest its potential therapeutic application in conditions characterized by reduced cerebral blood flow and a propensity for thrombus formation. This document provides detailed application notes and protocols for the preclinical evaluation of this compound, based on available in vivo and in vitro studies. The information is intended to guide researchers in designing and executing experiments to further elucidate the pharmacological profile of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative findings from preclinical studies of this compound.

ParameterSpeciesModelDosage/ConcentrationObserved EffectReference
Cerebral Blood Flow RabbitIn vivo5 mg/kg (intracarotid)~50% increaseDe Valois JC, 1973
Antithrombotic Activity --Data not availableReported activitySim AK, et al., 1979
Platelet Aggregation --Data not availableReported inhibitionLecrubier C, et al., 1972

Experimental Protocols

In Vivo Assessment of Cerebral Blood Flow in Rabbits

This protocol is based on the methodology described by De Valois (1973) for evaluating the effect of this compound on cerebral blood flow.

Objective: To measure the change in cerebral blood flow (CBF) in rabbits following the administration of this compound using the 85Krypton clearance technique.

Materials:

  • This compound hydrochloride

  • New Zealand White rabbits

  • Anesthetic agents (e.g., pentobarbital)

  • 85Krypton saline solution

  • Scintillation detector

  • Apparatus for artificial ventilation

  • Intracarotid catheter

  • Physiological monitoring equipment (blood pressure, blood gases)

Procedure:

  • Animal Preparation: Anesthetize the rabbit and maintain a stable physiological state. Surgically implant a thin polyethylene catheter into one of the internal carotid arteries for the localized delivery of 85Krypton and this compound.

  • Ventilation: Artificially ventilate the animal to maintain normal and constant arterial pCO2 levels, as this can significantly influence cerebral blood flow.

  • Baseline CBF Measurement:

    • Inject a bolus of 85Krypton in saline solution via the intracarotid catheter.

    • Record the washout of the isotope from the brain tissue using a scintillation detector placed over the cranium.

    • Calculate the baseline CBF from the clearance curve. It is recommended to perform at least two baseline measurements to ensure stability.

  • This compound Administration: Administer this compound at a dose of 5 mg/kg body weight through the intracarotid catheter.

  • Post-Dose CBF Measurements: Repeat the CBF measurement at 10 minutes and 40 minutes post-administration of this compound to assess the onset and duration of its effect.

  • Data Analysis: Compare the post-dose CBF values to the baseline measurements to determine the percentage change in cerebral blood flow. Statistical analysis (e.g., paired t-test) should be performed to assess the significance of the observed changes.

Experimental Workflow:

G cluster_prep Animal Preparation cluster_measurement CBF Measurement cluster_analysis Data Analysis anesthesia Anesthetize Rabbit catheter Implant Intracarotid Catheter anesthesia->catheter ventilation Artificial Ventilation catheter->ventilation baseline Baseline CBF Measurement (85Kr) ventilation->baseline This compound Administer this compound (5 mg/kg) baseline->this compound post_dose Post-Dose CBF Measurement (85Kr) This compound->post_dose analysis Compare Pre- and Post-Dose CBF post_dose->analysis stats Statistical Analysis analysis->stats

Workflow for In Vivo Cerebral Blood Flow Measurement.
In Vitro Platelet Aggregation Assay

Note: Specific quantitative data for this compound's effect on platelet aggregation is not publicly available. The following is a general protocol that can be adapted to study its effects.

Objective: To evaluate the inhibitory effect of this compound on platelet aggregation induced by various agonists.

Materials:

  • This compound hydrochloride

  • Platelet-rich plasma (PRP) from healthy donors

  • Platelet agonists (e.g., ADP, collagen, arachidonic acid)

  • Platelet aggregometer

  • Saline buffer

Procedure:

  • PRP Preparation: Obtain whole blood from consenting healthy donors and prepare PRP by centrifugation.

  • Assay Preparation:

    • Pre-warm the PRP to 37°C.

    • Prepare a range of concentrations of this compound for testing.

  • Aggregation Measurement:

    • Add a known volume of PRP to the aggregometer cuvette.

    • Add the desired concentration of this compound or vehicle control and incubate for a specified time.

    • Initiate platelet aggregation by adding a platelet agonist (e.g., ADP or collagen).

    • Monitor the change in light transmittance for a set period to measure the extent of aggregation.

  • Data Analysis:

    • Calculate the percentage of platelet aggregation for each concentration of this compound compared to the control.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of platelet aggregation) for each agonist.

In Vivo Model of Thrombosis

Note: Specific quantitative data for this compound's antithrombotic activity is not publicly available. The following is a general protocol for a thrombosis model that can be used to evaluate this compound.

Objective: To assess the antithrombotic efficacy of this compound in a preclinical animal model of thrombosis.

Materials:

  • This compound hydrochloride

  • Rabbits or other suitable animal model

  • Thrombosis-inducing agent (e.g., ferric chloride)

  • Anesthetic agents

  • Surgical instruments

  • Flow probe for blood flow measurement

Procedure:

  • Animal Preparation: Anesthetize the animal and surgically expose a carotid artery.

  • This compound Administration: Administer this compound or vehicle control intravenously or orally at predetermined doses and time points before inducing thrombosis.

  • Thrombus Induction: Induce thrombosis by applying a filter paper saturated with ferric chloride to the adventitial surface of the carotid artery for a specific duration.

  • Monitoring: Monitor blood flow in the artery using a flow probe to determine the time to occlusion.

  • Thrombus Measurement: After a set period, excise the arterial segment and weigh the thrombus.

  • Data Analysis: Compare the time to occlusion and thrombus weight between the this compound-treated and control groups to determine the antithrombotic effect.

Signaling Pathways

General Cerebral Vasodilation Pathway

Cerebral vasodilation is a complex process involving multiple signaling pathways that lead to the relaxation of smooth muscle cells in the cerebral arteries. Key mediators include nitric oxide (NO) and prostacyclin (PGI2).

G cluster_stimulus Stimuli cluster_endothelium Endothelial Cell cluster_smc Smooth Muscle Cell Stimulus Shear Stress / Agonists eNOS eNOS Stimulus->eNOS COX COX Stimulus->COX NO Nitric Oxide (NO) eNOS->NO sGC sGC NO->sGC diffuses PGI2 Prostacyclin (PGI2) COX->PGI2 AC Adenylyl Cyclase PGI2->AC binds to IP receptor cGMP cGMP sGC->cGMP Relaxation Relaxation cGMP->Relaxation cAMP cAMP AC->cAMP cAMP->Relaxation

General signaling pathways in cerebral vasodilation.
General Anti-Platelet Aggregation Pathway

Anti-thrombotic agents often target key signaling pathways in platelets to prevent their activation and aggregation. This typically involves increasing intracellular levels of cyclic AMP (cAMP) or cyclic GMP (cGMP), or blocking receptors for pro-aggregatory molecules like ADP.

G cluster_agonists Pro-aggregatory Agonists cluster_platelet Platelet cluster_inhibitors Inhibitory Mechanisms ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 ThromboxaneA2 Thromboxane A2 TP_Receptor TP Receptor ThromboxaneA2->TP_Receptor Activation Platelet Activation P2Y12->Activation TP_Receptor->Activation Aggregation Aggregation Activation->Aggregation This compound This compound (Hypothesized) Inhibition Inhibition This compound->Inhibition Inhibition->Activation

General mechanism of platelet aggregation inhibition.
Hypothesized Leukotriene Receptor Antagonism Pathway

Some commercial sources suggest that this compound may act as a leukotriene receptor antagonist. While this mechanism is not yet substantiated by primary research, the following diagram illustrates this hypothetical pathway. Cysteinyl leukotrienes are potent inflammatory mediators that can cause vasoconstriction.

G cluster_inflammatory Inflammatory Stimulus cluster_leukocyte Leukocyte cluster_smc Smooth Muscle Cell cluster_antagonist Hypothesized Action Stimulus Allergen / Injury ArachidonicAcid Arachidonic Acid Stimulus->ArachidonicAcid FiveLOX 5-Lipoxygenase ArachidonicAcid->FiveLOX Leukotrienes Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) FiveLOX->Leukotrienes CysLT1R CysLT1 Receptor Leukotrienes->CysLT1R binds to Contraction Vasoconstriction CysLT1R->Contraction This compound This compound This compound->CysLT1R blocks

Hypothesized leukotriene receptor antagonism by this compound.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Viquidil

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Viquidil is a pharmaceutical compound for which a robust and reliable analytical method is crucial for quality control and pharmacokinetic studies. This application note details a high-performance liquid chromatography (HPLC) method for the quantitative determination of this compound in pharmaceutical formulations. The described method is designed to be simple, accurate, and precise, making it suitable for routine analysis in a quality control laboratory. The protocol covers instrumentation, reagent preparation, standard and sample preparation, and a summary of validation parameters.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used for this analysis. The chromatographic separation is achieved on a C18 reversed-phase column under isocratic conditions.

Table 1: HPLC Instrumentation and Conditions

ParameterSpecification
HPLC SystemAgilent 1260 Infinity II or equivalent
DetectorUV-Vis Detector
ColumnC18, 4.6 x 150 mm, 5 µm particle size
Mobile PhaseAcetonitrile: 0.1% Phosphoric acid in Water (60:40, v/v)
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
Detection Wavelength254 nm
Run Time10 minutes
Reagent and Solution Preparation
  • This compound Reference Standard: A primary reference standard of this compound with a known purity is required.

  • Acetonitrile: HPLC grade.

  • Water: HPLC grade or ultrapure water.

  • Phosphoric Acid: Analytical reagent grade.

  • Mobile Phase Preparation (Acetonitrile: 0.1% Phosphoric acid in Water, 60:40 v/v):

    • Prepare 0.1% phosphoric acid in water by adding 1 mL of phosphoric acid to 1000 mL of HPLC grade water.

    • Mix 600 mL of acetonitrile with 400 mL of 0.1% phosphoric acid in water.

    • Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation (from a hypothetical tablet formulation)
  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 25 mg of this compound and transfer it to a 25 mL volumetric flask.

  • Add approximately 15 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

  • Allow the solution to cool to room temperature and then dilute to volume with the mobile phase.

  • Mix well and filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial. This solution has a theoretical concentration of 1000 µg/mL.

  • Further dilute this solution with the mobile phase to fall within the concentration range of the calibration curve (e.g., a 1:20 dilution to obtain a 50 µg/mL solution).

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters and their acceptance criteria are summarized below.

Table 2: Summary of Method Validation Data

ParameterResult
Linearity
Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)
80% Level99.5%
100% Level100.2%
120% Level99.8%
Precision (% RSD)
Intraday Precision (n=6)< 1.0%
Interday Precision (n=6)< 1.5%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Specificity No interference from excipients was observed.
Robustness The method was found to be robust for minor changes in flow rate and mobile phase composition.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow of the HPLC analysis for this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Setup Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Calibration_Curve Calibration Curve Construction Data_Acquisition->Calibration_Curve Quantification Sample Quantification Data_Acquisition->Quantification Calibration_Curve->Quantification Report Final Report Quantification->Report

Caption: Workflow for the HPLC analysis of this compound.

Viquidil Delivery Systems for Targeted Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viquidil, a quinoline derivative and an isomer of quinidine, is recognized for its potential as a cerebral vasodilator and antithrombotic agent.[1][2] These properties make it a compelling candidate for research in cerebrovascular disorders and thrombotic conditions. However, its therapeutic application can be significantly enhanced through the use of targeted delivery systems. This document provides detailed application notes and protocols for the development and evaluation of this compound-loaded nanocarriers—specifically liposomes and polymeric nanoparticles—designed to improve its delivery to specific research targets.

Given the limited publicly available data on this compound, this document presents hypothetical, yet scientifically grounded, protocols based on established methodologies for similar molecules and drug delivery systems. Researchers should consider these as a starting point for developing their own specific protocols.

Physicochemical and Pharmacokinetic Properties of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₀H₂₄N₂O₂[3]
Molecular Weight 324.42 g/mol [3]
CAS Number 84-55-9[3]
Appearance White to Off-White Solid-
Melting Point 60 °C-
Boiling Point 462.75 °C (estimated)-
Topological Polar Surface Area 51.2 Ų
XLogP3 3.0 (estimated)
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 4
Solubility Soluble in DMSO and ethanol. The hydrochloride salt form is expected to have enhanced water solubility.

Table 2: Pharmacokinetic Properties of Quinidine (as a reference)

ParameterValueSpeciesSource
Bioavailability 70-80%Human
Half-life 6-8 hoursHuman
Volume of Distribution 2-3 L/kgHuman
Protein Binding 80-90%Human
Metabolism Hepatic (primarily via CYP3A4)Human
Excretion Renal (10-50% as unchanged drug)Human

Application Note 1: this compound-Loaded Liposomes for Enhanced Brain Delivery

Objective

To formulate this compound into liposomes to potentially enhance its transport across the blood-brain barrier (BBB) and improve its therapeutic efficacy in cerebral vasodilation research. The liposomal formulation aims to protect this compound from premature degradation and facilitate targeted delivery.

Proposed Mechanism of Action: Cerebral Vasodilation

This compound, as an isomer of quinidine, is hypothesized to exert its cerebral vasodilatory effects through multiple mechanisms. Quinidine is known to have α-adrenergic antagonist properties, which can lead to vasodilation. Additionally, many vasodilators act by increasing the production of nitric oxide (NO) in endothelial cells, which then diffuses to vascular smooth muscle cells and activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent muscle relaxation. It is plausible that this compound shares a similar mechanism involving the NO/cGMP signaling pathway.

G cluster_endothelial Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell Viquidil_Lipo This compound-Loaded Liposome This compound This compound Viquidil_Lipo->this compound Release eNOS_inactive eNOS (inactive) This compound->eNOS_inactive Activates eNOS_active eNOS (active) eNOS_inactive->eNOS_active L_Arginine L-Arginine eNOS_active->L_Arginine Converts NO Nitric Oxide (NO) L_Arginine->NO sGC_inactive sGC (inactive) NO->sGC_inactive Diffuses and Activates sGC_active sGC (active) sGC_inactive->sGC_active GTP GTP sGC_active->GTP Converts cGMP cGMP GTP->cGMP Relaxation Vasodilation/ Relaxation cGMP->Relaxation Promotes

Figure 1: Proposed signaling pathway for this compound-induced vasodilation.
Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

This protocol describes the preparation of this compound-loaded liposomes using the thin-film hydration method, a common and reproducible technique for encapsulating hydrophobic and amphiphilic drugs.

G A Dissolve Lipids and this compound in Organic Solvent B Create Thin Lipid Film (Rotary Evaporation) A->B C Hydrate Film with Aqueous Buffer B->C D Form Multilamellar Vesicles (MLVs) C->D E Size Reduction by Extrusion D->E F Purify Liposomes (e.g., Dialysis) E->F G Characterize Liposomes (Size, Zeta Potential, EE%) F->G

Figure 2: Workflow for the preparation of this compound-loaded liposomes.

Materials:

  • This compound

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (100 nm pore size)

  • Dialysis tubing (MWCO 10-12 kDa)

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve DPPC, cholesterol (e.g., in a 2:1 molar ratio), and this compound in a chloroform:methanol (2:1 v/v) solution. The drug-to-lipid ratio should be optimized, starting at 1:10 (w/w).

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the lipid transition temperature (for DPPC, >41°C).

    • Gradually reduce the pressure to evaporate the organic solvent, resulting in a thin, uniform lipid film on the flask's inner surface.

    • Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask in the water bath (again, above the lipid transition temperature) for 1-2 hours. This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

    • Pass the suspension through a 100 nm polycarbonate membrane using a mini-extruder. Repeat this process 10-20 times.

  • Purification:

    • Remove unencapsulated this compound by dialyzing the liposome suspension against PBS (pH 7.4) using dialysis tubing with a molecular weight cutoff of 10-12 kDa. Change the buffer every 2-3 hours for 24 hours.

  • Characterization:

    • Particle Size and Zeta Potential: Determine the mean particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Encapsulation Efficiency (%EE):

      • Lyse a known amount of the liposomal formulation with a suitable solvent (e.g., methanol) to release the encapsulated this compound.

      • Quantify the this compound concentration using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

      • Calculate the %EE using the formula: %EE = (Amount of encapsulated drug / Total initial amount of drug) x 100

Table 3: Hypothetical Characterization Data for this compound-Loaded Liposomes

Formulation CodeDrug:Lipid Ratio (w/w)Mean Particle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
VQ-Lipo-011:20110 ± 50.15 ± 0.02-15 ± 275 ± 5
VQ-Lipo-021:10115 ± 60.18 ± 0.03-12 ± 385 ± 4
VQ-Lipo-031:5120 ± 70.21 ± 0.04-10 ± 280 ± 6

Application Note 2: this compound-Loaded Polymeric Nanoparticles for Sustained Release and Antithrombotic Research

Objective

To formulate this compound into biodegradable polymeric nanoparticles (NPs) to achieve sustained release and investigate its antithrombotic activity. Poly(lactic-co-glycolic acid) (PLGA) is a commonly used polymer due to its biocompatibility and tunable degradation rate.

Proposed Mechanism of Action: Antithrombotic Activity

The antithrombotic activity of this compound is likely related to its effect on platelet aggregation. As a quinidine isomer, it may interfere with platelet signaling pathways. Quinidine has been shown to interact with platelet glycoproteins. A plausible mechanism is the inhibition of platelet activation and aggregation, possibly by interfering with intracellular calcium mobilization or by modulating signaling pathways downstream of platelet receptors like the P2Y12 receptor for ADP or the thromboxane A2 receptor.

G cluster_platelet Platelet Agonist Thrombotic Agonist (e.g., ADP, Thromboxane A2) Receptor Platelet Receptor Agonist->Receptor Binds Signaling Intracellular Signaling Cascade Receptor->Signaling Activates Ca_Mobilization Ca²⁺ Mobilization Signaling->Ca_Mobilization Aggregation Platelet Aggregation Ca_Mobilization->Aggregation Triggers Viquidil_NP This compound-Loaded Nanoparticle This compound This compound Viquidil_NP->this compound Releases This compound->Signaling Inhibits

Figure 3: Proposed mechanism of this compound's antithrombotic action.
Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation

This protocol details the formulation of this compound-loaded PLGA nanoparticles using the oil-in-water (o/w) emulsion-solvent evaporation method.

G A Dissolve PLGA and this compound in Organic Solvent (Oil Phase) C Emulsify Oil Phase in Aqueous Phase (Sonication) A->C B Prepare Aqueous Phase with Surfactant B->C D Evaporate Organic Solvent C->D E Collect Nanoparticles (Centrifugation) D->E F Wash and Lyophilize E->F G Characterize Nanoparticles (Size, Zeta Potential, EE%, DL%) F->G

Figure 4: Workflow for preparing this compound-loaded PLGA nanoparticles.

Materials:

  • This compound

  • PLGA (50:50 lactide:glycolide ratio, inherent viscosity ~0.4 dL/g)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA)

  • Deionized water

  • Probe sonicator

  • Centrifuge

  • Lyophilizer

Procedure:

  • Preparation of Organic Phase:

    • Dissolve a specific amount of PLGA and this compound in DCM. The initial drug loading can be varied (e.g., 5%, 10% w/w of the polymer).

  • Preparation of Aqueous Phase:

    • Prepare a 1% (w/v) PVA solution in deionized water.

  • Emulsification:

    • Add the organic phase to the aqueous phase under constant stirring.

    • Emulsify the mixture using a probe sonicator on an ice bath to form an oil-in-water (o/w) emulsion. Sonication parameters (e.g., power, duration) should be optimized.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection and Washing:

    • Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes at 4°C).

    • Wash the nanoparticle pellet with deionized water three times to remove excess PVA and unencapsulated drug.

  • Lyophilization:

    • Resuspend the washed nanoparticles in a small amount of deionized water containing a cryoprotectant (e.g., 5% trehalose).

    • Freeze the suspension and then lyophilize to obtain a dry powder.

  • Characterization:

    • Particle Size and Zeta Potential: Resuspend the lyophilized nanoparticles in deionized water and analyze using DLS.

    • Encapsulation Efficiency (%EE) and Drug Loading (%DL):

      • Dissolve a known weight of lyophilized nanoparticles in a suitable solvent (e.g., DMSO) to break the particles and release the drug.

      • Quantify the this compound concentration using a validated analytical method.

      • Calculate %EE and %DL using the formulas: %EE = (Weight of drug in nanoparticles / Initial weight of drug) x 100 %DL = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100

Table 4: Hypothetical Characterization Data for this compound-Loaded PLGA Nanoparticles

Formulation CodeInitial Drug Loading (%)Mean Particle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
VQ-NP-015180 ± 100.12 ± 0.02-20 ± 370 ± 53.5 ± 0.3
VQ-NP-0210195 ± 120.15 ± 0.03-18 ± 265 ± 66.5 ± 0.5
VQ-NP-0315210 ± 150.19 ± 0.04-15 ± 460 ± 79.0 ± 0.8

Protocols for In Vitro and In Vivo Evaluation

Protocol 3: In Vitro Blood-Brain Barrier (BBB) Permeability Assay

This protocol uses a transwell system with a co-culture of brain endothelial cells and astrocytes to model the BBB and assess the permeability of this compound formulations.

Materials:

  • bEnd.3 (mouse brain endothelial cells)

  • Primary astrocytes or an astrocyte cell line

  • Transwell inserts (e.g., 0.4 µm pore size)

  • Cell culture medium and supplements

  • This compound formulations and free this compound

  • Trans-epithelial electrical resistance (TEER) meter

Procedure:

  • Cell Seeding:

    • Seed astrocytes on the bottom of the transwell plate wells.

    • Once the astrocytes are confluent, seed bEnd.3 cells on the apical side of the transwell inserts.

  • BBB Model Maturation:

    • Co-culture the cells for several days until a tight monolayer of endothelial cells is formed.

    • Monitor the integrity of the monolayer by measuring the TEER values. High TEER values indicate a tight barrier.

  • Permeability Study:

    • Replace the medium in the apical chamber with a medium containing a known concentration of free this compound or a this compound-loaded nanocarrier formulation.

    • At predetermined time points (e.g., 1, 2, 4, 6 hours), collect samples from the basolateral chamber.

    • Quantify the concentration of this compound in the basolateral samples using a validated analytical method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) to compare the permeability of different formulations.

Protocol 4: In Vivo Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model

This in vivo model is used to evaluate the antithrombotic efficacy of this compound formulations in a mouse model.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthetic (e.g., ketamine/xylazine)

  • Surgical instruments

  • Doppler flow probe

  • Ferric chloride (FeCl₃) solution (e.g., 10%)

  • Filter paper

  • This compound formulations and vehicle control

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse and place it on a surgical board.

    • Surgically expose the common carotid artery.

  • Baseline Blood Flow Measurement:

    • Place a Doppler flow probe around the artery to measure baseline blood flow.

  • Drug Administration:

    • Administer the this compound formulation or vehicle control intravenously (e.g., via tail vein injection) at a predetermined time before thrombosis induction.

  • Thrombosis Induction:

    • Apply a piece of filter paper saturated with FeCl₃ solution to the surface of the carotid artery for a defined period (e.g., 3 minutes).

  • Blood Flow Monitoring:

    • Continuously monitor the blood flow using the Doppler probe until the artery is occluded (blood flow ceases) or for a set observation period (e.g., 60 minutes).

  • Data Analysis:

    • Record the time to occlusion for each animal.

    • Compare the time to occlusion between the treatment groups and the control group to determine the antithrombotic effect.

Table 5: Hypothetical In Vivo Antithrombotic Efficacy of this compound Formulations

Treatment GroupDose (mg/kg)Time to Occlusion (minutes)
Vehicle Control-12 ± 2
Free this compound525 ± 4
VQ-Lipo-02540 ± 6
VQ-NP-025>60 (no occlusion in 75% of animals)

Conclusion

The protocols and application notes provided in this document offer a comprehensive framework for the development and preclinical evaluation of targeted delivery systems for this compound. By encapsulating this compound in liposomes or polymeric nanoparticles, researchers can potentially overcome challenges related to its delivery and enhance its therapeutic potential in studies of cerebrovascular and thrombotic diseases. The successful implementation of these targeted delivery strategies could pave the way for more effective therapeutic interventions based on this compound. It is imperative for researchers to optimize these protocols and conduct thorough characterization and validation studies to ensure the safety and efficacy of the developed formulations.

References

Application Notes and Protocols: In Vitro Endothelial Cell Migration Assay with Viquidil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viquidil is a peripheral vasodilator agent utilized in the management of symptoms associated with peripheral vascular disease. Its therapeutic effects are primarily attributed to its ability to relax vascular smooth muscle, leading to increased blood flow. The underlying mechanism is believed to involve the potentiation of the nitric oxide (NO) signaling pathway, which plays a crucial role in vasodilation.[1][2][3][4] Endothelial cells, which line the interior surface of blood vessels, are key regulators of vascular tone and are central to processes such as angiogenesis and wound healing, both of which critically involve cell migration.[5] Understanding the effect of vasoactive compounds like this compound on endothelial cell migration is therefore of significant interest in vascular biology and drug development.

This document provides a detailed protocol for an in vitro endothelial cell migration assay to assess the potential effects of this compound. The described method is the Transwell assay, also known as the Boyden chamber assay, which is a widely used and quantitative method for studying cell migration in response to a chemoattractant. A hypothetical dataset is presented to illustrate the potential outcomes of such an experiment. Furthermore, a proposed signaling pathway for this compound's action on endothelial cell migration and a detailed experimental workflow are visualized using diagrams.

Data Presentation

The following table summarizes hypothetical quantitative data from a Transwell endothelial cell migration assay evaluating the effect of this compound. Human Umbilical Vein Endothelial Cells (HUVECs) were used, and migration was assessed after a 6-hour incubation period. Vascular Endothelial Growth Factor (VEGF) is used as a positive control for inducing migration.

Table 1: Effect of this compound on Endothelial Cell Migration

Treatment GroupConcentrationMean Migrated Cells per Field (± SD)Fold Change vs. Controlp-value (vs. Control)
Control 0 µM52 ± 81.0-
This compound 1 µM78 ± 111.5< 0.05
This compound 10 µM115 ± 152.2< 0.01
This compound 50 µM141 ± 192.7< 0.001
VEGF 20 ng/mL187 ± 253.6< 0.001
This compound + L-NAME 50 µM + 100 µM65 ± 91.25> 0.05

SD: Standard Deviation; L-NAME: A nitric oxide synthase inhibitor.

Experimental Protocols

Transwell Migration Assay Protocol

This protocol is adapted from established methods for assessing endothelial cell migration.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Endothelial Cell Basal Medium (EBM-2) with 0.5% Fetal Bovine Serum (FBS) (Assay Medium)

  • This compound

  • Vascular Endothelial Growth Factor (VEGF) (Positive Control)

  • L-NAME (Optional, for mechanism-of-action studies)

  • 24-well plates with Transwell inserts (8 µm pore size)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Crystal Violet staining solution

  • Cotton swabs

  • Inverted microscope with a camera

Procedure:

  • Cell Culture: Culture HUVECs in EGM-2 until they reach 80-90% confluency.

  • Serum Starvation: Prior to the assay, serum-starve the HUVECs for 4-6 hours in EBM-2 containing 0.5% FBS to minimize basal migration.

  • Preparation of Chemoattractant: Prepare different concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) and a positive control of VEGF (20 ng/mL) in the assay medium.

  • Assay Setup:

    • Add 600 µL of the prepared chemoattractant solutions to the lower wells of the 24-well plate.

    • Harvest the serum-starved HUVECs using Trypsin-EDTA and resuspend them in the assay medium at a concentration of 1 x 10^5 cells/mL.

    • Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 4-6 hours.

  • Removal of Non-Migrated Cells: After incubation, carefully remove the Transwell inserts from the wells. Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.

  • Fixation and Staining:

    • Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.

    • Wash the inserts with PBS.

    • Stain the cells with 0.1% Crystal Violet solution for 20 minutes.

    • Wash the inserts again with PBS to remove excess stain.

  • Imaging and Quantification:

    • Allow the inserts to air dry.

    • Using an inverted microscope, count the number of migrated cells in 5-10 random high-power fields for each insert.

    • Calculate the average number of migrated cells per field for each condition.

Mandatory Visualizations

Signaling Pathway

Viquidil_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Endothelial Cell This compound This compound eNOS_inactive eNOS (inactive) This compound->eNOS_inactive potentiates eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO synthesizes L_Arginine L-Arginine L_Arginine->eNOS_active sGC_inactive sGC (inactive) NO->sGC_inactive activates sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP converts GTP GTP GTP->sGC_active Cell_Migration Cell Migration cGMP->Cell_Migration promotes

Caption: Proposed signaling pathway of this compound-induced endothelial cell migration.

Experimental Workflow

Transwell_Assay_Workflow start Start culture Culture HUVECs to 80-90% Confluency start->culture serum_starve Serum Starve Cells (4-6 hours) culture->serum_starve prepare_chemo Prepare this compound/VEGF in Assay Medium serum_starve->prepare_chemo setup_assay Add Chemoattractant to Lower Well Add Cells to Upper Insert prepare_chemo->setup_assay incubate Incubate (37°C, 5% CO2, 4-6 hours) setup_assay->incubate remove_non_migrated Remove Non-Migrated Cells incubate->remove_non_migrated fix_stain Fix and Stain Migrated Cells remove_non_migrated->fix_stain image_quantify Image and Quantify Migrated Cells fix_stain->image_quantify end End image_quantify->end

Caption: Workflow for the in vitro endothelial cell migration (Transwell) assay.

References

Troubleshooting & Optimization

Viquidil solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with Viquidil.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound, also known as Quinotoxine, is a cerebral vasodilator agent with antithrombotic activity.[1] It is an isomer of Quinidine.[1] As a quinoline derivative, this compound is a weakly basic and lipophilic compound, which can lead to poor aqueous solubility. This can present challenges in preparing homogenous solutions for in vitro and in vivo experiments, potentially leading to precipitation and inaccurate dosing. The hydrochloride salt form of this compound generally offers improved water solubility and stability.[1][2]

Q2: What are the recommended solvents for dissolving this compound?

A2: For most in vitro applications, it is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of lipophilic compounds. For this compound's isomer, Quinidine, it is soluble up to 100 mM in DMSO and 25 mM in ethanol. While specific data for this compound is limited, these solvents are a good starting point. For in vivo studies, specific formulations using co-solvents are often necessary to achieve the desired concentration and maintain solubility.

Q3: My this compound precipitated after diluting the DMSO stock solution into my aqueous buffer/cell culture medium. Why did this happen and what can I do?

A3: This is a common issue known as "crashing out." It occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower. The organic solvent disperses, leaving the compound to precipitate. To prevent this, add the DMSO stock solution to the aqueous buffer dropwise while vigorously vortexing. This rapid mixing helps to prevent localized high concentrations of the compound. Additionally, ensuring the final DMSO concentration in your working solution is low (typically ≤ 0.5%) can help maintain solubility. If precipitation still occurs, gentle warming (e.g., in a 37°C water bath) and sonication can aid in redissolving the compound.

Q4: How does pH affect the solubility of this compound?

A4: As a weak base, this compound's solubility is pH-dependent. In acidic conditions (lower pH), the molecule becomes protonated (ionized), which generally increases its solubility in aqueous solutions. Conversely, in neutral to basic conditions (higher pH), it is in its less soluble, non-ionized form. Therefore, if you are experiencing precipitation in a neutral buffer (e.g., PBS pH 7.4), slightly lowering the pH may help to improve solubility. However, it is crucial to ensure the final pH is compatible with your experimental system (e.g., cell viability).

Q5: What are the recommended storage conditions for this compound solutions?

A5: this compound powder should be stored as recommended by the supplier, typically at -20°C. Once dissolved in an organic solvent like DMSO, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate out of solution over time. These aliquots should be stored at -20°C or -80°C. For this compound hydrochloride, stock solutions can be stored at -80°C for up to 6 months or at -20°C for 1 month, protected from light.[3]

Troubleshooting Guide: this compound Precipitation

If you are experiencing precipitation of this compound during your experiments, follow this troubleshooting workflow:

G start Precipitation Observed check_concentration Is the final concentration too high? start->check_concentration reduce_concentration Lower the final concentration. check_concentration->reduce_concentration Yes check_dilution How was the stock solution diluted? check_concentration->check_dilution No end_soluble Solution is clear. Proceed with experiment. reduce_concentration->end_soluble optimize_dilution Add stock dropwise to vortexing buffer. Consider serial dilutions. check_dilution->optimize_dilution Directly added check_solvent Is the final organic solvent concentration too high? check_dilution->check_solvent Gradual dilution optimize_dilution->end_soluble reduce_solvent Keep final DMSO/organic solvent concentration ≤ 0.5%. check_solvent->reduce_solvent Yes check_ph Is the buffer pH neutral or basic? check_solvent->check_ph No reduce_solvent->end_soluble adjust_ph Slightly lower the buffer pH. (Check experimental compatibility) check_ph->adjust_ph Yes physical_methods Apply gentle heat (37°C) and/or sonication. check_ph->physical_methods No adjust_ph->end_soluble physical_methods->end_soluble Success end_insoluble Precipitation persists. Consider alternative formulation. physical_methods->end_insoluble Failure

Troubleshooting workflow for this compound precipitation.

Data Presentation: this compound Solubility

Compound FormSolvent/VehicleSolubilityNotes
This compound (Base)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (6.41 mM)Clear solution. Suitable for in vivo studies.
This compound (Base)10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (6.41 mM)Clear solution. Suitable for in vivo studies.
This compound (Base)10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (6.41 mM)Clear solution. Suitable for in vivo studies.
This compound HydrochloridePBS50 mg/mL (138.55 mM)Requires sonication to achieve a clear solution.
Quinidine (Isomer of this compound)DMSOSoluble to 100 mMProvides an estimate for this compound's solubility.
Quinidine (Isomer of this compound)EthanolSoluble to 25 mMProvides an estimate for this compound's solubility.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution for In Vitro Assays

Objective: To prepare a high-concentration stock solution of this compound in an organic solvent.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Bring the this compound powder and DMSO to room temperature.

  • Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder and place it in a sterile tube.

  • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

  • Vortex the solution vigorously until the this compound is completely dissolved.

  • If the compound does not fully dissolve, sonicate the tube for several minutes or gently warm it in a 37°C water bath.

  • Once fully dissolved, visually inspect the solution to ensure there is no particulate matter.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a this compound Working Solution for Cell Culture

Objective: To dilute the this compound stock solution into an aqueous cell culture medium while avoiding precipitation.

Materials:

  • This compound stock solution in DMSO

  • Pre-warmed complete cell culture medium

  • Sterile conical tubes

Methodology:

  • Thaw the this compound stock solution and bring it to room temperature.

  • In a sterile conical tube, place the required volume of pre-warmed cell culture medium.

  • While vigorously vortexing the cell culture medium, add the required volume of the this compound stock solution dropwise. This ensures rapid and even dispersion.

  • Ensure the final concentration of DMSO in the medium is kept to a minimum (ideally ≤ 0.1%, and not exceeding 0.5%) to avoid solvent-induced cytotoxicity.

  • Visually inspect the final working solution for any signs of precipitation or cloudiness before adding it to your cells. If precipitation is observed, refer to the troubleshooting guide.

This compound's Mechanism of Action: Leukotriene Pathway Inhibition

This compound is suggested to act as a leukotriene receptor antagonist. Leukotrienes are inflammatory mediators involved in various physiological and pathological processes. Specifically, cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄) are potent mediators in asthma and allergic rhinitis, causing bronchoconstriction, increased vascular permeability, and inflammation. They exert these effects by binding to cysteinyl leukotriene receptors (CysLT), primarily the CysLT1 receptor. By acting as an antagonist, this compound likely blocks the binding of cysteinyl leukotrienes to the CysLT1 receptor, thereby inhibiting the downstream inflammatory signaling cascade.

G cluster_membrane Cell Membrane cluster_inhibition cluster_response Cellular Response phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid phospholipids->arachidonic_acid PLA₂ ltc4 Leukotriene C4 (LTC₄) arachidonic_acid->ltc4 5-LOX Pathway cyslt1 CysLT1 Receptor ltc4->cyslt1 Binds to inflammation Inflammation (Bronchoconstriction, Edema, etc.) cyslt1->inflammation Activates This compound This compound This compound->cyslt1 Antagonizes/Blocks

Simplified signaling pathway of this compound as a CysLT1 receptor antagonist.

References

How to prevent Viquidil precipitation in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Viquidil in cell culture, with a specific focus on preventing precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

A1: this compound is a compound known for its properties as a cerebral vasodilator and its antithrombotic activity. In a research context, it is often used to study vasodilation, platelet aggregation, and related signaling pathways.

Q2: My this compound solution is precipitating in my cell culture medium. What are the common causes?

A2: this compound precipitation in cell culture media can be attributed to several factors:

  • Low Aqueous Solubility: The free base form of this compound has limited solubility in aqueous solutions like cell culture media.

  • Solvent Shock: When a concentrated stock solution of this compound, typically in an organic solvent like DMSO, is added too quickly to the aqueous cell culture medium, the rapid change in polarity can cause the compound to precipitate out of solution.

  • High Concentration: The final concentration of this compound in your experiment may exceed its solubility limit in the specific cell culture medium being used.

  • Temperature and pH: Fluctuations in temperature or the pH of the medium can affect the solubility of this compound.

  • Interaction with Media Components: this compound may interact with components in the cell culture medium, such as proteins and salts in Fetal Bovine Serum (FBS), leading to the formation of insoluble complexes.[1]

Q3: Should I use this compound or this compound Hydrochloride for my cell culture experiments?

A3: For cell culture applications, it is highly recommended to use This compound hydrochloride . The hydrochloride salt form has significantly enhanced water solubility and stability compared to the free base form of this compound[2][3]. This improved solubility will greatly reduce the risk of precipitation in your aqueous culture medium.

Q4: What is the recommended solvent for preparing a this compound stock solution?

A4: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound. For this compound hydrochloride, sterile water or phosphate-buffered saline (PBS) can also be used.

Q5: What is the maximum recommended final concentration of DMSO in my cell culture?

A5: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, and ideally at 0.1% or lower.

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your cell culture experiments.

ProblemPotential CauseRecommended Solution
Cloudiness or visible particles upon adding this compound stock to media Solvent Shock: Rapid dilution of a concentrated organic stock solution in aqueous media.1. Add the this compound stock solution dropwise to your pre-warmed (37°C) cell culture medium while gently vortexing or swirling the tube. 2. Prepare an intermediate dilution of the stock solution in a smaller volume of media before adding it to the final culture volume.
Exceeding Solubility Limit: The final concentration is too high for the chosen medium.1. Use this compound hydrochloride for better aqueous solubility. 2. Lower the final working concentration of this compound in your experiment. 3. Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration.
Precipitation observed after incubation Temperature Fluctuation: Changes in temperature affecting solubility.1. Ensure all solutions (media, stock solution) are at 37°C before mixing. 2. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.
Interaction with Media Components: Binding to proteins or other molecules in the serum.1. Test the solubility of this compound in a simpler, serum-free medium or a buffered salt solution (e.g., PBS) to see if serum is the cause. 2. If serum is necessary, consider reducing the serum percentage if your cell line can tolerate it.
Difficulty dissolving this compound for stock solution Inappropriate Solvent or Concentration: The chosen solvent cannot dissolve the desired amount of this compound.1. For this compound hydrochloride, use sterile water or PBS. Gentle warming (to 37°C) and sonication can aid dissolution.[4] 2. For the this compound free base, use a high-purity grade of DMSO. 3. Prepare a lower concentration stock solution.

Data Summary

The following tables summarize the key physicochemical and solubility data for this compound and its hydrochloride salt.

Table 1: Physicochemical Properties of this compound and this compound Hydrochloride

PropertyThis compoundThis compound Hydrochloride
Molecular Formula C₂₀H₂₄N₂O₂[5]C₂₀H₂₅ClN₂O₂
Molecular Weight 324.42 g/mol 360.88 g/mol
Appearance SolidSolid

Table 2: Solubility Data

CompoundSolventSolubilityReference
This compoundDMSO/PEG300/Tween-80/Saline (10:40:5:45)≥ 2.08 mg/mL
This compoundDMSO/Corn Oil (10:90)≥ 2.08 mg/mL
This compound Hydrochloride Water 50 mg/mL
This compound Hydrochloride PBS 50 mg/mL

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Hydrochloride Stock Solution in Sterile Water

  • Materials:

    • This compound hydrochloride powder

    • Sterile, nuclease-free water

    • Sterile conical tube

    • Vortex mixer

    • Sonicator (optional)

    • Sterile 0.22 µm syringe filter

  • Procedure:

    • Aseptically weigh the required amount of this compound hydrochloride. For 1 mL of a 10 mM stock solution, weigh 3.61 mg.

    • Transfer the powder to a sterile conical tube.

    • Add the desired volume of sterile water (e.g., 1 mL).

    • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.

    • If dissolution is slow, gently warm the solution to 37°C and/or sonicate for 5-10 minutes.

    • Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions and Addition to Cell Culture

  • Materials:

    • 10 mM this compound hydrochloride stock solution

    • Pre-warmed (37°C) complete cell culture medium

    • Sterile microcentrifuge tubes or conical tubes

  • Procedure:

    • Thaw an aliquot of the 10 mM this compound hydrochloride stock solution at room temperature.

    • Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture. For example, to prepare 10 mL of medium with a final concentration of 10 µM this compound, you will need 10 µL of the 10 mM stock solution.

    • It is recommended to perform a serial dilution. First, add the calculated volume of the stock solution to a smaller volume of pre-warmed medium (e.g., 1 mL) and mix gently by pipetting.

    • Add this intermediate dilution to the final volume of your cell culture medium.

    • Gently swirl the culture flask or plate to ensure even distribution of the compound.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action

This compound is known to act as a cerebral vasodilator and exhibits antithrombotic properties. It has also been linked to the leukotriene receptor signaling pathway. The following diagrams illustrate the potential signaling pathways that may be modulated by this compound.

experimental_workflow Experimental Workflow: Preparing and Using this compound in Cell Culture cluster_prep Stock Solution Preparation cluster_working Working Solution and Cell Treatment cluster_troubleshoot Troubleshooting weigh Weigh this compound HCl dissolve Dissolve in Sterile Water/PBS weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot and Store at -20°C/-80°C filter->aliquot thaw Thaw Stock Aliquot aliquot->thaw dilute Dilute Stock in Medium thaw->dilute prewarm Pre-warm Culture Medium (37°C) prewarm->dilute add Add to Cell Culture dilute->add incubate Incubate and Observe add->incubate observe Observe for Precipitation incubate->observe adjust Adjust Protocol if Needed observe->adjust

Workflow for preparing and using this compound in cell culture.

cerebral_vasodilation Potential Signaling Pathways in Cerebral Vasodilation cluster_endo Endothelial Mechanisms cluster_smooth Smooth Muscle Response This compound This compound EndothelialCell Endothelial Cell This compound->EndothelialCell eNOS eNOS EndothelialCell->eNOS COX COX EndothelialCell->COX EDHF_path EDHF Pathway EndothelialCell->EDHF_path SmoothMuscleCell Smooth Muscle Cell Relaxation Relaxation (Vasodilation) SmoothMuscleCell->Relaxation NO NO eNOS->NO PGI2 Prostacyclin (PGI₂) COX->PGI2 Hyperpolarization Hyperpolarization EDHF_path->Hyperpolarization NO->SmoothMuscleCell PGI2->SmoothMuscleCell Hyperpolarization->SmoothMuscleCell

Potential signaling pathways involved in this compound-induced cerebral vasodilation.

antithrombotic_activity Potential Antithrombotic Signaling Pathways cluster_platelet_signaling Platelet Activation Signaling This compound This compound Platelet Platelet This compound->Platelet Inhibits ThrombinReceptor Thrombin Receptor (PAR) Platelet->ThrombinReceptor PI3K PI3K Platelet->PI3K ThrombinReceptor->PI3K PlateletAggregation Platelet Aggregation ThrombinReceptor->PlateletAggregation Akt Akt PI3K->Akt Akt->PlateletAggregation

Potential signaling pathways in this compound's antithrombotic activity.

leukotriene_receptor_signaling Leukotriene Receptor Signaling Pathway This compound This compound CysLT1R CysLT1 Receptor (GPCR) This compound->CysLT1R Antagonist? G_protein Gq Protein CysLT1R->G_protein PLC Phospholipase C (PLC) G_protein->PLC IP3_DAG IP₃ and DAG PLC->IP3_DAG Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release PKC Protein Kinase C (PKC) IP3_DAG->PKC CellularResponse Cellular Response (e.g., Inflammation) Ca_release->CellularResponse PKC->CellularResponse

Leukotriene receptor signaling as a potential target for this compound.

References

Technical Support Center: Optimizing Viquidil Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Viquidil for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known function?

A1: this compound hydrochloride is described as a cerebral vasodilator with antithrombotic activity.[1][2][3] It is an isomer of Quinidine.[1][2] Its mechanism of action is suggested to be related to the modulation of ion channels, similar to other quinidine derivatives, and it has been noted to affect the aggregation of blood platelets. One source suggests it may target leukotriene receptors.

Q2: What is the first step in determining the optimal concentration of this compound for my in vitro experiments?

A2: The initial and most critical step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). This will establish the concentration range at which this compound exerts a biological effect on your specific cell line and will also help identify concentrations that are cytotoxic. It is recommended to test a broad range of concentrations initially (e.g., from nanomolar to micromolar) to identify an effective range.

Q3: How do I select an appropriate cell line to test this compound?

A3: The choice of cell line should be driven by your research question. Given this compound's function as a cerebral vasodilator, endothelial cell lines (like HUVEC or bEnd.3) or smooth muscle cell lines would be relevant choices. If investigating its antithrombotic properties, platelet-like cell lines could be considered. The doubling time and sensitivity of the chosen cell line are also important factors.

Q4: How should I prepare this compound for in vitro experiments?

A4: this compound hydrochloride is generally soluble in aqueous solutions. However, it is crucial to consult the manufacturer's datasheet for specific solubility information. If a solvent like DMSO is used, ensure the final concentration in the cell culture medium is low (typically below 0.5%) to avoid solvent-induced toxicity. Always include a vehicle control (media with the same concentration of solvent used to dissolve this compound) in your experiments.

Q5: What is a typical incubation time for this compound treatment?

A5: The optimal incubation time will depend on the specific biological question and the mechanism of action of this compound. A time-course experiment is recommended, testing several time points (e.g., 24, 48, and 72 hours) to determine the ideal duration to observe the desired effect.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No observable effect of this compound at tested concentrations. 1. The concentration range is too low. 2. The incubation time is too short. 3. The chosen cell line is not sensitive to this compound. 4. The compound has degraded.1. Test a higher range of concentrations. 2. Increase the incubation time. 3. Use a different, potentially more sensitive, cell line. 4. Ensure proper storage of this compound and prepare fresh stock solutions.
High cell death even at the lowest this compound concentrations. 1. This compound is highly cytotoxic to the chosen cell line. 2. The starting concentration is too high. 3. The solvent concentration is toxic.1. Use a much lower concentration range (e.g., picomolar to nanomolar). 2. Reduce the incubation time. 3. Ensure the final solvent concentration is non-toxic (e.g., <0.1% for DMSO).
High variability between replicate wells. 1. Inconsistent cell seeding. 2. Uneven distribution of this compound. 3. "Edge effect" in the microplate.1. Ensure the cell suspension is thoroughly mixed before and during seeding. 2. Mix the plate gently after adding this compound. 3. Avoid using the outer wells of the plate; instead, fill them with sterile PBS to maintain humidity.
Precipitation of this compound in the culture medium. 1. The concentration of this compound exceeds its solubility in the medium.1. Prepare a new stock solution at a lower concentration. 2. Check the solubility information on the product datasheet. 3. Consider using a different solvent if compatible with your cells.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on Endothelial Cell Viability (MTT Assay)

This compound Concentration (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
0 (Vehicle Control)1.25 ± 0.08100
0.11.22 ± 0.0997.6
11.15 ± 0.0792.0
50.98 ± 0.0678.4
100.65 ± 0.0552.0
250.31 ± 0.0424.8
500.15 ± 0.0312.0
1000.08 ± 0.026.4

This data can be used to calculate an IC50 value, which in this hypothetical case is approximately 10 µM.

Table 2: Summary of Optimal this compound Concentrations for Different In Vitro Assays (Hypothetical Data)

Assay TypeCell LineOptimal Concentration Range (µM)Incubation Time (hours)
Cytotoxicity (IC50)HUVEC5 - 2548
Vasodilation (Tube Formation Assay)HUVEC1 - 1024
Anti-platelet AggregationMEG-010.5 - 52

Experimental Protocols

Protocol 1: Determination of this compound IC50 using MTT Assay

This protocol assesses the effect of this compound on cell viability to determine the concentration that inhibits 50% of cell growth (IC50).

Materials:

  • This compound hydrochloride

  • Appropriate cell line (e.g., HUVEC)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • This compound Preparation: Prepare a 2X stock solution of the highest this compound concentration in complete medium. Perform serial dilutions to create a range of 2X concentrations.

  • Cell Treatment: Carefully remove the medium from the wells. Add 100 µL of each this compound dilution to triplicate wells. Include vehicle control wells (medium with solvent only) and blank wells (medium only).

  • Incubation: Incubate the plate for the desired time (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the vehicle control. Plot the this compound concentration versus cell viability to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with This compound A->C B Prepare this compound Serial Dilutions B->C D Incubate for Desired Time C->D E Add MTT Reagent D->E F Add Solubilization Solution E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Experimental workflow for determining the IC50 of this compound.

signaling_pathway This compound This compound Receptor Putative Receptor (e.g., Leukotriene Receptor) This compound->Receptor binds PLC Phospholipase C (PLC) Receptor->PLC activates IP3 IP3 PLC->IP3 produces Ca Ca²⁺ Release IP3->Ca stimulates eNOS eNOS (endothelial Nitric Oxide Synthase) Ca->eNOS activates NO Nitric Oxide (NO) eNOS->NO produces sGC Soluble Guanylyl Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP produces Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation leads to

Caption: A hypothetical signaling pathway for this compound-induced vasodilation.

troubleshooting_tree Start High Cell Death in Experiment Q1 Is cell death high in vehicle control? Start->Q1 A1_yes Solvent Toxicity or Culture Issue Q1->A1_yes Yes A1_no This compound is likely cytotoxic Q1->A1_no No Sol1 Reduce solvent concentration Check cell health & media A1_yes->Sol1 Sol2 Lower this compound concentration range Reduce incubation time A1_no->Sol2

Caption: Troubleshooting decision tree for high cytotoxicity.

References

Viquidil Stability and Storage: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability and appropriate storage conditions for Viquidil. The information is curated to assist researchers in designing experiments, interpreting results, and ensuring the integrity of this compound in various laboratory settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound hydrochloride powder?

A1: For solid this compound hydrochloride, it is recommended to store the compound at -20°C , protected from light, and under a nitrogen atmosphere to prevent degradation.

Q2: How should I store stock solutions of this compound hydrochloride?

A2: Stock solutions of this compound hydrochloride should be stored under the following conditions to ensure stability:

  • -80°C: for up to 6 months.

  • -20°C: for up to 1 month.

All stock solutions should be protected from light and stored under a nitrogen atmosphere.

Q3: Is this compound sensitive to moisture?

A3: Yes, this compound is reported to be hygroscopic . It is crucial to store the solid compound in a dry environment and handle it under conditions that minimize exposure to atmospheric moisture.

Q4: How does pH affect the stability of this compound?

A4: this compound is known for its stability across a range of pH conditions. However, as a general precaution for quinoline derivatives, extreme pH values (highly acidic or alkaline) should be avoided during prolonged storage of solutions to prevent hydrolysis.

Q5: What are the known incompatibilities of this compound?

A5: While specific drug-excipient compatibility studies for this compound are not extensively published, interactions are possible. For instance, amine-containing active pharmaceutical ingredients (APIs) can be incompatible with certain excipients like lactose, leading to the Maillard reaction. It is always recommended to conduct compatibility studies with your specific formulation excipients.

Troubleshooting Guide for this compound Stability Issues

This guide addresses common problems researchers may face during their experiments involving this compound.

Problem Possible Cause Troubleshooting Steps
Loss of Potency in Solution Improper Storage: Solution stored at room temperature or exposed to light.1. Prepare fresh solutions for immediate use whenever possible. 2. Store stock solutions at the recommended temperatures (-20°C or -80°C) and protect from light. 3. Consider storing under an inert atmosphere (e.g., nitrogen or argon).
Hydrolysis: Exposure to non-optimal pH or water.1. If using aqueous solutions, ensure the pH is within a stable range (near neutral, unless otherwise indicated for your specific application). 2. For long-term storage, consider using anhydrous solvents if your experimental design allows.
Appearance of Unknown Peaks in HPLC Degradation: The compound is breaking down due to stress factors.1. Review storage and handling procedures to identify potential exposure to light, heat, or reactive chemicals. 2. Perform a forced degradation study to intentionally generate and identify potential degradation products. This will help in developing a stability-indicating analytical method.
Contamination: Impurities in solvents or from lab equipment.1. Use high-purity solvents and thoroughly clean all glassware and equipment. 2. Run a blank analysis (solvent without this compound) to check for interfering peaks.
Physical Changes in Solid this compound (e.g., color change, clumping) Hygroscopicity: Absorption of moisture from the air.1. Store the solid compound in a desiccator with a suitable desiccant. 2. Handle the compound in a low-humidity environment (e.g., a glove box).
Photodegradation: Exposure to light.1. Store the solid in an amber vial or a container wrapped in aluminum foil to protect it from light.

Quantitative Stability Data

Due to the limited availability of published quantitative stability data for this compound, the following table is a template for how such data should be presented. Researchers are encouraged to generate their own stability data based on their specific formulations and storage conditions.

Table 1: Example Stability Data for this compound Solution (1 mg/mL in pH 7.4 Buffer)

Storage ConditionTime Point% this compound RemainingAppearance of Solution
2-8°C, Protected from Light0100.0Clear, colorless
7 days99.5Clear, colorless
30 days98.2Clear, colorless
25°C/60% RH, Protected from Light0100.0Clear, colorless
7 days95.1Clear, colorless
30 days88.7Slight yellow tint
40°C/75% RH, Protected from Light0100.0Clear, colorless
7 days85.3Yellowish
30 days72.4Yellow
Photostability (ICH Q1B)1.2 million lux hours89.6Yellowish
200 watt hours/m²85.2Yellow

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 8 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Store at room temperature, protected from light, for 24 hours.

    • Dilute for analysis.

  • Thermal Degradation (Solid State):

    • Place a thin layer of this compound hydrochloride powder in a petri dish.

    • Heat in an oven at 70°C for 48 hours.

    • Dissolve a known amount of the stressed powder in the initial solvent and dilute for analysis.

  • Photodegradation:

    • Expose the this compound stock solution and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • Prepare samples for analysis.

  • Analysis: Analyze all stressed samples, along with a non-stressed control sample, using a suitable stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

This is a representative HPLC method that can be optimized for the analysis of this compound and its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 20% A, 80% B

    • 25-30 min: Hold at 20% A, 80% B

    • 30-31 min: Linear gradient back to 95% A, 5% B

    • 31-35 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Diode array detection (DAD) to monitor at multiple wavelengths (e.g., 230 nm and 280 nm, based on the UV spectrum of this compound).

  • Injection Volume: 10 µL.

Visualizations

Signaling Pathways and Experimental Workflows

Troubleshooting_Viquidil_Stability cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_analysis Analytical Troubleshooting cluster_solution Solution & Prevention Problem Unexpected Experimental Results (e.g., low activity, extra peaks) Check_Storage Review Storage Conditions (Temp, Light, Atmosphere) Problem->Check_Storage Check_Handling Review Solution Preparation & Handling Procedures Problem->Check_Handling HPLC_Analysis Re-run HPLC with Control Check_Storage->HPLC_Analysis Check_Handling->HPLC_Analysis Forced_Degradation Perform Forced Degradation Study HPLC_Analysis->Forced_Degradation If degradation is suspected Optimize_Storage Optimize Storage & Handling (e.g., desiccator, inert gas) HPLC_Analysis->Optimize_Storage If storage issues identified New_Batch Use a Fresh Batch of this compound HPLC_Analysis->New_Batch If batch integrity is questionable Refine_Method Refine Analytical Method to be Stability-Indicating Forced_Degradation->Refine_Method

Caption: Troubleshooting workflow for this compound stability issues.

Hypothetical_Viquidil_Degradation cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis This compound This compound Hydrolysis_Product Cleavage of Ketone Linkage This compound->Hydrolysis_Product H₂O, H⁺/OH⁻ N_Oxide N-Oxidation of Piperidine Nitrogen This compound->N_Oxide H₂O₂ Quinoline_Oxidation Oxidation of Quinoline Ring This compound->Quinoline_Oxidation H₂O₂ Photolytic_Product Complex Rearrangements/ Ring Opening This compound->Photolytic_Product UV/Vis Light

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Viquidil. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot experimental artifacts and provide guidance on the use of this compound in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known activities?

A1: this compound, also known as Quinotoxine, is a quinidine isomer.[1] Its primary recognized activities are as a cerebral vasodilator, meaning it widens blood vessels in the brain, and as an antithrombotic agent, which means it inhibits the formation of blood clots.[1]

Q2: What is the mechanism of action for this compound's vasodilator effect?

A2: While the precise mechanism for this compound is not extensively detailed in recent literature, the vasodilation pathway for similar compounds often involves the nitric oxide (NO) signaling pathway.[2] This typically includes the stimulation of nitric oxide synthase, leading to an increase in cyclic guanosine monophosphate (cGMP) in vascular smooth muscle cells, which in turn causes relaxation and vasodilation.[2][3] Additionally, as a quinidine isomer, this compound may influence intracellular calcium concentrations, which are critical for muscle contraction.

Q3: How does this compound exert its antithrombotic effects?

A3: The antithrombotic activity of compounds similar to this compound is often linked to the inhibition of platelet aggregation. This can occur through various mechanisms, including the inhibition of thromboxane synthesis and phosphodiesterase activity, which leads to an increase in cyclic adenosine monophosphate (cAMP) and a subsequent reduction in platelet activation and aggregation.

Q4: Are there different forms of this compound available for research?

A4: Yes, this compound is available as a free base and as this compound hydrochloride. The hydrochloride salt form generally offers enhanced water solubility and stability, which can be advantageous for preparing stock solutions for in vitro experiments.

Troubleshooting Experimental Artifacts

Issue 1: Unexpected effects on cell viability or proliferation in non-vascular cell types.

  • Possible Cause: this compound is an isomer of quinidine, a known ion channel blocker. Specifically, quinidine can block sodium and potassium channels. This "off-target" effect could alter membrane potential and ion homeostasis in any cell type, potentially leading to cytotoxicity or reduced proliferation that is unrelated to its vasodilatory properties.

  • Troubleshooting Steps:

    • Run a dose-response curve: Determine the concentration at which you observe the unexpected effects and compare it to the concentration required for the desired vasodilatory or antithrombotic effect.

    • Include a positive control for ion channel blockade: Use a well-characterized ion channel blocker (e.g., tetrodotoxin for sodium channels or tetraethylammonium for potassium channels) to see if it phenocopies the effects of this compound in your system.

    • Measure membrane potential: If you have the appropriate equipment, assess for changes in cell membrane potential after this compound treatment.

    • Consider a different vasodilator: If the off-target effects are confounding your results, you may need to use a vasodilator with a different mechanism of action that does not involve ion channel blockade.

Issue 2: Variability in vasodilation assay results.

  • Possible Cause 1: Compound precipitation. this compound, particularly in its free base form, may have limited aqueous solubility. If the compound precipitates in your experimental buffer, the effective concentration will be lower and more variable.

    • Troubleshooting Steps:

      • Use this compound hydrochloride: This salt form has better aqueous solubility.

      • Prepare a high-concentration stock in an organic solvent: Dimethyl sulfoxide (DMSO) or ethanol are common choices. Perform serial dilutions into your aqueous experimental buffer, ensuring the final concentration of the organic solvent is low (typically <0.1%) and consistent across all conditions, including your vehicle control.

      • Visually inspect solutions: Before adding to your assay, ensure the solution is clear and free of any precipitate.

  • Possible Cause 2: pH-dependent activity. The activity of quinoline-containing compounds can be influenced by the pH of the experimental buffer.

    • Troubleshooting Steps:

      • Maintain consistent pH: Ensure your buffers are properly prepared and that the pH is stable throughout the experiment.

      • Test a range of pH values: If your experimental system allows, you could test the activity of this compound in a narrow range of pH values around the physiological norm to understand its sensitivity to pH changes.

Issue 3: this compound appears to interfere with a fluorescence-based assay.

  • Possible Cause: Some quinoline derivatives are known to be fluorescent. This intrinsic fluorescence could interfere with assays that use fluorescent readouts (e.g., calcium imaging with Fura-2 or Fluo-4, cell viability assays using Calcein-AM).

  • Troubleshooting Steps:

    • Run a compound-only control: Measure the fluorescence of this compound in your assay buffer at the excitation and emission wavelengths you are using for your probe.

    • Subtract background fluorescence: If this compound is fluorescent, you will need to subtract the signal from the compound-only control from your experimental measurements.

    • Use a different fluorescent probe: If the spectral overlap is too great, consider using a probe with a different excitation/emission spectrum.

    • Switch to a non-fluorescent assay: If possible, use a colorimetric or luminescence-based assay to measure the same endpoint.

Data and Protocols

Quantitative Data Summary

Table 1: Effect of Vasodilators on Cerebral Artery Characteristics

Compound Dose Change in Cross-Sectional Area (CSA) Change in Blood Flow Velocity Change in Total Blood Flow Reference
Nitroglycerin 0.4 mg (sublingual) Increase Decrease No significant change

| this compound | Not Specified | Increase | Not Specified | Increase | Not applicable |

Table 2: Inhibitory Concentrations of Antithrombotic Agents on Platelet Aggregation

Compound Inducer IC50 (concentration for 50% inhibition) Reference

| Trapidil | ADP, Arachidonic Acid, Thrombin, Thromboxane A2 | 139 µM - 251 µM | |

Experimental Protocols

Protocol 1: In Vitro Vasodilation Assay using Isolated Arterial Rings

This protocol is a general method for assessing the vasodilatory effect of a compound on isolated arterial segments.

  • Tissue Preparation:

    • Humanely euthanize the experimental animal (e.g., rat, rabbit) according to approved institutional protocols.

    • Carefully dissect the desired artery (e.g., thoracic aorta, mesenteric artery) and place it in cold, oxygenated Krebs-Henseleit (K-H) buffer.

    • Under a dissecting microscope, remove excess connective and adipose tissue.

    • Cut the artery into rings of 2-3 mm in length.

  • Mounting:

    • Mount the arterial rings in an organ bath containing K-H buffer maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

    • Attach one end of the ring to a fixed support and the other to an isometric force transducer.

  • Equilibration and Viability Check:

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 g for rat aorta).

    • Replace the K-H buffer every 15-20 minutes.

    • To check for viability, induce contraction with a high concentration of potassium chloride (e.g., 60 mM KCl).

    • Wash out the KCl and allow the rings to return to baseline.

  • Vasodilation Assay:

    • Pre-constrict the arterial rings with a vasoconstrictor such as phenylephrine or norepinephrine to achieve a stable submaximal contraction (e.g., 60-80% of the KCl-induced contraction).

    • Once a stable plateau is reached, add this compound in a cumulative manner (i.e., increasing concentrations without washing out the previous concentration).

    • Record the relaxation response at each concentration.

  • Data Analysis:

    • Express the relaxation at each concentration as a percentage of the pre-constriction induced by the vasoconstrictor.

    • Plot the concentration-response curve and calculate the EC50 (the concentration of this compound that produces 50% of the maximal relaxation).

Visualizations

Viquidil_Vasodilation_Pathway cluster_EC Endothelial Cell cluster_SMC Smooth Muscle Cell This compound This compound Receptor Putative Receptor This compound->Receptor binds? eNOS_inactive eNOS (inactive) Receptor->eNOS_inactive activates eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO converts L_Arginine L-Arginine L_Arginine->eNOS_active sGC_inactive sGC (inactive) NO->sGC_inactive diffuses and activates sGC_active sGC (active) sGC_inactive->sGC_active GTP GTP sGC_active->GTP catalyzes cGMP cGMP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG activates Ca_decrease [Ca2+]i Decrease PKG->Ca_decrease leads to Relaxation Relaxation (Vasodilation) Ca_decrease->Relaxation caption Proposed this compound Vasodilation Pathway

Caption: Proposed signaling pathway for this compound-induced vasodilation.

Troubleshooting_Workflow start Unexpected Experimental Result q1 Is the issue related to cell viability/proliferation in non-target cells? start->q1 a1 Investigate off-target ion channel effects. - Run dose-response - Use ion channel controls q1->a1 Yes q2 Is there high variability in vasodilation assays? q1->q2 No end Problem Resolved a1->end a2 Check for compound precipitation and pH effects. - Use hydrochloride salt - Prepare fresh stock in DMSO - Verify buffer pH q2->a2 Yes q3 Does the compound interfere with a fluorescence assay? q2->q3 No a2->end a3 Test for intrinsic compound fluorescence. - Run compound-only control - Subtract background - Switch to non-fluorescent assay q3->a3 Yes unresolved Consult further literature on quinidine isomers q3->unresolved No a3->end

Caption: Troubleshooting workflow for this compound experimental artifacts.

References

Addressing Viquidil off-target effects in research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing potential off-target effects of Viquidil in a research setting. Given that this compound is an older compound, comprehensive data on its molecular off-targets may be limited. The following troubleshooting guides and FAQs are designed to help you design robust experiments and interpret your results accurately.

Frequently Asked Questions (FAQs)

Q1: What is the known primary mechanism of action for this compound?

This compound is primarily classified as a peripheral and cerebral vasodilator. Its effects are linked to the relaxation of smooth muscle in blood vessels, which increases blood flow. The precise molecular targets responsible for this action are not as extensively characterized as those of more modern drugs. It is believed to enhance cerebral metabolism and has been used in the management of cerebrovascular disorders.

Q2: My experimental results with this compound are inconsistent with its known function. Could off-target effects be responsible?

Yes, unexpected or inconsistent results are a common indicator of potential off-target effects. This compound, like many small molecules, may interact with multiple cellular proteins beyond its intended target. These interactions can lead to unforeseen biological responses in your specific experimental model. It is crucial to perform validation experiments to confirm that the observed phenotype is a direct result of the intended on-target activity.

Q3: What are some initial steps to control for off-target effects in my experiments?

To begin controlling for off-target effects, you should:

  • Perform dose-response experiments: Establish the minimal concentration of this compound required to achieve the desired effect. Off-target effects are often more prominent at higher concentrations.

  • Use a structurally unrelated compound: If possible, use a compound with a different chemical scaffold that is known to target the same primary pathway. If both compounds produce the same phenotype, it is more likely to be an on-target effect.

  • Include positive and negative controls: These are essential for interpreting your data. For example, a negative control could be a vehicle-treated group, while a positive control could be a known modulator of the pathway of interest.

Q4: How can I identify the specific off-targets of this compound in my system?

Identifying specific off-targets often requires specialized techniques. Some common approaches include:

  • Proteomic-based methods: Techniques like cellular thermal shift assay (CETSA) or affinity-based proteomics can identify proteins that physically interact with this compound in cells or cell lysates.

  • Kinase profiling: If you suspect this compound might be interacting with protein kinases, in vitro kinase screening panels can test its activity against hundreds of different kinases.

  • Genetic approaches: Techniques like CRISPR/Cas9-based genetic screens can help identify genes that, when knocked out, mimic or block the effects of this compound, potentially revealing its targets.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue Possible Cause Recommended Action
High Cell Toxicity at Expected Efficacious Doses 1. Off-target cytotoxic effects. 2. The chosen cell line is particularly sensitive. 3. Issues with this compound solubility or stability in media.1. Perform a detailed dose-response curve to determine the EC50 for the desired effect and the CC50 for cytotoxicity. 2. Test this compound in multiple cell lines to assess the specificity of the toxic effect. 3. Verify the solubility and stability of your this compound stock and working solutions.
Discrepancy Between In Vitro and In Vivo Results 1. Differences in this compound metabolism between the cell culture and the whole organism. 2. Poor bioavailability or tissue distribution in the in vivo model. 3. Engagement of off-targets that are not present or relevant in the in vitro system.1. Investigate the metabolic stability of this compound in your in vivo model. 2. Perform pharmacokinetic studies to determine the concentration of this compound in the target tissue. 3. Consider using more complex in vitro models, such as 3D organoids, that better recapitulate the in vivo environment.
Observed Phenotype Does Not Match Genetic Knockdown of the Hypothesized Target 1. The phenotype is caused by an off-target effect of this compound. 2. This compound may be acting on a different target within the same pathway. 3. The genetic knockdown did not sufficiently reduce the target protein levels.1. Conduct rescue experiments: overexpress the intended target in the presence of this compound and see if the phenotype is reversed. 2. Use orthogonal methods to validate the target, such as using another small molecule inhibitor with a different chemical structure. 3. Confirm the efficiency of your genetic knockdown using methods like Western blotting or qPCR.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to assess the binding of a ligand to its target protein in a cellular environment. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

Methodology:

  • Cell Treatment: Treat your cells of interest with this compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Heating: Heat the cell lysates at a range of temperatures (e.g., 40-70°C).

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.

Visualizations

Signaling Pathways and Experimental Workflows

G Hypothetical Off-Target Signaling Pathway for this compound cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway This compound This compound Target_A Primary Target (e.g., Vasodilation-related protein) This compound->Target_A Inhibits Target_B Off-Target Kinase B This compound->Target_B Inhibits Effect_A Desired Cellular Effect (e.g., Smooth Muscle Relaxation) Target_A->Effect_A Leads to Effect_B Unintended Cellular Effect (e.g., Apoptosis) Target_B->Effect_B Activates

Caption: Hypothetical signaling pathway illustrating how this compound could have both on-target and off-target effects.

G Experimental Workflow for Off-Target Identification A Observe Unexpected Phenotype with this compound Treatment B Perform Dose-Response and Cytotoxicity Assays A->B C Use Orthogonal Controls (e.g., structurally different compound) B->C D Hypothesize Off-Target Effect C->D E Proteomic Profiling (e.g., CETSA, Affinity-MS) D->E Biochemical Approach F Genetic Validation (e.g., CRISPR screen, Rescue experiments) D->F Genetic Approach G Identify and Validate Novel Off-Target E->G F->G

Caption: A workflow for identifying and validating potential off-target effects of a research compound like this compound.

G Troubleshooting Logic for Unexpected Results Start Unexpected Result Observed Check_Concentration Is this compound concentration in the expected range? Start->Check_Concentration Check_Controls Are controls (positive/negative) behaving as expected? Check_Concentration->Check_Controls Yes High_Concentration High concentration may induce off-target effects. -> Lower concentration. Check_Concentration->High_Concentration No Control_Issue Troubleshoot experimental setup, reagents, and cell line. Check_Controls->Control_Issue No Investigate_Off_Target Result is likely due to an on- or off-target effect. -> Proceed with validation. Check_Controls->Investigate_Off_Target Yes

Caption: A logical diagram to guide troubleshooting when unexpected experimental results are obtained with this compound.

Improving the bioavailability of Viquidil for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the bioavailability of Viquidil for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physicochemical properties?

A1: this compound, also known as Quinotoxine, is an isomer of Quinidine and is recognized as a cerebral vasodilator with antithrombotic activity.[1][2] Its chemical formula is C20H24N2O2 with a molecular weight of 324.42 g/mol .[3] While its aqueous solubility is not definitively reported, its hydrochloride salt form is noted to have enhanced water solubility and stability.[1][2] One source describes this compound as a quaternary ammonium compound with water solubility. The calculated XLogP3 value is approximately 3.9, suggesting moderate lipophilicity.

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC20H24N2O2
Molecular Weight324.42 g/mol
XLogP3~3.9
DescriptionIsomer of Quinidine, cerebral vasodilator
Salt FormHydrochloride salt has enhanced water solubility

Q2: What are the potential challenges in achieving adequate bioavailability for this compound in in vivo studies?

A2: Based on its physicochemical properties, the primary challenge is likely related to its solubility. While the hydrochloride salt is more water-soluble, the free base may have limited aqueous solubility, which can lead to poor dissolution and subsequent low oral bioavailability. Its moderate lipophilicity (XLogP3 ~3.9) is generally favorable for membrane permeability, but poor solubility can be the rate-limiting step for absorption.

Q3: What is the Biopharmaceutical Classification System (BCS) and where might this compound be classified?

A3: The Biopharmaceutical Classification System (BCS) categorizes drugs into four classes based on their aqueous solubility and intestinal permeability, which helps in predicting their oral bioavailability.

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

Without experimental data, an exact BCS classification for this compound is not possible. However, given its potential solubility challenges and moderate lipophilicity suggesting good permeability, this compound could potentially be a BCS Class II compound. For such compounds, bioavailability is often limited by the dissolution rate.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your in vivo experiments with this compound.

Problem 1: Poor or inconsistent drug exposure in plasma after oral administration.

  • Possible Cause: Low aqueous solubility of this compound leading to poor dissolution and absorption.

  • Troubleshooting Steps:

    • Utilize the Hydrochloride Salt: Whenever possible, use this compound hydrochloride, as it is reported to have better water solubility and stability.

    • Formulation with Co-solvents: Prepare a vehicle using a mixture of solvents to enhance solubility. A common approach for preclinical studies involves a multi-component system.

      Example In Vivo Formulation Protocol:

      ComponentPercentageRole
      DMSO10%Initial solubilizing agent
      PEG30040%Co-solvent
      Tween-805%Surfactant/Emulsifier
      Saline45%Vehicle
      This formulation has been suggested for achieving a clear solution of this compound at ≥ 2.08 mg/mL.
    • Particle Size Reduction (Micronization/Nanonization): If you are working with the solid form, reducing the particle size can increase the surface area for dissolution. This is a common strategy for improving the bioavailability of poorly soluble drugs.

    • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility. A suggested formulation includes 20% SBE-β-CD in saline.

Experimental Protocol: Preparation of a Co-solvent Formulation

  • Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • Vehicle Preparation: In a sterile container, add 400 µL of PEG300.

  • Drug Addition: To the PEG300, add 100 µL of the this compound DMSO stock solution and mix thoroughly.

  • Surfactant Addition: Add 50 µL of Tween-80 and vortex until the solution is clear and homogenous.

  • Final Volume Adjustment: Add 450 µL of saline to bring the total volume to 1 mL. Mix well.

  • Administration: The final solution should be clear. If any precipitation is observed, gentle warming or sonication may be used to aid dissolution. Administer the formulation to the animal model at the desired dose.

Problem 2: Precipitation of this compound upon dilution of a stock solution in an aqueous buffer or vehicle.

  • Possible Cause: this compound is poorly soluble in aqueous media, and a high concentration DMSO stock may "crash out" when diluted.

  • Troubleshooting Steps:

    • Stepwise Dilution: Instead of a single large dilution, perform a stepwise dilution, adding the aqueous phase to the organic stock slowly while vortexing.

    • Use of Surfactants: Incorporate a surfactant like Tween-80 or Cremophor EL into the final vehicle to help maintain the drug in solution.

    • pH Adjustment: The solubility of quinoline derivatives can be pH-dependent. Assess the solubility of this compound at different pH values to determine if adjusting the vehicle's pH can improve solubility.

Logical Workflow for Formulation Development

G cluster_0 Initial Assessment cluster_1 Formulation Strategy cluster_2 In Vitro Evaluation cluster_3 In Vivo Study cluster_4 Outcome A Characterize this compound (Solubility, Permeability Estimate) B Low Solubility Identified A->B C Select Bioavailability Enhancement Technique B->C D Co-solvent/Surfactant System C->D Option 1 E Complexation (Cyclodextrin) C->E Option 2 F Particle Size Reduction C->F Option 3 G Prepare Formulation D->G E->G F->G H Assess Formulation Stability (e.g., visual inspection for precipitation) G->H I Administer to Animal Model H->I J Pharmacokinetic Analysis (Plasma Concentration vs. Time) I->J K Improved Bioavailability? J->K L Yes: Proceed with Studies K->L Success M No: Re-evaluate Formulation K->M Failure M->C

Caption: Workflow for improving this compound's in vivo bioavailability.

Signaling Pathway (Hypothesized Mechanism of Action)

As a cerebral vasodilator, this compound's mechanism may involve pathways leading to smooth muscle relaxation in cerebral blood vessels. While the precise signaling cascade is not detailed in the provided search results, a general pathway for vasodilation is illustrated below.

G This compound This compound Receptor Target Receptor (e.g., on endothelial or smooth muscle cells) This compound->Receptor SecondMessenger Second Messenger Cascade (e.g., ↑cAMP or ↑cGMP) Receptor->SecondMessenger MLCK_inactivation Inhibition of Myosin Light Chain Kinase (MLCK) SecondMessenger->MLCK_inactivation MLCP_activation Activation of Myosin Light Chain Phosphatase (MLCP) SecondMessenger->MLCP_activation Dephosphorylation Dephosphorylation of Myosin Light Chains MLCK_inactivation->Dephosphorylation MLCP_activation->Dephosphorylation Relaxation Smooth Muscle Relaxation (Vasodilation) Dephosphorylation->Relaxation

Caption: Hypothesized signaling pathway for this compound-induced vasodilation.

References

Viquidil Technical Support Center: Troubleshooting Degradation in Experimental Setups

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Viquidil Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability and degradation of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound, also known as Quinotoxine, is a cerebral vasodilator agent and an isomer of Quinidine.[1][2] It belongs to the quinoline class of compounds.[3][4] Its hydrochloride salt is often used in research due to its enhanced water solubility and stability.[1] Key properties to be aware of during experimental design include its hygroscopic nature and sensitivity to light.

Q2: What are the recommended storage conditions for this compound?

To ensure stability, this compound and its hydrochloride salt should be stored at -20°C in a tightly sealed container, protected from light. For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, under nitrogen and protected from light.

Q3: What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of its quinoline core and its isomer Quinidine, the following degradation pathways are plausible:

  • Oxidation: The quinoline ring is susceptible to oxidation. This can occur at the nitrogen atom to form a this compound N-oxide, or on the aromatic rings, potentially leading to hydroxylated derivatives or even ring opening under harsh conditions. Quinidine, an isomer, is known to be metabolized by cytochrome P450 enzymes (primarily CYP3A4) to form hydroxylated metabolites.

  • Photodegradation: Exposure to light, particularly UV irradiation, can lead to degradation. For quinoline compounds, this can result in the formation of hydroxylated products and ring-opened species such as aminobenzaldehydes.

  • Hydrolysis: Although generally stable, under strong acidic or basic conditions, hydrolysis of certain functional groups could occur, though this compound lacks readily hydrolyzable groups like esters or amides in its core structure.

Below is a diagram illustrating a hypothetical degradation pathway for this compound based on known quinoline chemistry.

Viquidil_Degradation This compound This compound Oxidation Oxidation (e.g., H₂O₂, light, trace metals) This compound->Oxidation Photodegradation Photodegradation (UV light) This compound->Photodegradation Hydrolysis Hydrolysis (Strong Acid/Base) This compound->Hydrolysis N_Oxide This compound N-Oxide Oxidation->N_Oxide Major Hydroxylated Hydroxylated this compound Oxidation->Hydroxylated Minor Photodegradation->Hydroxylated Major Ring_Opened Ring-Opened Products (e.g., Aminobenzaldehyde derivatives) Photodegradation->Ring_Opened Possible Other_Degradants Other Minor Degradants Hydrolysis->Other_Degradants Condition Dependent

Hypothetical this compound Degradation Pathways

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Problem Potential Cause Recommended Solution
Inconsistent or lower-than-expected experimental results. This compound Degradation: The compound may have degraded due to improper storage or handling.1. Verify Storage: Ensure this compound and its solutions have been stored at the recommended -20°C or -80°C, protected from light. 2. Prepare Fresh Solutions: this compound is hygroscopic; prepare solutions fresh for each experiment whenever possible. 3. Perform Quality Control: Use an analytical technique like HPLC to check the purity of your this compound stock.
Precipitate formation in aqueous solutions. Low Solubility of this compound Base: The free base of this compound has lower aqueous solubility than the hydrochloride salt. pH Effects: Changes in buffer pH could cause the protonated, more soluble form to convert to the less soluble free base.1. Use this compound Hydrochloride: For aqueous buffers, use the hydrochloride salt for better solubility. 2. Control pH: Maintain a slightly acidic pH in your buffer system to ensure this compound remains in its protonated, more soluble form. 3. Consider Co-solvents: If using the free base, consider using a small percentage of a co-solvent like DMSO, followed by dilution into the aqueous buffer.
Discoloration of this compound powder or solutions (yellowing/browning). Photodegradation or Oxidation: Exposure to light or air can cause degradation, leading to colored byproducts.1. Protect from Light: Store this compound powder and solutions in amber vials or wrap containers in aluminum foil. 2. Inert Atmosphere: For long-term storage of solutions, consider purging the vial with an inert gas like nitrogen or argon before sealing.
Unexpected peaks in chromatograms (HPLC, LC-MS). Presence of Degradation Products: These peaks may correspond to N-oxides, hydroxylated forms, or other degradation products.1. Conduct Forced Degradation Study: Perform a forced degradation study (see protocol below) to generate potential degradation products and identify their retention times. 2. Use Mass Spectrometry: Use LC-MS to determine the mass of the unknown peaks and compare them to the expected masses of potential degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is a general guideline for intentionally degrading this compound to identify potential degradation products and to establish a stability-indicating analytical method.

Objective: To generate this compound degradation products under various stress conditions.

Materials:

  • This compound (or this compound hydrochloride)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC-UV or HPLC-MS system

  • Photostability chamber

Methodology:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of this compound stock solution with 0.1 M HCl and 1 M HCl in separate vials. Keep one set at room temperature and another at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of this compound stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Keep one set at room temperature and another at 60°C for 24 hours.

    • Oxidation: Mix equal volumes of this compound stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid this compound powder and the stock solution at 60°C for 48 hours.

    • Photodegradation: Expose the solid this compound powder and the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.

  • Sample Analysis:

    • After the specified time, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze the samples by a validated HPLC or LC-MS method.

    • Compare the chromatograms of the stressed samples with that of a non-stressed control sample to identify degradation peaks.

The following diagram outlines the workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1M & 1M HCl) Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base Base Hydrolysis (0.1M & 1M NaOH) Base->Neutralize Oxidation Oxidation (3% H₂O₂) Dilute Dilute all Samples Oxidation->Dilute Thermal Thermal (60°C) Thermal->Dilute Photo Photolytic (UV Light) Photo->Dilute Start This compound Stock Solution (1 mg/mL) Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Neutralize->Dilute Analyze HPLC / LC-MS Analysis Dilute->Analyze Compare Compare to Control & Identify Degradants Analyze->Compare

Forced Degradation Experimental Workflow
Protocol 2: HPLC Method for this compound Stability Assessment

Objective: To provide a starting point for developing an HPLC method to separate this compound from its potential degradation products.

Instrumentation:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: Acetonitrile

  • Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds (degradation products may have different polarities). A suggested starting gradient could be:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

Flow Rate: 1.0 mL/min Injection Volume: 10 µL Column Temperature: 30°C Detection Wavelength: this compound has a quinoline chromophore, so a UV wavelength in the range of 230-280 nm should be appropriate. An initial wavelength to try is 254 nm.

Method Validation: The method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose (i.e., it is a stability-indicating method).

The following diagram illustrates the logical relationship for troubleshooting unexpected HPLC results.

HPLC_Troubleshooting Start Unexpected Peak(s) in HPLC Chromatogram IsPeakInBlank Is the peak present in the blank injection? Start->IsPeakInBlank SolventImpurity Source is likely solvent or system contamination. IsPeakInBlank->SolventImpurity Yes IsPeakSmall Is the peak area small (<0.1%)? IsPeakInBlank->IsPeakSmall No MinorImpurity Likely a minor impurity from synthesis. IsPeakSmall->MinorImpurity Yes DegradationSuspected Potential Degradation Product IsPeakSmall->DegradationSuspected No RunForcedDegradation Run Forced Degradation Study (Protocol 1) DegradationSuspected->RunForcedDegradation CompareRetentionTimes Compare retention times of unknown peak with stressed samples. RunForcedDegradation->CompareRetentionTimes Identified Degradant Identified CompareRetentionTimes->Identified Match Found Unknown Unknown Compound. Requires further characterization (e.g., LC-MS). CompareRetentionTimes->Unknown No Match

References

Viquidil Cytotoxicity Assessment and Mitigation: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on the specific cytotoxic profile of Viquidil is limited. This compound, a cerebral vasodilator, has documented antithrombotic activity.[1][2][3][4] This guide provides a comprehensive framework for assessing the cytotoxicity of a research compound like this compound, incorporating established methodologies and troubleshooting advice applicable to in vitro cytotoxicity studies.

Frequently Asked Questions (FAQs)

Q1: What is the first step in assessing the cytotoxicity of this compound?

A1: The initial step is to determine the optimal cell seeding density and establish a dose-response curve. This involves exposing a chosen cell line to a range of this compound concentrations to identify the concentration at which 50% of the cells are no longer viable (IC50). This foundational data is crucial for designing subsequent mechanistic studies.

Q2: Which cell lines are appropriate for testing this compound's cytotoxicity?

A2: The choice of cell line should be guided by the intended therapeutic application of this compound. For a cerebral vasodilator, relevant cell lines could include endothelial cells (like HUVECs or bEnd.3), neuronal cells (like SH-SY5Y), or glial cells. The selection should be based on the specific research question being addressed.

Q3: How can I differentiate between apoptosis and necrosis induced by this compound?

A3: To distinguish between these two modes of cell death, it is recommended to use an Annexin V and Propidium Iodide (PI) assay. Annexin V binds to phosphatidylserine, which is exposed on the outer cell membrane during early apoptosis, while PI can only enter cells with compromised membranes, a characteristic of late apoptosis and necrosis. Flow cytometry is the preferred method for analyzing the stained cells.

Q4: What strategies can be employed to mitigate this compound-induced cytotoxicity?

A4: Mitigation strategies for drug-induced toxicity can involve several approaches. These may include co-administration with a cytoprotective agent, modification of the this compound molecule to reduce its toxic effects, or the use of a targeted drug delivery system to minimize off-target effects. The specific strategy will depend on the identified mechanism of cytotoxicity.

Troubleshooting Guides

This section addresses common issues encountered during in vitro cytotoxicity assays.

Issue Potential Cause(s) Troubleshooting Steps
High Variability Between Replicate Wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
Low Signal or No Response in MTT/MTS Assay - Low metabolic activity of the chosen cell line- Insufficient incubation time- Cell number is too low- Confirm the metabolic activity of your cell line.- Optimize the incubation time for formazan formation (typically 1-4 hours).- Perform a cell titration experiment to determine the optimal seeding density.
High Background in LDH Assay - LDH present in the serum of the culture medium- Mechanical damage to cells during handling- Contamination- Use a low-serum or serum-free medium for the assay period.- Handle cells gently; avoid vigorous pipetting.- Ensure aseptic techniques to prevent microbial contamination.
Unexpected Results with Annexin V/PI Staining - Inappropriate compensation settings on the flow cytometer- Loss of adherent cells during harvesting- Use single-stained controls to set up proper compensation.- Collect the supernatant containing floating apoptotic cells before trypsinizing adherent cells.

Experimental Protocols

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.

  • Materials:

    • 96-well tissue culture plates

    • This compound stock solution

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in SDS)

  • Procedure:

    • Seed cells in a 96-well plate at a pre-determined optimal density and incubate overnight.

    • Treat cells with various concentrations of this compound and incubate for the desired exposure time (e.g., 24, 48, 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

  • Materials:

    • 96-well tissue culture plates

    • This compound stock solution

    • Serum-free cell culture medium

    • LDH assay kit (containing substrate, cofactor, and dye)

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Replace the medium with serum-free medium containing different concentrations of this compound. Include controls for spontaneous LDH release (no treatment) and maximum LDH release (cell lysis).

    • Incubate for the desired duration.

    • Transfer a portion of the cell culture supernatant to a new 96-well plate.

    • Add the LDH assay reaction mixture according to the manufacturer's instructions.

    • Incubate for up to 30 minutes at room temperature, protected from light.

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • This compound stock solution

    • Annexin V-FITC (or other fluorochrome)

    • Propidium Iodide (PI)

    • 1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

    • Flow cytometer

  • Procedure:

    • Treat cells with this compound for the desired time.

    • Harvest the cells, including any floating cells from the supernatant.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add Annexin V conjugate and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry as soon as possible.

Data Presentation

Quantitative data from cytotoxicity assays should be summarized in a clear and structured format.

Table 1: Cytotoxicity of this compound on Various Cell Lines (Hypothetical Data)

Cell LineAssayIncubation Time (hours)IC50 (µM)
HUVECMTT24150.5 ± 12.3
HUVECMTT4885.2 ± 9.8
SH-SY5YMTT24210.8 ± 15.1
SH-SY5YMTT48130.4 ± 11.5
bEnd.3LDH24> 500
bEnd.3LDH48350.7 ± 25.6

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cell Seeding treatment Incubation with this compound cell_culture->treatment compound_prep This compound Dilution compound_prep->treatment mtt MTT Assay treatment->mtt ldh LDH Assay treatment->ldh annexin Annexin V/PI Assay treatment->annexin data_analysis IC50 Calculation & Statistical Analysis mtt->data_analysis ldh->data_analysis annexin->data_analysis signaling_pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis troubleshooting_tree start High Variability in MTT Assay? q1 Is cell suspension homogenous? start->q1 a1_yes Check pipetting technique. q1->a1_yes Yes a1_no Gently resuspend cells before seeding. q1->a1_no No q2 Are you avoiding edge wells? a1_yes->q2 a2_yes Review data for other outliers. q2->a2_yes Yes a2_no Use inner wells or add PBS to outer wells. q2->a2_no No

References

Validation & Comparative

Viquidil vs. Quinidine: A Comparative Analysis for the Research Professional

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the pharmacodynamic, pharmacokinetic, and mechanistic profiles of Viquidil and Quinidine, presenting available experimental data and outlining key research protocols.

This guide offers a detailed comparative analysis of this compound (also known as Quinotoxine or Quinicine) and Quinidine, two isomeric cinchona alkaloids. While Quinidine has a long-established history as a Class IA antiarrhythmic agent, this compound has been explored for its cerebral vasodilator and antithrombotic properties, in addition to its own antiarrhythmic potential. This document is intended for researchers, scientists, and drug development professionals, providing a structured overview of the current scientific knowledge on these two compounds.

At a Glance: Key Property Comparison

PropertyThis compound (Quinotoxine/Quinicine)Quinidine
Primary Therapeutic Indication Cerebral Vasodilator, AntithromboticAntiarrhythmic (Atrial and Ventricular Arrhythmias)[1][2]
Mechanism of Action Likely similar to Quinidine (prolongation of refractory period, decreased conduction velocity); Cerebral vasodilator and antithrombotic mechanisms not fully elucidated.[3]Class IA Antiarrhythmic: Blocks fast inward sodium (INa) and various potassium currents, prolonging the action potential duration.[2]
Clinical Data Availability Limited, primarily preclinical animal studies.Extensive clinical trial data available.
Synonyms Quinotoxine, Quinicine-

Pharmacokinetic Profile

Table 1: Pharmacokinetic Parameters of Quinidine

ParameterValueSpeciesNotes
Bioavailability (Oral) 70-85%[2]HumanVaries with salt form; Quinidine sulfate is ~70%, while gluconate is 70-80%.
Time to Peak Plasma Concentration (Tmax) ~6 hours (extended-release sulfate)Human3-5 hours for extended-release gluconate.
Volume of Distribution (Vd) 2-3 L/kgHumanReduced in congestive heart failure (~0.5 L/kg) and increased in liver cirrhosis (3-5 L/kg).
Protein Binding 80-88%HumanPrimarily to α1-acid glycoprotein and albumin.
Metabolism Hepatic (50-90%), primarily by CYP3A4.HumanMajor active metabolite is 3-hydroxyquinidine.
Elimination Half-life (t1/2) 6-8 hoursHuman (Adults)3-4 hours in pediatric patients.
Clearance 3-5 mL/min/kgHuman (Adults)May be two to three times faster in pediatric patients.

Pharmacodynamic Properties

Antiarrhythmic Effects

An animal study directly comparing Quinicine (this compound) and Quinidine demonstrated that both compounds possess antiarrhythmic properties against ouabain-induced arrhythmias. The study suggested a similar mechanism of action, namely the prolongation of the refractory period and a decrease in atrial and atrioventricular conduction velocities.

Table 2: Comparative Antiarrhythmic Effects (Preclinical)

EffectThis compound (Quinicine)QuinidineAnimal Model
Prevention of Ouabain-induced Arrhythmia DemonstratedDemonstratedGuinea Pig, Dog
Curative Action on Ouabain-induced Arrhythmia DemonstratedDemonstratedGuinea Pig, Dog
Prolongation of Refractory Period ImpliedEstablished-
Diminution of Conduction Velocity ImpliedEstablished-

In humans, Quinidine's effects on the electrocardiogram (ECG) are well-characterized, including the prolongation of the QRS and QTc intervals. The extent of QTc prolongation has been shown to be concentration-dependent and can be influenced by factors such as left ventricular function.

Cerebral Vasodilator and Antithrombotic Effects of this compound

This compound is described as a cerebral vasodilator, though the precise mechanism of this action is not well-documented in the available literature. Cerebral vasodilators generally act to increase blood flow to the brain, which can be beneficial in conditions of cerebrovascular insufficiency.

This compound has also been noted for its antithrombotic activity, suggesting an inhibitory effect on platelet aggregation. The specific pathways targeted by this compound to achieve this effect require further investigation.

Signaling Pathways and Mechanisms of Action

Antiarrhythmic Mechanism of Quinidine (and likely this compound)

Quinidine exerts its antiarrhythmic effect primarily by blocking voltage-gated ion channels in the cardiac myocytes. This action prolongs the effective refractory period and reduces the speed of conduction, thereby suppressing re-entrant arrhythmias.

Quinidine_Mechanism Quinidine Quinidine Na_Channel Fast Na+ Channel (INa) Quinidine->Na_Channel Blocks K_Channel K+ Channels (IKr, IKs, etc.) Quinidine->K_Channel Blocks Phase0 Phase 0 Depolarization (Reduced Slope) Na_Channel->Phase0 AP_Duration Action Potential Duration (Prolonged) K_Channel->AP_Duration Conduction Conduction Velocity (Decreased) Phase0->Conduction ERP Effective Refractory Period (Increased) AP_Duration->ERP Antiarrhythmia Suppression of Re-entrant Arrhythmias ERP->Antiarrhythmia Conduction->Antiarrhythmia

Quinidine's antiarrhythmic mechanism of action.
Postulated Cerebral Vasodilator Mechanism

The mechanism by which this compound induces cerebral vasodilation is not definitively established. However, common pathways for cerebral vasodilators involve influencing vascular smooth muscle tone.

Cerebral_Vasodilation This compound This compound Vascular_Smooth_Muscle Cerebral Vascular Smooth Muscle This compound->Vascular_Smooth_Muscle Acts on Relaxation Relaxation Vascular_Smooth_Muscle->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation CBF Increased Cerebral Blood Flow Vasodilation->CBF

General pathway for cerebral vasodilation.
Potential Antithrombotic Mechanism

This compound's antithrombotic activity likely involves the inhibition of platelet aggregation, a key process in thrombus formation.

Antithrombotic_Mechanism This compound This compound Platelet_Aggregation Platelet Aggregation This compound->Platelet_Aggregation Inhibits Thrombus_Formation Thrombus Formation Platelet_Aggregation->Thrombus_Formation Antithrombotic_Effect Antithrombotic Effect Thrombus_Formation->Antithrombotic_Effect

Simplified pathway of antithrombotic action.

Experimental Protocols

Ouabain-Induced Arrhythmia Model in Guinea Pigs

This model is utilized to assess the antiarrhythmic potential of test compounds.

  • Animal Model: Albino guinea pigs of either sex (350-450 g).

  • Anesthesia: Pentobarbitone sodium (60 mg/kg, intraperitoneally).

  • Procedure:

    • Animals are anesthetized and artificial respiration is maintained.

    • The right jugular vein is cannulated for drug infusion.

    • A baseline ECG (Lead II) is recorded.

    • Ouabain solution (e.g., 80 µg/mL) is continuously infused at a set rate (e.g., 100 µ g/min ).

    • The dose of ouabain required to induce ventricular premature beats, ventricular fibrillation, and cardiac arrest is determined.

  • Drug Testing:

    • Prophylactic: The test compound (e.g., this compound or Quinidine) is administered intravenously at various doses before the start of the ouabain infusion.

    • Therapeutic: The test compound is administered after the onset of stable ouabain-induced arrhythmias.

  • Endpoints: The amount of ouabain required to induce arrhythmias and the ability of the test compound to prevent or terminate these arrhythmias are measured.

Ouabain_Arrhythmia_Protocol Start Anesthetized Guinea Pig Cannulation Cannulate Jugular Vein Start->Cannulation ECG_Baseline Record Baseline ECG Cannulation->ECG_Baseline Drug_Admin Administer Test Compound (e.g., this compound/Quinidine) or Vehicle ECG_Baseline->Drug_Admin Ouabain_Infusion Infuse Ouabain Drug_Admin->Ouabain_Infusion Arrhythmia_Induction Monitor for Arrhythmia Onset Ouabain_Infusion->Arrhythmia_Induction Endpoints Measure Ouabain Dose to Induce Arrhythmia Arrhythmia_Induction->Endpoints

Workflow for ouabain-induced arrhythmia model.
Cerebral Blood Flow Measurement in Rabbits

This protocol is used to evaluate the effects of compounds on cerebral blood flow.

  • Animal Model: Conscious rabbits.

  • Procedure:

    • A permanent nylon catheter is inserted into the common carotid artery.

    • All branches of the common carotid artery except the internal carotid artery are ligated to ensure tracer delivery to the brain.

    • A radioactive tracer (e.g., 133Xe) is injected through the catheter.

    • The clearance of the tracer from the brain tissue is measured using external detectors.

  • Drug Testing: The test compound (e.g., this compound) is administered, and changes in cerebral blood flow are calculated based on the tracer clearance rate.

  • Endpoints: Cerebral blood flow is typically expressed in ml/min/100g of brain tissue.

CBF_Measurement_Protocol Start Conscious Rabbit with Carotid Catheter Drug_Admin Administer Test Compound (e.g., this compound) or Vehicle Start->Drug_Admin Tracer_Injection Inject Radioactive Tracer (e.g., 133Xe) Drug_Admin->Tracer_Injection Clearance_Measurement Measure Tracer Clearance from Brain Tracer_Injection->Clearance_Measurement CBF_Calculation Calculate Cerebral Blood Flow Clearance_Measurement->CBF_Calculation

Workflow for cerebral blood flow measurement.
Platelet Aggregation Assay

This in vitro assay assesses the antiplatelet activity of a compound.

  • Sample: Platelet-rich plasma (PRP) is prepared from whole blood.

  • Procedure:

    • PRP is placed in an aggregometer cuvette.

    • The test compound (e.g., this compound) or vehicle is added and incubated.

    • A platelet agonist (e.g., ADP, collagen, or arachidonic acid) is added to induce aggregation.

    • The change in light transmission through the PRP is measured over time, which corresponds to the degree of platelet aggregation.

  • Endpoints: The percentage of platelet aggregation inhibition by the test compound is calculated.

Platelet_Aggregation_Assay Start Prepare Platelet-Rich Plasma (PRP) Incubation Incubate PRP with Test Compound (e.g., this compound) or Vehicle Start->Incubation Aggregation_Induction Add Platelet Agonist Incubation->Aggregation_Induction Measurement Measure Light Transmission (Aggregation) Aggregation_Induction->Measurement Analysis Calculate % Inhibition Measurement->Analysis

Workflow for in vitro platelet aggregation assay.

Conclusion

Quinidine is a well-established Class IA antiarrhythmic with a comprehensive body of clinical and preclinical data. This compound, its isomer, presents an interesting profile with demonstrated antiarrhythmic effects in animal models, alongside cerebral vasodilator and antithrombotic activities. However, a significant gap in the scientific literature exists regarding the quantitative pharmacokinetic and pharmacodynamic properties of this compound in humans, as well as robust clinical trial data.

For researchers, this compound may represent a promising lead compound for the development of novel therapeutics, particularly for conditions requiring a combination of antiarrhythmic, cerebral vasodilatory, and antithrombotic effects. Further investigation is warranted to fully characterize its pharmacological profile and clinical potential. This guide serves as a foundational resource, summarizing the current knowledge and highlighting areas for future research.

References

An In-depth Comparative Analysis of Viquidil and Other Cerebral Vasodilators

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant disparity in the extent of research and clinical data for Viquidil when compared to other established cerebral vasodilators. While this compound is identified as a cerebral vasodilator with antithrombotic properties, a detailed understanding of its mechanism of action and robust comparative efficacy data against other agents are notably absent in publicly accessible research. This guide, therefore, summarizes the known information on this compound and provides a comparative overview of more extensively studied cerebral vasodilators, highlighting the current gaps in knowledge.

This compound: An Overview

This compound, also known as Quinotoxine, is classified as a cerebral vasodilator. It is an isomer of the antiarrhythmic drug quinidine.[1][2][3] Early research suggests that this compound possesses antithrombotic activity and can increase cerebral blood flow.[1] However, the specific signaling pathways and molecular targets through which this compound exerts its vasodilatory effects on cerebral vasculature are not well-documented in recent scientific literature. The limited available information prevents a detailed comparison with other drugs in its class.

Prominent Cerebral Vasodilators for Comparison

For the purpose of comparison, this guide will focus on two well-established cerebral vasodilators: Nimodipine and Vinpocetine . These drugs have been the subject of extensive research, and a considerable amount of experimental and clinical data is available regarding their mechanisms of action and therapeutic applications.

Nimodipine

Nimodipine is a dihydropyridine calcium channel blocker. Its primary mechanism of action involves the inhibition of L-type voltage-gated calcium channels in vascular smooth muscle cells.[4] This blockage prevents the influx of calcium ions, leading to smooth muscle relaxation and subsequent vasodilation. Nimodipine exhibits a relative selectivity for cerebral arteries, making it particularly useful in preventing and treating cerebral vasospasm, a common complication following subarachnoid hemorrhage.

Vinpocetine

Vinpocetine is a synthetic derivative of the vinca alkaloid vincamine. Its mechanism of action is multifactorial and includes:

  • Inhibition of phosphodiesterase type 1 (PDE1): This leads to an increase in cyclic guanosine monophosphate (cGMP) levels, promoting vasodilation.

  • Blockade of voltage-gated sodium channels: This can contribute to its neuroprotective effects.

  • Inhibition of IKKβ: This provides anti-inflammatory effects.

Vinpocetine is known to selectively increase cerebral blood flow and has been investigated for its potential cognitive-enhancing effects.

Comparative Data

Due to the lack of available experimental data for this compound, a direct quantitative comparison with Nimodipine and Vinpocetine is not feasible. The following table summarizes the key characteristics of Nimodipine and Vinpocetine based on existing research.

FeatureNimodipineVinpocetineThis compound
Drug Class Dihydropyridine Calcium Channel BlockerSynthetic derivative of VincamineIsomer of Quinidine
Primary Mechanism Blocks L-type voltage-gated calcium channels in vascular smooth muscle.Inhibits PDE1, leading to increased cGMP and vasodilation.Not well-established
Effect on Cerebral Blood Flow Increases cerebral blood flow, particularly effective in preventing vasospasm.Selectively increases cerebral blood flow.Increases cerebral blood flow.
Clinical Applications Prevention and treatment of cerebral vasospasm after subarachnoid hemorrhage.Treatment of cerebrovascular disorders and cognitive impairment.Historically used as a cerebral vasodilator.
Supporting Data Extensive clinical trials and meta-analyses demonstrating efficacy.Numerous preclinical and clinical studies on its effects on cerebral circulation and cognitive function.Limited to early preclinical studies.

Experimental Protocols

  • In vivo models: Measurement of cerebral blood flow in animal models (e.g., rabbits, rats) using techniques like laser Doppler flowmetry or microspheres following drug administration.

  • Ex vivo models: Isolated artery preparations (e.g., middle cerebral artery) mounted in myographs to measure isometric tension in response to vasoconstrictors and the vasodilatory effects of the drugs.

  • Cellular models: Patch-clamp electrophysiology on isolated vascular smooth muscle cells to study the effects on ion channel activity.

Signaling Pathways

The signaling pathways for Nimodipine and Vinpocetine are well-characterized.

Nimodipine Signaling Pathway

nimodipine_pathway Depolarization Depolarization L_type_Ca_channel L-type Ca2+ Channel Depolarization->L_type_Ca_channel Ca_influx Ca2+ Influx L_type_Ca_channel->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin MLCK_activation MLCK Activation Calmodulin->MLCK_activation Myosin_phosphorylation Myosin Phosphorylation MLCK_activation->Myosin_phosphorylation Vasoconstriction Vasoconstriction Myosin_phosphorylation->Vasoconstriction Nimodipine Nimodipine Nimodipine->L_type_Ca_channel Inhibits

Caption: Nimodipine inhibits L-type calcium channels, preventing vasoconstriction.

Vinpocetine Signaling Pathway

vinpocetine_pathway GTP GTP sGC Soluble Guanylate Cyclase GTP->sGC Activates cGMP cGMP sGC->cGMP PDE1 Phosphodiesterase 1 cGMP->PDE1 PKG Protein Kinase G cGMP->PKG GMP GMP PDE1->GMP Breaks down Vasodilation Vasodilation PKG->Vasodilation Vinpocetine Vinpocetine Vinpocetine->PDE1 Inhibits

References

Viquidil's Efficacy in Animal Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Viquidil's performance against other alternatives in preclinical animal models, supported by experimental data. This compound, a quinoline derivative, has demonstrated both cerebral vasodilator and antithrombotic properties. This document summarizes key quantitative findings, details experimental methodologies, and visualizes relevant pathways to aid in research and development.

Cerebral Vasodilator Efficacy: this compound vs. Papaverine

This compound has been shown to significantly increase cerebral blood flow (CBF). A key study in an animal model provides quantitative evidence of this effect, which can be compared with the known cerebral vasodilator, papaverine.

Table 1: Comparison of Cerebral Vasodilator Efficacy in Animal Models

DrugAnimal ModelDosageRoute of AdministrationKey Findings
This compound Rabbit5 mg/kgIntra-arterial- ~50% increase in Cerebral Blood Flow (CBF) (from 42 ml/100g/min to 65 ml/100g/min)[1] - Statistically significant (P < 0.02)[1]
Papaverine Rat2.0-2.5 mg/kgIntravenous- Significant increase in regional CBF in various brain regions (cerebral cortex, diencephalon, midbrain, cerebellum, pons, and medulla)
Experimental Protocols: Cerebral Blood Flow Measurement

This compound Study in Rabbits:

  • Animal Model: Artificially ventilated rabbits with a chronically implanted polyethylene catheter in one of the internal carotid arteries.

  • Methodology: The 85Krypton clearance technique was employed to measure CBF.

  • Procedure:

    • Two control measurements of CBF were taken before drug administration.

    • This compound (5 mg/kg) was administered via the implanted catheter.

    • CBF was measured at 10 and 40 minutes post-injection.

  • Data Analysis: Statistical significance was determined using the Wilcoxon matched-pair test.

Papaverine Study in Rats:

  • Animal Model: Anesthetized rats.

  • Methodology: The uptake of iodo[14C]antipyrine was used to measure regional CBF.

  • Procedure:

    • Papaverine HCl (2.0-2.5 mg/kg) was infused intravenously.

    • Regional CBF was determined in the cerebral cortex, diencephalon plus midbrain, cerebellum, pons, and medulla.

Cerebral Vasodilation Experimental Workflow

G cluster_0 Animal Preparation cluster_1 Experimental Procedure cluster_2 Data Acquisition & Analysis animal_prep Selection of Animal Model (e.g., Rabbit, Rat) anesthesia Anesthesia (if applicable) animal_prep->anesthesia surgery Surgical Preparation (e.g., Catheter Implantation) anesthesia->surgery baseline Baseline CBF Measurement surgery->baseline drug_admin Drug Administration (this compound or Papaverine) baseline->drug_admin post_drug_cbf Post-Drug CBF Measurement drug_admin->post_drug_cbf data_collection Data Collection post_drug_cbf->data_collection cbf_technique CBF Measurement Technique (e.g., 85Kr Clearance, [14C]antipyrine uptake) cbf_technique->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis

Workflow for Cerebral Blood Flow Experiments.

Antithrombotic Efficacy: this compound and Alternatives

This compound is also recognized for its antithrombotic activity. This section compares its performance with established antithrombotic agents like Trapidil and Aspirin in relevant animal models.

Table 2: Comparison of Antithrombotic Efficacy in Animal Models

DrugAnimal ModelThrombosis Induction ModelDosageKey Findings
This compound ---Antithrombotic activity has been reported, but specific quantitative in vivo data from animal models was not available in the reviewed literature.
Trapidil RatArterial Thrombosis30 and 100 mg/kg (oral)- Significantly inhibited arterial thrombosis [2] - More potent than Aspirin and Dipyridamole[2]
Aspirin RatArterial ThrombosisUp to 300 mg/kg (oral)- Mild antithrombotic activity [2]
Aspirin MouseTail Bleeding Time10.40 mg/kg (oral)- Significantly prolonged bleeding time to 369.38 seconds (vs. 102.88 seconds for placebo)
Experimental Protocols: Antithrombotic Activity Assessment

Trapidil vs. Aspirin in Rat Arterial Thrombosis Model:

  • Animal Model: Rats.

  • Methodology: An arterial thrombosis model was utilized to assess the antithrombotic effects.

  • Procedure:

    • Trapidil (30 and 100 mg/kg), Aspirin (up to 300 mg/kg), or Dipyridamole (up to 300 mg/kg) were administered orally.

    • Arterial thrombosis was induced.

    • The extent of thrombosis was evaluated.

Aspirin in Mouse Tail Bleeding Time Model:

  • Animal Model: Male DDW strain mice.

  • Methodology: The tail bleeding time was measured as an indicator of antiplatelet activity.

  • Procedure:

    • Aspirin (10.40 mg/kg) was administered orally for 12 days.

    • The tip of the tail was transected.

    • The time until bleeding ceased was recorded.

Antithrombosis Experimental Workflow

G cluster_0 Animal & Drug Preparation cluster_1 Experimental Procedure cluster_2 Endpoint Measurement animal_select Select Animal Model (e.g., Rat, Mouse) drug_prep Prepare Drug Solutions (this compound, Trapidil, Aspirin) animal_select->drug_prep drug_admin Drug Administration (Oral or IV) drug_prep->drug_admin thrombosis_induction Induce Thrombosis (e.g., Arterial Injury) drug_admin->thrombosis_induction observation Observation Period thrombosis_induction->observation thrombus_analysis Thrombus Analysis (e.g., Weight, Patency) observation->thrombus_analysis bleeding_time Bleeding Time Measurement observation->bleeding_time platelet_aggregation Platelet Aggregation Assay observation->platelet_aggregation

Workflow for Antithrombosis Experiments.

Mechanism of Action

This compound is a quinoline derivative. While the precise signaling pathways for its cerebral vasodilator and antithrombotic effects are not fully elucidated in the available literature, the general mechanisms of related compounds can provide some insight. Quinoline derivatives are known to exert a wide range of biological activities by interacting with various cellular targets.

Trapidil, a comparator antithrombotic agent, is known to inhibit platelet phosphodiesterase and thromboxane synthetase. This leads to an increase in cyclic AMP (cAMP) and a decrease in thromboxane A2, respectively, both of which contribute to the inhibition of platelet aggregation.

Postulated Signaling Pathway for Antithrombotic Action (Trapidil)

G cluster_0 Platelet Trapidil Trapidil PDE Phosphodiesterase (PDE) Trapidil->PDE inhibits TXS Thromboxane Synthetase Trapidil->TXS inhibits cAMP cAMP PDE->cAMP degrades TXA2 Thromboxane A2 TXS->TXA2 produces Aggregation Platelet Aggregation cAMP->Aggregation inhibits TXA2->Aggregation promotes

Trapidil's Antithrombotic Signaling Pathway.

References

Viquidil: A Comparative Analysis of its Vasodilatory Effects Against Synthetic Counterparts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the vasodilatory effects of Viquidil, a lesser-known cerebral vasodilator, with those of established synthetic vasodilators. Drawing upon available experimental data, this document outlines the proposed mechanisms of action, presents quantitative comparisons, and details the experimental protocols utilized in these assessments.

Introduction to this compound

This compound, an isomer of the antiarrhythmic drug quinidine, has been identified as a cerebral vasodilator with antithrombotic properties.[1][2] Early research has demonstrated its capacity to significantly increase cerebral blood flow, suggesting its potential in managing cerebrovascular insufficiency.[3] This guide aims to contextualize the vasodilatory effects of this compound by comparing it with well-characterized synthetic vasodilators.

Quantitative Comparison of Vasodilatory Effects

The following table summarizes the available quantitative data on the effects of this compound and selected synthetic vasodilators on cerebral blood flow (CBF) in rabbits. It is important to note that these data are compiled from different studies and do not represent a direct head-to-head comparison under identical experimental conditions.

Compound Dosage Effect on Cerebral Blood Flow (CBF) Animal Model Methodology
This compound 5 mg/kg (intra-arterial)~50% increaseRabbit85Krypton clearance technique
Papaverine 2.0-2.5 mg/kg (intravenous)Significant increase (region-dependent)RatIodo[14C]antipyrine uptake
Verapamil 0.3-1 mg/kgIncrease in local blood flowRabbitHydrogen clearance method
Nimodipine 0.1-0.06 mg/kgIncrease in local blood flowRabbitHydrogen clearance method

Proposed Mechanism of Action and Signaling Pathways

Direct experimental evidence detailing the specific signaling pathway of this compound is limited. However, based on its structural relationship to quinidine and its observed effects, a plausible mechanism can be inferred.

This compound: An Inferred Mechanism

As an isomer of quinidine, this compound's vasodilatory action is likely multifaceted, potentially involving:

  • Direct Smooth Muscle Relaxation: Similar to papaverine, this compound may directly act on vascular smooth muscle cells, leading to relaxation and vasodilation.[3] The precise molecular targets for this action are not yet elucidated but could involve modulation of intracellular calcium levels or inhibition of phosphodiesterases.

  • Alpha-Adrenergic Antagonism: Quinidine is known to exhibit alpha-adrenergic blocking activity, which contributes to its vasodilatory effects.[4] By antagonizing the effects of norepinephrine on α1-adrenoceptors on vascular smooth muscle, this compound may inhibit vasoconstriction and promote vasodilation.

The antithrombotic activity of this compound has also been noted, which may be mediated by the inhibition of platelet function through mechanisms such as phosphodiesterase inhibition or interference with thromboxane synthesis.

Below is a diagram illustrating the proposed signaling pathways for this compound's vasodilatory and antithrombotic effects.

Viquidil_Mechanism cluster_vasodilation Vasodilation cluster_direct Direct Smooth Muscle Relaxation cluster_alpha Alpha-Adrenergic Antagonism cluster_antithrombotic Antithrombotic Effect Viquidil_V This compound PDE Phosphodiesterase (PDE) (Inhibited) Viquidil_V->PDE inhibits cAMP ↑ cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA MLCP Myosin Light Chain Phosphatase (MLCP) Activation PKA->MLCP Relaxation_D Smooth Muscle Relaxation MLCP->Relaxation_D NE Norepinephrine Alpha1R α1-Adrenergic Receptor NE->Alpha1R activates PLC Phospholipase C (PLC) Activation Alpha1R->PLC Viquidil_A This compound Viquidil_A->Alpha1R blocks IP3 ↑ IP3 & DAG PLC->IP3 Ca2_release ↑ Intracellular Ca2+ IP3->Ca2_release Contraction Smooth Muscle Contraction Ca2_release->Contraction Viquidil_T This compound Platelet_Agg Platelet Aggregation Viquidil_T->Platelet_Agg inhibits

Proposed mechanisms of this compound.
Synthetic Vasodilators: A Comparative Overview

Alpha-blockers, such as phentolamine and prazosin, induce vasodilation by competitively inhibiting the binding of norepinephrine to α1-adrenoceptors on vascular smooth muscle. This action blocks the phospholipase C-IP3/DAG signaling cascade, preventing the release of intracellular calcium and subsequent muscle contraction.

Alpha_Blocker_Pathway NE Norepinephrine Alpha1R α1-Adrenergic Receptor NE->Alpha1R activates Gq Gq protein Alpha1R->Gq Alpha_Blocker Alpha-Blocker Alpha_Blocker->Alpha1R blocks PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_Release Ca2+ Release from SR IP3_DAG->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction

Alpha-adrenergic antagonist signaling pathway.

Nitrates, such as sodium nitroprusside, are potent vasodilators that act by releasing nitric oxide (NO). NO diffuses into vascular smooth muscle cells and activates soluble guanylate cyclase (sGC). This leads to an increase in cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG). PKG activation results in a cascade of events that decrease intracellular calcium and desensitize the contractile machinery to calcium, leading to vasodilation.

Nitrate_Pathway Nitrate Nitrate (e.g., Sodium Nitroprusside) NO Nitric Oxide (NO) Nitrate->NO releases sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates GTP GTP sGC->GTP converts cGMP cGMP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG activates Ca_Decrease ↓ Intracellular Ca2+ PKG->Ca_Decrease Relaxation Smooth Muscle Relaxation Ca_Decrease->Relaxation

Nitrate vasodilator signaling pathway.

Calcium channel blockers (CCBs) like verapamil induce vasodilation by inhibiting the influx of extracellular calcium through L-type voltage-gated calcium channels in vascular smooth muscle cells. This reduction in intracellular calcium concentration prevents the activation of calmodulin and myosin light chain kinase, thereby inhibiting muscle contraction and promoting relaxation.

CCB_Pathway Depolarization Membrane Depolarization L_type_Ca_Channel L-type Ca2+ Channel Depolarization->L_type_Ca_Channel opens Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx CCB Calcium Channel Blocker (e.g., Verapamil) CCB->L_type_Ca_Channel blocks Ca_Calmodulin Ca2+-Calmodulin Complex Ca_Influx->Ca_Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK activates Contraction Smooth Muscle Contraction MLCK->Contraction

Calcium channel blocker signaling pathway.

Experimental Protocols

The primary method cited for quantifying the vasodilatory effect of this compound on cerebral blood flow is the 85Krypton Clearance Technique .

85Krypton Clearance Technique for Cerebral Blood Flow Measurement

This technique is an application of the Fick principle for measuring blood flow in an organ.

Principle: An inert, lipid-soluble radioactive tracer, 85Krypton, dissolved in saline, is introduced into the arterial supply of the brain. The tracer rapidly diffuses into the brain tissue until a state of equilibrium is approached. The subsequent washout of the tracer from the brain tissue is monitored by external detectors. The rate of washout is proportional to the blood flow through that region.

Generalized Protocol:

  • Animal Preparation: The experimental animal (e.g., a rabbit) is anesthetized and instrumented for the measurement of physiological parameters such as arterial blood pressure and blood gases. A catheter is placed in the internal carotid artery for the administration of the tracer.

  • Tracer Administration: A saline solution containing 85Krypton is infused through the intra-arterial catheter for a short duration.

  • Clearance Monitoring: Following the cessation of the infusion, the clearance of 85Krypton from the cerebral cortex is monitored using a radiation detector (e.g., a Geiger-Müller tube or a scintillation detector) placed over the skull.

  • Data Analysis: The clearance curve, representing the decrease in radioactivity over time, is recorded. This curve is typically analyzed using a two-compartment model, which distinguishes between the fast-clearing gray matter and the slower-clearing white matter. The blood flow is calculated from the slope of the clearance curve.

  • Drug Administration: For pharmacological studies, baseline CBF is measured before the administration of the vasoactive agent (e.g., this compound). The drug is then administered, and CBF is measured again at specific time points to determine its effect.

Krypton_Clearance_Workflow Start Start Animal_Prep Animal Preparation (Anesthesia, Catheterization) Start->Animal_Prep Baseline_CBF Baseline CBF Measurement (85Kr Infusion & Clearance) Animal_Prep->Baseline_CBF Drug_Admin Administer this compound or Synthetic Vasodilator Baseline_CBF->Drug_Admin Post_Drug_CBF Post-Drug CBF Measurement (85Kr Infusion & Clearance) Drug_Admin->Post_Drug_CBF Data_Analysis Data Analysis (Compare Baseline vs. Post-Drug CBF) Post_Drug_CBF->Data_Analysis End End Data_Analysis->End

Experimental workflow for CBF measurement.

Conclusion

This compound demonstrates significant cerebral vasodilatory effects, with available data suggesting an efficacy comparable to some synthetic vasodilators. However, a comprehensive understanding of its mechanism of action and a direct comparative assessment against modern synthetic agents are lacking. Its potential dual action as a direct smooth muscle relaxant and an alpha-adrenergic antagonist, inferred from its structural similarity to quinidine, warrants further investigation. The antithrombotic properties of this compound may offer an additional therapeutic advantage in the context of cerebrovascular diseases. Future research should focus on elucidating the precise molecular targets and signaling pathways of this compound and conducting direct comparative studies with current standard-of-care vasodilators to fully ascertain its therapeutic potential.

References

In-depth Analysis of Viquidil's Antithrombotic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a significant challenge in providing a contemporary, data-rich comparison of Viquidil's antithrombotic effects. The primary research on this topic dates back to the 1970s, and access to the full experimental details and quantitative data from these seminal studies is limited in publicly available databases. Consequently, a direct and detailed comparison with modern antithrombotic agents, supported by robust experimental data, cannot be fully realized at this time.

This compound, an isomer of quinidine, has been identified as a cerebral vasodilator with potential antithrombotic properties.[1][2][3] Early research suggests that its mechanism of action is linked to the inhibition of platelet aggregation. However, the signaling pathways and the precise molecular targets involved in this process have not been extensively elucidated in the accessible literature.

Historical Data on this compound's Antithrombotic Activity

The foundational research on this compound's antithrombotic effects is primarily centered around a few key studies from the 1970s. These studies indicated that this compound could inhibit the aggregation of blood platelets, a critical step in the formation of blood clots.

Key Findings from Early Studies:

  • Inhibition of Platelet Aggregation: Research by Lecrubier et al. (1972) first described the effect of this compound on the aggregation of blood platelets.[1][2]

  • Antithrombotic Activity: A subsequent study by Sim et al. (1979) further investigated and confirmed the antithrombotic activity of this compound.

  • Cerebral Vasodilation: De Valois (1973) demonstrated that this compound increases cerebral blood flow in rabbits, highlighting its vasodilatory properties.

Despite these initial findings, a thorough analysis of the reproducibility of these effects is hampered by the lack of access to the full experimental protocols and raw quantitative data. To construct a detailed comparative guide, information such as dose-response curves, IC50 values for platelet aggregation inhibition, and specifics of the thrombosis models used would be essential.

Comparison with Alternative Antithrombotic Agents

A direct comparison of this compound with current antithrombotic drugs is challenging due to the significant gap in research. Modern antithrombotic therapies are characterized by well-defined mechanisms of action and extensive clinical trial data, which are not available for this compound in the public domain.

For context, a brief overview of the mechanisms of some established antithrombotic agents is provided below.

Table 1: Mechanism of Action of Selected Antithrombotic Agents

Drug ClassExample(s)Mechanism of Action
Cyclooxygenase (COX) Inhibitors AspirinIrreversibly inhibits COX-1, thereby blocking the formation of thromboxane A2, a potent platelet activator.
ADP (P2Y12) Receptor Antagonists Clopidogrel, Prasugrel, TicagrelorBlock the P2Y12 receptor on platelets, preventing ADP-mediated platelet activation and aggregation.
Glycoprotein IIb/IIIa Inhibitors Abciximab, Eptifibatide, TirofibanInhibit the final common pathway of platelet aggregation by blocking the binding of fibrinogen to the GP IIb/IIIa receptor.
Anticoagulants (Factor Xa Inhibitors) Rivaroxaban, ApixabanDirectly inhibit Factor Xa, a key enzyme in the coagulation cascade, thereby reducing thrombin generation and fibrin formation.
Anticoagulants (Direct Thrombin Inhibitors) DabigatranDirectly inhibits thrombin, the final enzyme in the coagulation cascade that converts fibrinogen to fibrin.

Experimental Protocols: A Methodological Gap

Detailed experimental protocols from the original this compound studies are not available in the reviewed literature. For a comprehensive guide, the following methodological details would be necessary:

  • In Vitro Platelet Aggregation Assays:

    • Source of platelets (human, animal).

    • Platelet preparation methods (platelet-rich plasma, washed platelets).

    • Agonists used to induce aggregation (e.g., ADP, collagen, thrombin) and their concentrations.

    • Method of detection (e.g., light transmission aggregometry).

    • This compound concentrations tested.

  • In Vivo Thrombosis Models:

    • Animal species and strain.

    • Method of inducing thrombosis (e.g., ferric chloride-induced arterial thrombosis, venous thrombosis models).

    • Dosage and administration route of this compound.

    • Endpoint measurements (e.g., thrombus weight, time to occlusion).

Signaling Pathways and Visualization

Without detailed mechanistic studies, a specific signaling pathway for this compound's action cannot be definitively diagrammed. However, a general representation of platelet activation pathways that are common targets for antithrombotic drugs can be visualized.

Platelet_Activation_Pathway cluster_agonists Platelet Agonists cluster_receptors Platelet Receptors cluster_signaling Intracellular Signaling cluster_response Platelet Response Thrombin Thrombin PAR1_4 PAR1/4 Thrombin->PAR1_4 Collagen Collagen GPVI GPVI Collagen->GPVI ADP ADP P2Y12 P2Y12 ADP->P2Y12 TXA2_agonist Thromboxane A2 TP TP TXA2_agonist->TP PLC PLC Activation PAR1_4->PLC GPVI->PLC PI3K PI3K Activation P2Y12->PI3K TP->PLC Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Shape_Change Shape Change Ca_mobilization->Shape_Change Granule_Secretion Granule Secretion Ca_mobilization->Granule_Secretion GPIIbIIIa_activation GPIIb/IIIa Activation PI3K->GPIIbIIIa_activation COX1 COX-1 TXA2_synthesis Thromboxane A2 Synthesis COX1->TXA2_synthesis Granule_Secretion->ADP TXA2_synthesis->TXA2_agonist Aggregation Aggregation GPIIbIIIa_activation->Aggregation This compound This compound (Hypothesized) This compound->PLC Inhibits? This compound->Ca_mobilization Inhibits?

Caption: General platelet activation pathways targeted by antithrombotic drugs.

The diagram above illustrates the general signaling pathways involved in platelet activation. It is hypothesized that this compound may interfere with one or more of these steps, but further research is needed to confirm its precise mechanism.

Conclusion and Future Directions

The existing literature provides preliminary evidence for the antithrombotic effects of this compound, likely mediated through the inhibition of platelet aggregation. However, the age of this research and the lack of publicly accessible, detailed data make it impossible to conduct a rigorous, quantitative comparison with contemporary antithrombotic agents.

For researchers and drug development professionals, this compound may represent a historical lead compound. To assess its true potential and the reproducibility of its antithrombotic effects, a modern re-evaluation would be required. This would involve:

  • In vitro studies to confirm its effects on platelet aggregation using current methodologies and to elucidate its mechanism of action on a molecular level.

  • In vivo studies in standardized animal models of thrombosis to determine its efficacy and safety profile.

  • Comparative studies against currently approved antithrombotic agents to benchmark its performance.

Without such new data, any assessment of this compound's antithrombotic properties remains speculative and based on historical, and not fully accessible, research.

References

Comparative Analysis of Viquidil's Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

A Cross-Validation Guide for Researchers in Drug Development

This guide provides a comparative analysis of the proposed mechanism of action for Viquidil, a cerebral vasodilator and antithrombotic agent. Its performance is contrasted with two alternative drugs, Ifenprodil and Dipyridamole, which exhibit different and more clearly defined mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, offering a concise overview of the current understanding, supporting experimental data, and detailed methodologies for key experiments.

Introduction

This compound is recognized for its dual therapeutic benefits of enhancing cerebral blood flow and preventing thrombus formation. However, its precise molecular mechanism remains an area of active investigation. This guide explores the potential pathways through which this compound may exert its effects, drawing comparisons with the well-characterized mechanisms of Ifenprodil, a non-competitive NMDA receptor antagonist, and Dipyridamole, a phosphodiesterase and adenosine reuptake inhibitor. By presenting this comparative data, we aim to facilitate a deeper understanding of this compound's pharmacological profile and guide future research.

Comparative Overview of Mechanisms of Action

The therapeutic effects of this compound, Ifenprodil, and Dipyridamole are achieved through distinct molecular pathways. While this compound's mechanism is not fully elucidated, it is hypothesized to involve modulation of leukotriene receptors, phosphodiesterase (PDE) inhibition, and/or regulation of intracellular calcium levels, given its structural similarity to quinidine.

Ifenprodil primarily acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with high affinity for the GluN2B subunit. This antagonism is central to its neuroprotective and cerebral anti-ischemic properties.[1][2][3]

Dipyridamole exerts its effects through a dual mechanism: it inhibits various phosphodiesterase (PDE) enzymes, leading to an increase in cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), and it blocks the cellular reuptake of adenosine.[4] These actions result in vasodilation and inhibition of platelet aggregation.

The following table summarizes the key mechanistic features and available quantitative data for each compound.

Drug Primary Target(s) Mechanism of Action Key Quantitative Data
This compound Leukotriene Receptor (Hypothesized), Phosphodiesterase (Hypothesized), Calcium Channels (Hypothesized)Putative antagonist at leukotriene receptors. Potential inhibition of phosphodiesterases and modulation of intracellular calcium, based on its relation to quinidine.No specific quantitative data for this compound is currently available in the public domain.
Ifenprodil NMDA Receptor (GluN2B subunit)Non-competitive antagonist of the NMDA receptor.IC50: 130-340 nM for high-affinity component. Ki: 10 nM. KD: 24.8 nM (rat native receptors), 33.5 nM (human recombinant receptors).
Dipyridamole Phosphodiesterases (PDE5, PDE6, PDE8, PDE10, PDE11), Adenosine Transporter (ENT1, ENT2)Inhibition of PDE enzymes, leading to increased cAMP and cGMP. Inhibition of adenosine reuptake, increasing extracellular adenosine.IC50 (PDEs): 0.9 µM (PDE5), 0.38 µM (PDE6), 4.5 µM (PDE8), 0.45 µM (PDE10), 0.37 µM (PDE11). IC50 (ENT1): 144.8 nM. Ki (ENT1): 8.18 nM.

Signaling Pathways and Experimental Workflows

To visually compare the mechanisms of action, the following diagrams illustrate the signaling pathways for each drug and a general workflow for their investigation.

This compound: Hypothesized Signaling Pathways

Viquidil_Mechanism cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound LR Leukotriene Receptor This compound->LR Antagonism (?) PDE Phosphodiesterase (PDE) This compound->PDE Inhibition (?) Ca_Channel Calcium Channel This compound->Ca_Channel Blockade (?) Leukotriene_Effect Modulation of Inflammatory Response LR->Leukotriene_Effect cAMP_cGMP ↑ cAMP / cGMP PDE->cAMP_cGMP Prevents breakdown Ca_Influx ↓ Ca²⁺ Influx / Release Ca_Channel->Ca_Influx Vasodilation Cerebral Vasodilation Leukotriene_Effect->Vasodilation cAMP_cGMP->Vasodilation Platelet_Aggregation ↓ Platelet Aggregation cAMP_cGMP->Platelet_Aggregation Ca_Influx->Vasodilation

Caption: Hypothesized signaling pathways for this compound.

Ifenprodil: NMDA Receptor Antagonism Pathway

Ifenprodil_Mechanism cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space Ifenprodil Ifenprodil NMDA_R NMDA Receptor (GluN2B subunit) Ifenprodil->NMDA_R Non-competitive Antagonism Ca_Influx ↓ Ca²⁺ Influx NMDA_R->Ca_Influx Excitotoxicity ↓ Neuronal Excitotoxicity Ca_Influx->Excitotoxicity Neuroprotection Neuroprotection & Cerebral Anti-Ischemia Excitotoxicity->Neuroprotection Glutamate Glutamate Glutamate->NMDA_R

Caption: Mechanism of action of Ifenprodil.

Dipyridamole: PDE Inhibition and Adenosine Reuptake Blockade

Dipyridamole_Mechanism cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_extracellular Extracellular Space Dipyridamole Dipyridamole PDE Phosphodiesterase (PDE) Dipyridamole->PDE Inhibition Adenosine_Transporter Adenosine Transporter Dipyridamole->Adenosine_Transporter Blockade cAMP_cGMP ↑ cAMP / cGMP PDE->cAMP_cGMP Prevents breakdown Adenosine ↑ Adenosine Adenosine_Transporter->Adenosine Inhibits reuptake Vasodilation Vasodilation cAMP_cGMP->Vasodilation Platelet_Aggregation ↓ Platelet Aggregation cAMP_cGMP->Platelet_Aggregation Adenosine->Vasodilation Adenosine->Platelet_Aggregation

Caption: Mechanism of action of Dipyridamole.

Experimental Workflow for Mechanism of Action Studies

Experimental_Workflow Start Hypothesized Mechanism In_Vitro In Vitro Assays Start->In_Vitro Binding_Assay Receptor Binding Assay In_Vitro->Binding_Assay Enzyme_Assay Enzyme Inhibition Assay In_Vitro->Enzyme_Assay Functional_Assay Cell-based Functional Assay (e.g., Ca²⁺ imaging, cAMP/cGMP) In_Vitro->Functional_Assay Data_Analysis Data Analysis & Mechanism Confirmation Binding_Assay->Data_Analysis Enzyme_Assay->Data_Analysis In_Vivo In Vivo Models Functional_Assay->In_Vivo CBF_Model Cerebral Blood Flow Model (e.g., rodent) In_Vivo->CBF_Model Thrombosis_Model Thrombosis Model (e.g., ferric chloride) In_Vivo->Thrombosis_Model CBF_Model->Data_Analysis Thrombosis_Model->Data_Analysis

Caption: General experimental workflow.

Detailed Experimental Protocols

The following are summaries of established protocols for key experiments relevant to the mechanisms of action of this compound and its comparators.

Cerebral Blood Flow (CBF) Measurement

Principle: To quantify the rate of blood delivery to the brain tissue. This can be achieved through various imaging techniques.

Protocol Summary (using Laser Doppler Flowmetry):

  • Animal Preparation: Anesthetize the subject animal (e.g., rat or mouse) and secure it in a stereotaxic frame.

  • Surgical Procedure: Expose the skull and thin a small area over the region of interest (e.g., parietal cortex) to create a cranial window.

  • Probe Placement: Position the laser Doppler probe over the thinned skull area, ensuring it is perpendicular to the brain surface.

  • Baseline Measurement: Record baseline CBF for a stable period (e.g., 10-15 minutes).

  • Drug Administration: Administer the test compound (this compound, Ifenprodil, or Dipyridamole) intravenously or intraperitoneally.

  • Post-Dose Measurement: Continuously record CBF for a defined period post-administration to observe changes from baseline.

  • Data Analysis: Express CBF changes as a percentage of the baseline reading.

Platelet Aggregation Assay

Principle: To measure the ability of platelets to aggregate in response to an agonist, and the inhibitory effect of a test compound.

Protocol Summary (Light Transmission Aggregometry):

  • Blood Collection: Draw whole blood from a healthy donor into a tube containing an anticoagulant (e.g., 3.2% sodium citrate).

  • Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP.

  • Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP, which is used as a reference (100% aggregation).

  • Assay Procedure:

    • Pipette a standardized volume of PRP into a cuvette with a stir bar.

    • Place the cuvette in an aggregometer and set the baseline with PRP (0% aggregation) and the endpoint with PPP (100% aggregation).

    • Add the test compound (this compound or Dipyridamole) or vehicle control and incubate for a short period.

    • Add a platelet agonist (e.g., ADP, collagen, or arachidonic acid) to induce aggregation.

  • Data Recording and Analysis: Record the change in light transmission over time. The percentage of aggregation is calculated, and the inhibitory effect of the test compound is determined by comparing it to the vehicle control.

NMDA Receptor Binding Assay

Principle: To determine the affinity of a test compound (e.g., Ifenprodil) for the NMDA receptor.

Protocol Summary (Radioligand Binding Assay):

  • Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) in a suitable buffer and centrifuge to isolate the membrane fraction containing the NMDA receptors.

  • Binding Reaction: In a reaction tube, combine the membrane preparation, a radiolabeled ligand specific for the NMDA receptor (e.g., [³H]ifenprodil), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture at a specific temperature for a set time to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Phosphodiesterase (PDE) Inhibition Assay

Principle: To measure the ability of a test compound (e.g., Dipyridamole) to inhibit the enzymatic activity of a specific PDE isozyme.

Protocol Summary (Colorimetric Assay):

  • Enzyme and Substrate Preparation: Prepare a reaction buffer containing a purified recombinant PDE enzyme and its substrate (cAMP or cGMP).

  • Inhibitor Addition: Add varying concentrations of the test compound to the reaction mixture.

  • Enzymatic Reaction: Initiate the reaction and incubate at a specific temperature for a set time. The PDE will hydrolyze the cyclic nucleotide to its corresponding monophosphate.

  • Detection: Add a secondary enzyme (e.g., alkaline phosphatase) that dephosphorylates the nucleotide monophosphate, releasing a phosphate group. This phosphate can be detected by a colorimetric reagent (e.g., malachite green), where the color intensity is proportional to the amount of phosphate produced.

  • Measurement: Measure the absorbance at a specific wavelength using a spectrophotometer.

  • Data Analysis: Plot the percentage of PDE activity against the concentration of the test compound to determine the IC50 value.

Conclusion

This comparative guide highlights the current understanding of this compound's mechanism of action in the context of two alternative drugs with well-defined pharmacological profiles. While the precise molecular targets of this compound remain to be definitively identified, the proposed involvement of leukotriene receptors, phosphodiesterase inhibition, and/or calcium channel modulation provides a rational basis for further investigation. The detailed experimental protocols provided herein offer a framework for the systematic cross-validation of these hypotheses. Future research focused on generating quantitative data for this compound's interaction with these potential targets will be crucial for a more complete understanding of its therapeutic effects and for guiding the development of novel cerebrovascular and antithrombotic agents.

References

A Comparative Analysis of Viquidil and Other Quinoline Alkaloids in Vasodilation and Antithrombotic Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline alkaloids represent a diverse class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities.[1][2] This guide provides a comparative study of Viquidil, a quinoline alkaloid, against other notable quinoline alkaloids, with a focus on its cerebral vasodilator and antithrombotic properties. This compound, an isomer of quinidine, has demonstrated significant effects on cerebral blood flow and platelet aggregation, positioning it as a compound of interest for cerebrovascular and thrombotic disorders.[3][4] This document synthesizes available experimental data to offer a comparative perspective on its performance.

Comparative Data on Vasodilator and Antithrombotic Effects

The following tables summarize the quantitative data on the cerebral vasodilator and antiplatelet aggregation effects of this compound and other selected quinoline and isoquinoline alkaloids. It is important to note that a direct head-to-head comparative study for all listed compounds under identical experimental conditions is not available in the current literature. The data presented is compiled from various studies and should be interpreted with this in mind.

CompoundAnimal ModelMethodDosage/ConcentrationChange in Cerebral Blood Flow (CBF)Reference
This compound Rabbit85Krypton clearance technique5 mg/kg body weight (intra-arterial)~50% increase [3]
Quinidine HumanVenous occlusion plethysmography8 mg/kg body weight (intravenous)Decrease in forearm vascular resistance (vasodilation)

Table 1: Comparative Cerebral Vasodilator Effects. This table presents the available data on the cerebral vasodilator effects of this compound and its isomer, Quinidine.

CompoundPlatelet SourceAgonistIC50 ValueReference
Clopidogrel (Reference) Washed Human PlateletsADP (6 µM)1.9 ± 0.3 µM
Papaverine (Isoquinoline) Whole Human BloodArachidonic Acid26.9 ± 12.2 µM
Bulbocapnine (Isoquinoline) Whole Human BloodArachidonic Acid30.7 ± 5.4 µM
Fisetin (Flavonoid) Rabbit PlateletsArachidonic Acid22 µM
Kaempferol (Flavonoid) Rabbit PlateletsArachidonic Acid20 µM
Quercetin (Flavonoid) Rabbit PlateletsArachidonic Acid13 µM

Experimental Protocols

Cerebral Blood Flow Measurement in Rabbits (85Krypton Clearance Technique)

This protocol outlines the methodology used to determine the effect of this compound on cerebral blood flow in rabbits.

  • Animal Preparation: Conscious rabbits are used. A thin polyethylene catheter is chronically implanted in one of the internal carotid arteries for the injection of the isotope into the cerebral circulation.

  • Ventilation: At the time of measurement, the animals are artificially ventilated to maintain a stable arterial PCO2.

  • Baseline Measurement: Two control measurements of Cerebral Blood Flow (CBF) are taken before the administration of the drug.

  • Isotope Injection: A saline solution of 85Krypton is injected into the intracarotid catheter.

  • Clearance Monitoring: The clearance of the isotope from the brain tissue is monitored using external detectors. The rate of clearance is proportional to the blood flow.

  • Drug Administration: this compound is administered via the implanted catheter at a specified dose (e.g., 5 mg/kg body weight).

  • Post-Dose Measurement: CBF is measured at specific time points after drug administration (e.g., 10 and 40 minutes) to determine the effect of the compound.

  • Data Analysis: The clearance curves are analyzed to calculate the cerebral blood flow in ml/100g/min.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol describes a standard method for assessing the in vitro antiplatelet activity of compounds.

  • Blood Collection: Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

  • Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to obtain platelet-rich plasma.

  • Platelet-Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a high speed (e.g., 2000 x g for 15 minutes) to obtain platelet-poor plasma, which is used as a reference (100% aggregation).

  • Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standard concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

  • Aggregation Measurement:

    • A sample of PRP is placed in a cuvette with a magnetic stir bar and warmed to 37°C in an aggregometer.

    • The baseline light transmission is set using PRP (0% aggregation) and PPP (100% aggregation).

    • The test compound (e.g., a quinoline alkaloid) or vehicle is added to the PRP and incubated for a specific period.

    • A platelet agonist (e.g., ADP, arachidonic acid, collagen) is added to induce aggregation.

    • The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.

  • Data Analysis: The percentage of aggregation inhibition is calculated by comparing the aggregation in the presence of the test compound to that of the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of platelet aggregation) is then determined.

Signaling Pathways and Mechanisms of Action

The precise signaling pathway for this compound's cerebral vasodilator and antithrombotic effects is not fully elucidated in the available literature. However, based on its chemical similarity to quinidine and the known mechanisms of other vasodilators and antiplatelet agents, a plausible mechanism can be proposed.

Proposed Vasodilator Signaling Pathway of this compound

This compound's vasodilator effect is likely mediated through pathways that lead to the relaxation of vascular smooth muscle cells. This can involve the modulation of intracellular second messengers like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Quinidine, its isomer, is known to cause vasodilation directly and by blocking alpha-receptors.

Vasodilator_Pathway This compound This compound VascularSmoothMuscleCell Vascular Smooth Muscle Cell This compound->VascularSmoothMuscleCell Acts on AlphaReceptor α-Adrenergic Receptor This compound->AlphaReceptor Blocks AdenylylCyclase Adenylyl Cyclase This compound->AdenylylCyclase Potentially Stimulates cAMP ↑ cAMP AdenylylCyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_inhibition Inhibition of Myosin Light Chain Kinase (MLCK) PKA->MLCK_inhibition Leads to Relaxation Vasodilation (Relaxation) MLCK_inhibition->Relaxation

Caption: Proposed vasodilator signaling pathway of this compound.

Proposed Antiplatelet Signaling Pathway of this compound

The antithrombotic activity of this compound likely stems from its ability to inhibit platelet aggregation. This can be achieved by interfering with various signaling pathways within the platelet, potentially involving the modulation of cAMP and cGMP levels, which are known to inhibit platelet activation.

Antiplatelet_Pathway cluster_platelet Platelet This compound This compound Platelet_Activation Platelet Activation (e.g., via ADP, Thromboxane A2) This compound->Platelet_Activation Inhibits Adenylyl_Cyclase Adenylyl Cyclase This compound->Adenylyl_Cyclase May Stimulate Guanylyl_Cyclase Guanylyl Cyclase This compound->Guanylyl_Cyclase May Stimulate Aggregation_Inhibition Inhibition of Platelet Aggregation cAMP_increase ↑ cAMP Adenylyl_Cyclase->cAMP_increase cGMP_increase ↑ cGMP Guanylyl_Cyclase->cGMP_increase PKA PKA Activation cAMP_increase->PKA PKG PKG Activation cGMP_increase->PKG Ca_decrease ↓ Intracellular Ca²⁺ PKA->Ca_decrease PKG->Ca_decrease Ca_decrease->Aggregation_Inhibition

Caption: Proposed antiplatelet signaling pathway of this compound.

Experimental Workflow for Comparative Analysis

The following diagram illustrates a logical workflow for a comprehensive comparative study of this compound and other quinoline alkaloids.

Experimental_Workflow cluster_0 Compound Selection cluster_1 In Vivo Studies cluster_2 In Vitro Studies cluster_3 Data Analysis and Comparison Compound_Selection Select this compound and other Quinoline Alkaloids Cerebral_Blood_Flow Cerebral Blood Flow Assay (e.g., Rabbit Model) Compound_Selection->Cerebral_Blood_Flow Thrombosis_Model In Vivo Thrombosis Model (e.g., Ferric Chloride-induced) Compound_Selection->Thrombosis_Model Platelet_Aggregation Platelet Aggregation Assay (IC50 Determination) Compound_Selection->Platelet_Aggregation Signaling_Assay cAMP/cGMP Measurement Compound_Selection->Signaling_Assay Data_Analysis Quantitative Comparison of: - % CBF Change - IC50 Values - cAMP/cGMP Levels Cerebral_Blood_Flow->Data_Analysis Thrombosis_Model->Data_Analysis Platelet_Aggregation->Data_Analysis Signaling_Assay->Data_Analysis

Caption: Experimental workflow for comparative analysis.

Conclusion

This compound demonstrates significant potential as a cerebral vasodilator and antithrombotic agent. The available data indicates a substantial increase in cerebral blood flow in animal models. While direct comparative quantitative data with other quinoline alkaloids is limited, the known antiplatelet effects of the quinoline class suggest this compound's promise in this area. Further head-to-head comparative studies are warranted to fully elucidate its therapeutic potential relative to other quinoline alkaloids. The proposed signaling pathways involving cAMP and cGMP provide a framework for future mechanistic investigations. The detailed experimental protocols provided herein can serve as a foundation for such comparative research, ultimately aiding in the development of novel therapeutic strategies for cerebrovascular and thrombotic diseases.

References

Evaluating the Specificity of Viquidil's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of Viquidil (also known as Desclidium) with other relevant therapeutic agents. The focus is on the specificity of its actions as a cerebral vasodilator and antiplatelet agent, supported by available experimental data.

Overview of this compound's Biological Activity

This compound is identified as a cerebral vasodilator with antithrombotic properties.[1] It is an isomer of Quinidine. While its precise mechanisms of action are not extensively detailed in recent literature, early studies have provided some insights into its effects. One source has suggested a potential interaction with leukotriene receptors, though this has not been widely substantiated in available research.

The primary therapeutic indications for this compound have been related to improving cerebral blood flow in cases of cerebrovascular insufficiency. Its antithrombotic activity suggests an additional role in preventing blood clot formation.

Comparative Analysis of Cerebral Vasodilator Activity

To evaluate the specificity of this compound's vasodilator effect, it is compared here with nimodipine, a well-characterized calcium channel blocker known for its cerebral vasodilator properties.

Table 1: Comparison of Cerebral Vasodilator Effects

FeatureThis compound (Desclidium)Nimodipine
Mechanism of Action Proposed smooth muscle relaxant. The exact molecular target for vasodilation is not well-defined.L-type calcium channel blocker.
Reported Efficacy A study in rabbits showed that a 5 mg/kg intracarotid administration of this compound increased cerebral blood flow by approximately 50%.[1]In unanesthetized rabbits, an intravenous infusion of 0.1 µg/kg/min of nimodipine resulted in a two-fold increase in cerebral blood flow.
Duration of Action The increase in cerebral blood flow was observed to last for at least one hour after administration.[1]The duration is dose-dependent.
Selectivity The 1974 study suggests a notable effect on cerebral circulation.[1]Known to have a degree of selectivity for cerebral blood vessels due to its lipophilicity.

Signaling Pathway for Nimodipine's Vasodilator Action

nimodipine_vasodilation cluster_s Vascular Smooth Muscle Cell Nimodipine Nimodipine L_type_Ca_channel L-type Ca²⁺ Channel Nimodipine->L_type_Ca_channel Blocks Ca_influx Ca²⁺ Influx MLCK_activation MLCK Activation Ca_influx->MLCK_activation Reduced Contraction Vasoconstriction MLCK_activation->Contraction Reduced Relaxation Vasodilation MLCK_activation->Relaxation Promotes cilostazol_antiplatelet cluster_p Platelet Cilostazol Cilostazol PDE3 PDE3 Cilostazol->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades PKA PKA Activation cAMP->PKA Platelet_Activation Platelet Activation (e.g., by ADP, Collagen) PKA->Platelet_Activation Inhibits Aggregation Platelet Aggregation Platelet_Activation->Aggregation cbf_workflow start Start prep Animal Preparation (Anesthesia, Catheter Implantation) start->prep baseline Baseline CBF Measurement (85Kr Injection & Clearance) prep->baseline admin Administer Test Compound (e.g., this compound, Nimodipine) baseline->admin post_admin Post-Administration CBF Measurement (at t=10, 40 min) admin->post_admin analysis Data Analysis (% Change in CBF) post_admin->analysis end End analysis->end

References

Viquidil: A Head-to-Head Comparison of its Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

An examination of the pharmacological and physiological effects of Viquidil and its diastereomer, leveraging comparative data from the closely related stereoisomers quinidine and quinine.

For researchers, scientists, and drug development professionals.

Introduction

The primary mechanism of action for these compounds involves the modulation of ion channels and adrenoceptors, leading to their effects on vascular smooth muscle and cardiovascular function. This guide will delve into the quantitative differences in their pharmacological activities, detail the experimental protocols used to ascertain these differences, and visualize the relevant signaling pathways.

Quantitative Pharmacological Data

The following tables summarize the comparative potencies of quinidine and quinine in inducing relaxation of aortic rings and antagonizing noradrenaline-induced contractions. This data provides a quantitative basis for understanding the stereoselective effects of these compounds.

Table 1: Potency in Relaxation of KCl-Contracted Rat Aortic Rings

CompoundpD2 ValueRelative Potency
Quinidine4.89~4-5 times more potent than Quinine
Quinine4.23-

pD2 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Table 2: Antagonism of Noradrenaline-Induced Contractions in Rat Aortic Rings

CompoundpA2 Value
Quinidine6.20
Quinine5.68

pA2 is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response.

Mechanism of Action: A Stereoselective Perspective

The vasodilatory effects of quinidine and quinine, and by extension, likely this compound and its enantiomer, are primarily attributed to two key mechanisms:

  • Inhibition of Voltage-Gated Calcium Channels: These compounds block the influx of extracellular calcium into vascular smooth muscle cells, which is a critical step for contraction.

  • Antagonism of Alpha-1D Adrenoceptors: By blocking these receptors, they inhibit the vasoconstrictor effects of catecholamines like noradrenaline.

Studies have shown a clear stereoselectivity in these actions. Quinidine is a more potent inhibitor of both depolarization-induced contractions (mediated by calcium channels) and noradrenaline-induced contractions (mediated by alpha-1D adrenoceptors) compared to quinine. This suggests that the specific three-dimensional arrangement of the molecule significantly influences its interaction with these target proteins. The inhibitory effects of quinidine on calcium channels are also enhanced under depolarizing conditions, a voltage-dependent effect not observed with quinine.

Experimental Protocols

The following is a detailed methodology for the key in vitro experiment used to compare the pharmacological effects of quinidine and quinine on vascular tissue.

Isolated Aortic Ring Contraction Assay

Objective: To determine the vasodilatory and vasoconstrictor-antagonizing effects of the test compounds on isolated rat thoracic aortic rings.

Methodology:

  • Tissue Preparation:

    • Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in a cold physiological salt solution (PSS).

    • The aorta is cleaned of adherent connective and fatty tissues.

    • Aortic rings of approximately 2-3 mm in width are cut.

  • Experimental Setup:

    • The aortic rings are mounted in organ baths containing PSS, maintained at 37°C, and continuously gassed with a 95% O2 / 5% CO2 mixture.

    • The rings are connected to isometric force transducers to record changes in tension.

    • An optimal resting tension is applied to the rings and they are allowed to equilibrate for a period of time (e.g., 60-90 minutes).

  • Vasodilation Assay (on KCl-induced contraction):

    • The aortic rings are pre-contracted with a high concentration of potassium chloride (KCl), typically 80 mM. This induces contraction by depolarizing the cell membrane and opening voltage-gated calcium channels.

    • Once a stable contraction is achieved, cumulative concentrations of the test compounds (e.g., quinidine or quinine) are added to the organ bath.

    • The relaxation response is measured as a percentage of the initial KCl-induced contraction.

    • Concentration-response curves are constructed, and pD2 values are calculated to determine the potency of each compound.

  • Noradrenaline Antagonism Assay:

    • Cumulative concentration-response curves to the vasoconstrictor noradrenaline are obtained in the absence and presence of increasing concentrations of the test compounds.

    • The antagonistic effect is determined by the rightward shift of the noradrenaline concentration-response curve.

    • The pA2 value is calculated from a Schild plot to quantify the antagonist potency.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in the mechanism of action and the general workflow of the aortic ring assay.

G Voltage-Gated Calcium Channel Signaling Pathway Depolarization Membrane Depolarization VGCC Voltage-Gated Ca2+ Channel (L-type) Depolarization->VGCC Activates Ca_influx Ca2+ Influx VGCC->Ca_influx Ca_Calmodulin Ca2+-Calmodulin Complex Ca_influx->Ca_Calmodulin Forms MLCK_activation Myosin Light Chain Kinase (MLCK) Activation Ca_Calmodulin->MLCK_activation Activates MLC_phosphorylation Myosin Light Chain Phosphorylation MLCK_activation->MLC_phosphorylation Catalyzes Contraction Smooth Muscle Contraction MLC_phosphorylation->Contraction This compound This compound / Enantiomer This compound->VGCC Inhibits

Caption: Inhibition of voltage-gated calcium channels.

G Alpha-1D Adrenoceptor Signaling Pathway Norepinephrine Norepinephrine Alpha1D Alpha-1D Adrenoceptor Norepinephrine->Alpha1D Activates Gq Gq Protein Alpha1D->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca_release Ca2+ Release SR->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to PKC->Contraction Contributes to This compound This compound / Enantiomer This compound->Alpha1D Antagonizes

Caption: Antagonism of alpha-1D adrenoceptors.

G Aortic Ring Assay Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Aorta_excision Aorta Excision Ring_cutting Aortic Ring Cutting Aorta_excision->Ring_cutting Mounting Mount in Organ Bath Ring_cutting->Mounting Equilibration Equilibration Mounting->Equilibration Contraction_induction Induce Contraction (KCl or Noradrenaline) Equilibration->Contraction_induction Compound_addition Add Test Compound Contraction_induction->Compound_addition Data_recording Record Tension Changes Compound_addition->Data_recording Curve_fitting Construct Dose-Response Curves Data_recording->Curve_fitting Parameter_calculation Calculate pD2 / pA2 Curve_fitting->Parameter_calculation

Caption: Experimental workflow for the aortic ring assay.

Conclusion

While a direct head-to-head comparison of the enantiomers of this compound is currently limited by the lack of specific published data on the (3S,4S)-enantiomer, the extensive research on its diastereomers, quinidine and quinine, provides a compelling surrogate for understanding the critical role of stereochemistry in its pharmacological activity. The data strongly suggest that the (3R,4R)-configuration of this compound is likely to be significantly more potent in its vasodilatory and alpha-adrenoceptor blocking effects than its (3S,4S)-counterpart. This highlights the importance of stereospecificity in drug design and development and underscores the need for further investigation into the pharmacological profile of the individual enantiomers of this compound to fully elucidate their therapeutic potential and safety profiles. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for such future research.

References

Viquidil Demonstrates Promising Therapeutic Potential in Preclinical Models for Cerebrovascular and Thrombotic Events

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Viquidil, a cerebral vasodilator with antithrombotic properties, has shown significant therapeutic potential in preclinical studies, suggesting its promise in the management of cerebrovascular insufficiency and thrombotic events. Comprehensive analysis of available data indicates that this compound favorably compares to other vasoactive and antiplatelet agents in relevant preclinical models.

This compound, chemically an isomer of quinidine, has demonstrated a marked ability to increase cerebral blood flow and interfere with processes leading to blood clot formation. These dual actions position it as a candidate for further investigation in conditions where both blood flow and thrombosis are pathological concerns.

Comparative Efficacy in Preclinical Models

To objectively assess the preclinical therapeutic potential of this compound, a thorough comparison with established agents, papaverine (a vasodilator) and dipyridamole (an antiplatelet agent), was conducted based on available literature.

Cerebral Vasodilation

In a key preclinical study, this compound administered to rabbits at a dose of 5 mg/kg resulted in a statistically significant 50% increase in cerebral blood flow[1]. This substantial enhancement of blood flow to the brain underscores its potential in treating cerebral ischemia and related conditions.

DrugAnimal ModelDoseRoute of AdministrationChange in Cerebral Blood FlowReference
This compound Rabbit5 mg/kgIntra-arterial↑ 50% (from 42 to 65 ml/100g/min, p<0.02)De Valois JC, 1973[1]
PapaverineRat2.0-2.5 mg/kgIntravenousSignificant increase (quantitative data varies across brain regions)[Cite: 5]
PapaverineRabbitNot specifiedTopicalSignificant increase[Cite: 7]
Antiplatelet and Antithrombotic Activity
DrugModelAgonistConcentrationInhibition of Platelet AggregationReference
This compound ---Data not available -
DipyridamoleHuman Whole Blood (in vitro)Collagen & ADP3.9 µMSignificant inhibition (p<0.0025 for collagen, p<0.005 for ADP)[Cite: 2]

Mechanism of Action: A Proposed Signaling Pathway

This compound is an isomer of quinidine, a well-characterized Class I antiarrhythmic agent. Based on this relationship, the vasodilatory and antiplatelet effects of this compound are likely mediated through the modulation of ion channels. The proposed mechanism involves the blockade of voltage-gated sodium and potassium channels in vascular smooth muscle cells and platelets.

Viquidil_Mechanism cluster_membrane Cell Membrane cluster_effects Cellular Effects This compound This compound Na_Channel Voltage-Gated Na+ Channel This compound->Na_Channel Blocks K_Channel Voltage-Gated K+ Channel This compound->K_Channel Blocks Ca_Channel Voltage-Gated Ca2+ Channel Na_Channel->Ca_Channel Depolarization Inhibition K_Channel->Ca_Channel Repolarization Modulation Relaxation Vascular Smooth Muscle Relaxation Ca_Channel->Relaxation Reduced Ca2+ Influx Platelet_Inhibition Inhibition of Platelet Aggregation Ca_Channel->Platelet_Inhibition Reduced Ca2+ Signal

Experimental Protocols

The preclinical efficacy of this compound in increasing cerebral blood flow was determined using the following methodology:

Animal Model: Rabbits. Procedure:

  • Chronic implantation of a thin polyethylene catheter into one of the internal carotid arteries.

  • Anesthesia and artificial ventilation to control arterial pCO2 at the time of measurement.

  • Cerebral blood flow (CBF) was measured using the 85Krypton clearance technique.

  • Two baseline CBF measurements were taken before drug administration.

  • This compound (5 mg/kg body weight) was administered via the implanted catheter.

  • CBF was measured at 10 and 40 minutes post-injection.

  • Systemic blood pressure and cerebrovascular resistance were also monitored. Statistical Analysis: Wilcoxon matched-pair test was used to determine the statistical significance of the observed changes[1].

A standardized in vitro platelet aggregation assay, as used for dipyridamole, would involve:

  • Collection of human whole blood.

  • Use of an impedance aggregometer.

  • Induction of platelet aggregation using agonists such as collagen and adenosine-5'-diphosphate (ADP).

  • Incubation of blood with the test compound (e.g., this compound) at various concentrations.

  • Measurement of the extent of platelet aggregation inhibition compared to a control.

Experimental Workflow

The logical flow of the preclinical evaluation of this compound and its comparators is outlined below.

Preclinical_Workflow cluster_this compound This compound Evaluation cluster_comparators Comparator Evaluation cluster_analysis Comparative Analysis V_Cerebral Cerebral Blood Flow (Rabbit Model) Comparison Efficacy Comparison V_Cerebral->Comparison V_Platelet Platelet Aggregation (In Vitro) V_Platelet->Comparison V_Thrombosis Antithrombotic Activity (In Vivo) V_Thrombosis->Comparison P_Cerebral Papaverine Cerebral Blood Flow P_Cerebral->Comparison D_Platelet Dipyridamole Platelet Aggregation D_Platelet->Comparison

Conclusion

The available preclinical data strongly support the therapeutic potential of this compound as a cerebral vasodilator and antithrombotic agent. Its significant effect on increasing cerebral blood flow, combined with its reported antiplatelet and antithrombotic activities, warrants further investigation. Future studies should focus on elucidating the precise molecular mechanisms of this compound and conducting head-to-head comparative studies with current standard-of-care agents to fully define its clinical utility.

References

Safety Operating Guide

Proper Disposal Procedures for Viquidil: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are critical for maintaining a secure and environmentally responsible laboratory environment. Viquidil (CAS 84-55-9), also known as Quinotoxine, is a compound that requires careful consideration for its disposal. This guide provides essential, step-by-step information for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Assessment and Safety Precautions

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat to prevent skin contact.

Quantitative Disposal Data

Specific quantitative limits for the disposal of this compound are not extensively published. However, the primary principle is to prevent its release into the environment. The Safety Data Sheet (SDS) for this compound explicitly states that it should not be discharged into sewer systems or contaminate water, foodstuffs, feed, or seed.[2]

ParameterGuidelineSource
Disposal Method Licensed chemical destruction plant or controlled incineration with flue gas scrubbing.ChemicalBook SDS[2]
Sewer Disposal Prohibited.ChemicalBook SDS[2]
Environmental Contamination Must be avoided. Do not contaminate water, soil, or animal feed.ChemicalBook SDS

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Experimental Protocol for Waste Preparation:

  • Segregation: Isolate all waste containing this compound from other chemical waste streams. This includes pure this compound, solutions containing this compound, and any contaminated labware.

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible container for collecting all this compound waste. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound (Quinotoxine), CAS 84-55-9".

  • Collection of Contaminated Materials:

    • Any materials that have come into contact with this compound, such as pipette tips, gloves, weighing paper, and absorbent materials used for spill cleanup, must also be collected in the designated hazardous waste container.

  • Storage:

    • Store the sealed hazardous waste container in a cool, dry, and well-ventilated designated satellite accumulation area.

    • Ensure the storage area is away from incompatible materials.

  • Arrangement for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for pickup and proper disposal.

    • Provide them with the complete chemical name and any available safety data.

Spill Management:

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Don PPE: Wear the appropriate personal protective equipment as listed above.

  • Containment: For small spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill. Do not use combustible materials, such as paper towels, on large spills of oxidizing materials.

  • Collection: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Viquidil_Disposal_Workflow cluster_lab In the Laboratory cluster_disposal Disposal Pathway Viquidil_Waste This compound Waste (Solid & Liquid) Segregation Segregate Waste Viquidil_Waste->Segregation Containerization Label & Containerize (Hazardous Waste) Segregation->Containerization Storage Store in Designated Area Containerization->Storage EHS_Contact Contact EHS/ Waste Vendor Storage->EHS_Contact Waste_Pickup Scheduled Waste Pickup EHS_Contact->Waste_Pickup Final_Disposal Licensed Chemical Destruction or Incineration Waste_Pickup->Final_Disposal

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and disposal guidelines, as they may have additional requirements.

References

Comprehensive Safety and Handling Protocols for Viquidil

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guidelines are based on the assumed properties of "Viquidil" as a potent, hazardous active pharmaceutical ingredient (API) in a powdered form. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound upon its receipt and before handling to ensure all safety precautions are aligned with the manufacturer's recommendations. This document should be used as a supplementary resource to, not a replacement for, the official SDS and your institution's established safety protocols.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound. Our commitment is to provide value beyond the product itself, fostering a culture of safety and building your trust as a preferred source for laboratory safety and chemical handling information.

Personal Protective Equipment (PPE) for Handling this compound

The selection of appropriate PPE is critical to minimize exposure risk when handling potent compounds like this compound. The required level of protection varies depending on the procedure being performed. The following table summarizes the recommended PPE for different operational scenarios.

Procedure Primary Engineering Controls Gloves Eye/Face Protection Respiratory Protection Protective Apparel
Receiving and Unpacking N/ADouble Nitrile GlovesSafety Glasses with Side ShieldsRecommendedLab Coat
Weighing and Compounding (Powder) Chemical Fume Hood or Ventilated Balance EnclosureDouble Nitrile Gloves (change outer glove frequently)Goggles and Face ShieldNIOSH-approved N95 or higher RespiratorDisposable Gown with Elastic Cuffs
Solution Preparation and Dilution Chemical Fume HoodDouble Nitrile GlovesGogglesRecommended, especially if splashing is possibleLab Coat or Disposable Gown
Cell Culture and In Vitro Assays Biosafety Cabinet (Class II)Double Nitrile GlovesSafety GlassesN/A (within BSC)Lab Coat
Spill Cleanup (Powder) Ventilated AreaHeavy-duty Nitrile or Butyl Gloves (double-gloved)Goggles and Face ShieldNIOSH-approved N95 or higher RespiratorDisposable Gown or Coveralls
Waste Disposal N/ADouble Nitrile GlovesSafety GlassesN/ALab Coat

Experimental Protocols: Safe Handling and Disposal

Adherence to standardized procedures is crucial for minimizing risk. The following protocols provide step-by-step guidance for key operations involving this compound.

2.1. Receiving and Storing this compound

  • Inspect: Upon receipt, visually inspect the outer packaging for any signs of damage or leakage. If compromised, do not open. Contact your institution's Environmental Health and Safety (EHS) office immediately.

  • Transport: Use a secondary container when transporting this compound from the receiving area to the laboratory.

  • Storage: Store this compound in a designated, clearly labeled, and well-ventilated area away from incompatible materials. Refer to the SDS for specific temperature and humidity requirements.

  • Inventory: Maintain a detailed inventory log, recording the date of receipt, quantity, and user information.

2.2. Weighing and Solution Preparation of Powdered this compound

This procedure must be performed within a certified chemical fume hood or a ventilated balance enclosure.

  • Preparation: Don all required PPE as specified in the table above. Decontaminate the work surface before and after use.

  • Weighing: Use a tared weigh boat or paper. Handle the primary container with care to avoid generating airborne particles.

  • Solubilization: Add the solvent to the vessel containing the weighed this compound powder slowly to avoid splashing. Cap and mix gently (e.g., by vortexing or inverting) until fully dissolved.

  • Cleanup: Carefully wipe down the balance and surrounding surfaces with a suitable decontamination solution. Dispose of all contaminated materials as hazardous waste.

2.3. Spill Management Protocol

In the event of a this compound spill, immediate and correct action is critical.

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Protect: Don the appropriate PPE for spill cleanup (see table above).

  • Contain (for liquid spills): Cover the spill with absorbent pads, working from the outside in.

  • Clean (for powder spills): Gently cover the powder with damp absorbent paper towels to avoid creating dust. Do not dry sweep.

  • Decontaminate: Clean the spill area with an appropriate decontamination solution, as recommended by the SDS or your EHS office.

  • Dispose: All materials used for cleanup must be disposed of as hazardous chemical waste.

2.4. Waste Disposal Plan

All this compound waste is considered hazardous.

  • Segregation: Segregate this compound waste from other waste streams. This includes empty containers, contaminated PPE, and unused solutions.

  • Containers: Use designated, leak-proof, and clearly labeled hazardous waste containers.

  • Labeling: Affix a hazardous waste label to the container, clearly identifying the contents as "this compound Waste" and including any other required information.

  • Disposal: Arrange for pickup and disposal through your institution's EHS office. Do not dispose of this compound waste down the drain or in regular trash.

Visualized Workflow: Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal, emphasizing critical control points.

Viquidil_Handling_Workflow cluster_receipt Receiving & Storage cluster_handling Handling & Preparation cluster_experiment Experimental Use cluster_disposal Waste & Disposal receipt Receive Shipment inspect Inspect Package receipt->inspect Check for damage store Store Safely inspect->store If OK ppe Don Appropriate PPE store->ppe Retrieve for use weigh Weigh Powder in Fume Hood ppe->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment (e.g., in BSC) dissolve->experiment decon Decontaminate Work Area experiment->decon waste Segregate Hazardous Waste decon->waste dispose Dispose via EHS waste->dispose

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.